Ovatodiolide
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
from Anisomeles indica; structure in first source
Properties
CAS No. |
3484-37-5 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,3E,5R,9S,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |
InChI |
InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3/b12-5+,13-10+/t16-,17-,18+/m0/s1 |
InChI Key |
KTYZKXFERQUCPX-SIKGVNBJSA-N |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@H](C/C(=C/[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)/C)OC2=O |
Canonical SMILES |
CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |
Appearance |
Solid powder |
Other CAS No. |
3484-37-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ovatodiolide; |
Origin of Product |
United States |
Foundational & Exploratory
Ovatodiolide: A Technical Guide to its Discovery, Natural Sources, and Biological Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide is a macrocyclic diterpenoid belonging to the cembrane (B156948) class of natural products. Since its discovery, it has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and biological characterization, and a visualization of its interaction with key cellular signaling pathways.
Discovery and Initial Characterization
This compound was first isolated in 1981 by a team of Japanese researchers led by H. Itokawa. The compound was discovered during a phytochemical investigation of Anisomeles ovata, a plant used in traditional medicine. The initial characterization of this compound was achieved through a combination of spectroscopic techniques, which were instrumental in elucidating its unique macrocyclic structure.
The discovery of this compound marked a significant milestone in the study of cembrane diterpenoids and paved the way for extensive research into its biological activities and potential therapeutic applications.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family.[1][2] This aromatic herb is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating a variety of ailments.[2] this compound has been isolated from various parts of the plant, with the aerial parts, including the leaves and stems, being the most common sources.[3]
Quantitative Analysis of this compound Content
The yield of this compound from Anisomeles indica can vary depending on the extraction method and the specific plant material used. Modern extraction techniques have focused on optimizing the recovery of this valuable compound. One effective method involves the use of 95% ethanol (B145695) as the extraction solvent.[4][5]
| Plant Source | Plant Part | Extraction Solvent | This compound Content in Crude Extract (% w/w) | Final Yield (mg/g of dried plant material) | Reference |
| Anisomeles indica | Aerial Parts | 95% Ethanol | 35.9% | 0.29 ± 0.02 | [4][5] |
| Anisomeles indica | Aerial Parts | 75% Ethanol | 28.63% | Not Reported | [4][5] |
| Anisomeles indica | Aerial Parts | 50% Ethanol | 28.52% | Not Reported | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound from Anisomeles indica
This protocol is based on an optimized method utilizing solvent extraction followed by centrifugal partition chromatography (CPC).[4][6]
4.1.1. Materials and Reagents:
-
Dried and powdered aerial parts of Anisomeles indica
-
95% Ethanol
-
n-Hexane
-
Ethyl acetate
-
Water (deionized)
-
Rotary evaporator
-
Centrifugal Partition Chromatography (CPC) system
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
4.1.2. Extraction Procedure:
-
Macerate 1 kg of dried, powdered Anisomeles indica aerial parts in 5 L of 95% ethanol at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
4.1.3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning with n-hexane.
-
Collect the n-hexane fraction and concentrate it using a rotary evaporator. This fraction will be enriched with this compound.[4]
4.1.4. Centrifugal Partition Chromatography (CPC) Purification:
-
Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v).[4]
-
Dissolve the concentrated n-hexane fraction in the solvent system.
-
Load the sample onto the CPC system.
-
Perform the separation in the ascending mode, using the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.
-
Monitor the eluent at 222 nm and collect the fractions containing this compound.[4]
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Confirm the purity of the isolated this compound using HPLC analysis. A purity of >95% is typically achieved with this method.[4][6]
Investigation of NF-κB Signaling Inhibition
This protocol describes a Western blot analysis to assess the effect of this compound on the NF-κB signaling pathway in a cancer cell line.[7][8]
4.2.1. Materials and Reagents:
-
Pancreatic cancer cell line (e.g., Mia-PaCa2)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-IKKα/β, anti-IKKα/β, anti-p65 (NF-κB), and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
4.2.2. Procedure:
-
Seed Mia-PaCa2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[7]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the effect of this compound on the phosphorylation and total protein levels of the target proteins in the NF-κB pathway.[7][8]
Assessment of STAT3 Phosphorylation
This protocol outlines a Western blot analysis to determine the effect of this compound on STAT3 phosphorylation.[9][10]
4.3.1. Materials and Reagents:
-
Pancreatic cancer cell line (e.g., Mia-PaCa2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
4.3.2. Procedure:
-
Culture and treat Mia-PaCa2 cells with different concentrations of this compound as described in the NF-κB protocol.[10]
-
Prepare cell lysates and determine protein concentrations.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membranes with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use β-actin as a loading control.[11][12]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect and quantify the protein bands to assess the inhibitory effect of this compound on STAT3 phosphorylation.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Conclusion
This compound, a cembrane diterpenoid primarily sourced from Anisomeles indica, continues to be a compound of significant interest for drug development. Its discovery and subsequent investigation have revealed a molecule with potent and diverse biological activities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working on the isolation, characterization, and mechanistic evaluation of this compound and its analogs. Further research into this fascinating natural product holds promise for the development of novel therapeutics for a range of human diseases.
References
- 1. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new macrocyclic diterpenoid from Anisomeles indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Ovatodiolide: A Technical Guide to its Discovery, Natural Sources, and Biological Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide is a macrocyclic diterpenoid belonging to the cembrane class of natural products. Since its discovery, it has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and biological characterization, and a visualization of its interaction with key cellular signaling pathways.
Discovery and Initial Characterization
This compound was first isolated in 1981 by a team of Japanese researchers led by H. Itokawa. The compound was discovered during a phytochemical investigation of Anisomeles ovata, a plant used in traditional medicine. The initial characterization of this compound was achieved through a combination of spectroscopic techniques, which were instrumental in elucidating its unique macrocyclic structure.
The discovery of this compound marked a significant milestone in the study of cembrane diterpenoids and paved the way for extensive research into its biological activities and potential therapeutic applications.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family.[1][2] This aromatic herb is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating a variety of ailments.[2] this compound has been isolated from various parts of the plant, with the aerial parts, including the leaves and stems, being the most common sources.[3]
Quantitative Analysis of this compound Content
The yield of this compound from Anisomeles indica can vary depending on the extraction method and the specific plant material used. Modern extraction techniques have focused on optimizing the recovery of this valuable compound. One effective method involves the use of 95% ethanol as the extraction solvent.[4][5]
| Plant Source | Plant Part | Extraction Solvent | This compound Content in Crude Extract (% w/w) | Final Yield (mg/g of dried plant material) | Reference |
| Anisomeles indica | Aerial Parts | 95% Ethanol | 35.9% | 0.29 ± 0.02 | [4][5] |
| Anisomeles indica | Aerial Parts | 75% Ethanol | 28.63% | Not Reported | [4][5] |
| Anisomeles indica | Aerial Parts | 50% Ethanol | 28.52% | Not Reported | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound from Anisomeles indica
This protocol is based on an optimized method utilizing solvent extraction followed by centrifugal partition chromatography (CPC).[4][6]
4.1.1. Materials and Reagents:
-
Dried and powdered aerial parts of Anisomeles indica
-
95% Ethanol
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water (deionized)
-
Rotary evaporator
-
Centrifugal Partition Chromatography (CPC) system
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
4.1.2. Extraction Procedure:
-
Macerate 1 kg of dried, powdered Anisomeles indica aerial parts in 5 L of 95% ethanol at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
4.1.3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning with n-hexane.
-
Collect the n-hexane fraction and concentrate it using a rotary evaporator. This fraction will be enriched with this compound.[4]
4.1.4. Centrifugal Partition Chromatography (CPC) Purification:
-
Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v).[4]
-
Dissolve the concentrated n-hexane fraction in the solvent system.
-
Load the sample onto the CPC system.
-
Perform the separation in the ascending mode, using the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.
-
Monitor the eluent at 222 nm and collect the fractions containing this compound.[4]
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Confirm the purity of the isolated this compound using HPLC analysis. A purity of >95% is typically achieved with this method.[4][6]
Investigation of NF-κB Signaling Inhibition
This protocol describes a Western blot analysis to assess the effect of this compound on the NF-κB signaling pathway in a cancer cell line.[7][8]
4.2.1. Materials and Reagents:
-
Pancreatic cancer cell line (e.g., Mia-PaCa2)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-IKKα/β, anti-IKKα/β, anti-p65 (NF-κB), and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
4.2.2. Procedure:
-
Seed Mia-PaCa2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[7]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the effect of this compound on the phosphorylation and total protein levels of the target proteins in the NF-κB pathway.[7][8]
Assessment of STAT3 Phosphorylation
This protocol outlines a Western blot analysis to determine the effect of this compound on STAT3 phosphorylation.[9][10]
4.3.1. Materials and Reagents:
-
Pancreatic cancer cell line (e.g., Mia-PaCa2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
4.3.2. Procedure:
-
Culture and treat Mia-PaCa2 cells with different concentrations of this compound as described in the NF-κB protocol.[10]
-
Prepare cell lysates and determine protein concentrations.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membranes with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use β-actin as a loading control.[11][12]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect and quantify the protein bands to assess the inhibitory effect of this compound on STAT3 phosphorylation.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Conclusion
This compound, a cembrane diterpenoid primarily sourced from Anisomeles indica, continues to be a compound of significant interest for drug development. Its discovery and subsequent investigation have revealed a molecule with potent and diverse biological activities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working on the isolation, characterization, and mechanistic evaluation of this compound and its analogs. Further research into this fascinating natural product holds promise for the development of novel therapeutics for a range of human diseases.
References
- 1. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new macrocyclic diterpenoid from Anisomeles indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isolation of Ovatodiolide from Anisomeles indica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ovatodiolide, a bioactive diterpenoid, from the medicinal plant Anisomeles indica. The methodologies detailed herein are based on established scientific literature and are intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
This compound, a cembrane-type diterpenoid, is a prominent secondary metabolite found in Anisomeles indica (L.) Kuntze.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This guide outlines a robust and efficient protocol for the isolation of high-purity this compound and provides insights into its mechanism of action through various signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound from Anisomeles indica.
Table 1: Extraction Yield and this compound Content
| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |
| 0:100 (Water) | Not specified | Low |
| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |
| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |
| 95:5 | Not specified in yield table, but selected as optimal | 35.9 |
Data compiled from a study by Lien et al. (2022).[1]
Table 2: Purification of this compound from 95% Ethanol (B145695) Extract
| Purification Step | Purity of this compound (%) | Final Yield (mg/g of dried plant powder) |
| n-Hexane Fractionation | 35.9 | Not applicable |
| Centrifugal Partition Chromatography (CPC) | >95.0 (specifically 95.6) | 0.29 ± 0.02 |
Data compiled from a study by Lien et al. (2022).[1]
Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| AGS (Human Gastric Cancer) | 24 | 13.02 |
| AGS (Human Gastric Cancer) | 48 | 6.18 |
| PANC-1 (Pancreatic Cancer) | 24 | 4.14 |
| Mia-PaCa2 (Pancreatic Cancer) | 24 | 6.11 |
| HPDE-E6E7 (Pancreatic Duct Epithelial) | 24 | 9.83 |
Data for AGS cells from Lien et al. (2022)[1][3] and for Pancreatic cells from a 2016 study.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.
-
Plant Material Preparation : The aerial parts of Anisomeles indica are collected, air-dried, and then oven-dried at 50°C. The dried material is pulverized to a 40-mesh powder.[1]
-
Solvent Extraction :
-
Solvent Partitioning : The crude 95% ethanol extract is sequentially partitioned with solvents of different polarities. The n-hexane fraction, which is enriched with this compound (approximately 35.9% purity), is collected for further purification.[1][3]
-
Centrifugal Partition Chromatography (CPC) :
-
Solvent System Selection : A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v) is used.[1][3]
-
CPC Operation :
-
The CPC column is first filled with the lower aqueous phase (stationary phase).[1]
-
The n-hexane fraction (sample) is dissolved in the solvent mixture and injected into the system.[1]
-
The upper organic phase is used as the mobile phase and is pumped through the column at a flow rate of 10 mL/min.[1]
-
The elution is monitored by UV detection at 222 nm.[1]
-
-
Fraction Collection : Fractions containing pure this compound are collected, combined, and concentrated in vacuo. The resulting product is then freeze-dried to obtain this compound with a purity of over 95%.[1]
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and some of the key signaling pathways it modulates.
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound-induced ROS-dependent signaling pathway.
Caption: this compound's modulation of STAT3 and NF-κB pathways.
This guide provides a solid foundation for the isolation and preliminary biological evaluation of this compound from Anisomeles indica. The detailed protocols and summarized data are intended to streamline the research process for scientists and professionals in the field of drug development. The elucidation of its signaling pathways further underscores its potential as a therapeutic agent.
References
- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9801918B2 - Methods of treatment using extracts of Anisomeles heyneana - Google Patents [patents.google.com]
An In-depth Technical Guide on the Isolation of Ovatodiolide from Anisomeles indica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ovatodiolide, a bioactive diterpenoid, from the medicinal plant Anisomeles indica. The methodologies detailed herein are based on established scientific literature and are intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
This compound, a cembrane-type diterpenoid, is a prominent secondary metabolite found in Anisomeles indica (L.) Kuntze.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This guide outlines a robust and efficient protocol for the isolation of high-purity this compound and provides insights into its mechanism of action through various signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound from Anisomeles indica.
Table 1: Extraction Yield and this compound Content
| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |
| 0:100 (Water) | Not specified | Low |
| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |
| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |
| 95:5 | Not specified in yield table, but selected as optimal | 35.9 |
Data compiled from a study by Lien et al. (2022).[1]
Table 2: Purification of this compound from 95% Ethanol Extract
| Purification Step | Purity of this compound (%) | Final Yield (mg/g of dried plant powder) |
| n-Hexane Fractionation | 35.9 | Not applicable |
| Centrifugal Partition Chromatography (CPC) | >95.0 (specifically 95.6) | 0.29 ± 0.02 |
Data compiled from a study by Lien et al. (2022).[1]
Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| AGS (Human Gastric Cancer) | 24 | 13.02 |
| AGS (Human Gastric Cancer) | 48 | 6.18 |
| PANC-1 (Pancreatic Cancer) | 24 | 4.14 |
| Mia-PaCa2 (Pancreatic Cancer) | 24 | 6.11 |
| HPDE-E6E7 (Pancreatic Duct Epithelial) | 24 | 9.83 |
Data for AGS cells from Lien et al. (2022)[1][3] and for Pancreatic cells from a 2016 study.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.
-
Plant Material Preparation : The aerial parts of Anisomeles indica are collected, air-dried, and then oven-dried at 50°C. The dried material is pulverized to a 40-mesh powder.[1]
-
Solvent Extraction :
-
Solvent Partitioning : The crude 95% ethanol extract is sequentially partitioned with solvents of different polarities. The n-hexane fraction, which is enriched with this compound (approximately 35.9% purity), is collected for further purification.[1][3]
-
Centrifugal Partition Chromatography (CPC) :
-
Solvent System Selection : A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v) is used.[1][3]
-
CPC Operation :
-
The CPC column is first filled with the lower aqueous phase (stationary phase).[1]
-
The n-hexane fraction (sample) is dissolved in the solvent mixture and injected into the system.[1]
-
The upper organic phase is used as the mobile phase and is pumped through the column at a flow rate of 10 mL/min.[1]
-
The elution is monitored by UV detection at 222 nm.[1]
-
-
Fraction Collection : Fractions containing pure this compound are collected, combined, and concentrated in vacuo. The resulting product is then freeze-dried to obtain this compound with a purity of over 95%.[1]
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and some of the key signaling pathways it modulates.
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound-induced ROS-dependent signaling pathway.
Caption: this compound's modulation of STAT3 and NF-κB pathways.
This guide provides a solid foundation for the isolation and preliminary biological evaluation of this compound from Anisomeles indica. The detailed protocols and summarized data are intended to streamline the research process for scientists and professionals in the field of drug development. The elucidation of its signaling pathways further underscores its potential as a therapeutic agent.
References
- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9801918B2 - Methods of treatment using extracts of Anisomeles heyneana - Google Patents [patents.google.com]
Ovatodiolide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for key biological assays and a visual representation of its known signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.
Physicochemical Properties
This compound presents as a solid powder and exhibits a range of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |
| Molecular Weight | 328.40 g/mol | [1][2] |
| CAS Number | 3484-37-5 | [1] |
| Appearance | Solid powder | [1] |
| Melting Point | 148-150 °C | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [3] |
| Petroleum Ether | Practically insoluble | [3] |
| Ethanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ether | Soluble | [3] |
| Glycerol | Soluble | [3] |
| Olive Oil | Soluble | [3] |
| DMSO | Soluble | [4] |
Table 3: Spectral Data of this compound
| Spectral Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons adjacent to carbonyl and ether functionalities, and methyl groups. |
| ¹³C NMR | The carbon NMR spectrum will display resonances for carbonyl carbons, olefinic carbons, carbons of the ether linkage, and aliphatic carbons. |
| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for C=O (carbonyl) stretching, C=C (alkene) stretching, and C-O (ether) stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of its diterpenoid lactone structure. |
Biological Activities and Signaling Pathways
This compound has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. It exerts its effects by modulating several key signaling pathways within cancer cells.
ROS-Dependent ATM/ATR Signaling Pathway
This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS leads to DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This cascade ultimately results in cell cycle arrest at the G2/M phase and apoptosis.[5][6]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for key biological assays and a visual representation of its known signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.
Physicochemical Properties
This compound presents as a solid powder and exhibits a range of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |
| Molecular Weight | 328.40 g/mol | [1][2] |
| CAS Number | 3484-37-5 | [1] |
| Appearance | Solid powder | [1] |
| Melting Point | 148-150 °C | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [3] |
| Petroleum Ether | Practically insoluble | [3] |
| Ethanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ether | Soluble | [3] |
| Glycerol | Soluble | [3] |
| Olive Oil | Soluble | [3] |
| DMSO | Soluble | [4] |
Table 3: Spectral Data of this compound
| Spectral Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons adjacent to carbonyl and ether functionalities, and methyl groups. |
| ¹³C NMR | The carbon NMR spectrum will display resonances for carbonyl carbons, olefinic carbons, carbons of the ether linkage, and aliphatic carbons. |
| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for C=O (carbonyl) stretching, C=C (alkene) stretching, and C-O (ether) stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of its diterpenoid lactone structure. |
Biological Activities and Signaling Pathways
This compound has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. It exerts its effects by modulating several key signaling pathways within cancer cells.
ROS-Dependent ATM/ATR Signaling Pathway
This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS leads to DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This cascade ultimately results in cell cycle arrest at the G2/M phase and apoptosis.[5][6]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ovatodiolide Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis of a Promising Bioactive Diterpenoid
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica (L.) Kuntze of the Lamiaceae family, has garnered significant attention within the scientific and drug development communities.[1] This interest stems from its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the intricate biosynthetic pathway of this compound in plants is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the discovery of novel analogs with improved efficacy.
This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular machinery, potential enzymatic players, and experimental methodologies required to fully elucidate this complex natural product synthesis. While the complete pathway remains an active area of research, this document consolidates the available knowledge on general diterpenoid biosynthesis and proposes a putative pathway for this compound, supported by evidence from related systems.
The General Diterpenoid Biosynthetic Pathway: A Foundation for this compound Synthesis
Diterpenoids, including this compound, are C20 isoprenoid compounds derived from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). The initial steps of terpenoid biosynthesis are well-established and occur through two primary pathways for the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For diterpenoids, the MEP pathway is the primary source of precursors.
Precursor Biosynthesis via the MEP Pathway
The MEP pathway, located in the plastids, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of these essential C5 units.
Formation of the C20 Precursor: Geranylgeranyl Diphosphate (GGPP)
GGPP synthase (GGPPS), a prenyltransferase, catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the linear substrate for the subsequent cyclization reactions that define the vast diversity of diterpenoid skeletons.
References
The Ovatodiolide Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis of a Promising Bioactive Diterpenoid
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica (L.) Kuntze of the Lamiaceae family, has garnered significant attention within the scientific and drug development communities.[1] This interest stems from its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the intricate biosynthetic pathway of this compound in plants is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the discovery of novel analogs with improved efficacy.
This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular machinery, potential enzymatic players, and experimental methodologies required to fully elucidate this complex natural product synthesis. While the complete pathway remains an active area of research, this document consolidates the available knowledge on general diterpenoid biosynthesis and proposes a putative pathway for this compound, supported by evidence from related systems.
The General Diterpenoid Biosynthetic Pathway: A Foundation for this compound Synthesis
Diterpenoids, including this compound, are C20 isoprenoid compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). The initial steps of terpenoid biosynthesis are well-established and occur through two primary pathways for the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. For diterpenoids, the MEP pathway is the primary source of precursors.
Precursor Biosynthesis via the MEP Pathway
The MEP pathway, located in the plastids, utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of these essential C5 units.
Formation of the C20 Precursor: Geranylgeranyl Diphosphate (GGPP)
GGPP synthase (GGPPS), a prenyltransferase, catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the linear substrate for the subsequent cyclization reactions that define the vast diversity of diterpenoid skeletons.
References
An In-depth Technical Guide to Ovatodiolide: Natural Variants, Derivatives, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, its natural variants, and synthetic derivatives. It delves into their biological effects, with a particular focus on anticancer properties, and elucidates the underlying mechanisms of action involving key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structures of this compound and Its Analogs
This compound and its related compounds are characterized by a cembrane-type diterpenoid skeleton. The core structure and its principal variants are presented below.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Natural Variants
Several natural analogs of this compound have been isolated from Anisomeles indica. These include:
-
Isothis compound: An isomer of this compound.
-
ent-Ovatodiolide: The enantiomer of this compound.
-
4,5-epoxy-ovatodiolide: An oxidized derivative of this compound.
-
4β,5β-dihydroxythis compound: A dihydroxylated analog of this compound.
Synthetic Derivatives
Chemical synthesis has enabled the creation of novel this compound derivatives with potentially enhanced therapeutic properties. Notable examples include:
-
ACT004: A derivative with high metabolic stability.
-
N-methylpiperazine-diepoxythis compound (NMPDOva): A synthesized compound with modifications designed to improve its pharmacological profile.
Quantitative Biological Activity
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Variant | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DoTc2 | Cervical Cancer | 14 | [1] |
| This compound | HeLa | Cervical Cancer | 25 | [1] |
| This compound | SiHa | Cervical Cancer | 56 | [1] |
| This compound | CaSki | Cervical Cancer | 42 | [1] |
| This compound | 786-O | Renal Cell Carcinoma | ~30 | [2] |
| This compound | Caki-1 | Renal Cell Carcinoma | ~35 | [2] |
| This compound | HK-2 (normal) | Kidney | >80 | [2] |
| This compound | Mia-PaCa2 | Pancreatic Cancer | ~5 | [3] |
| This compound | Panc-1 | Pancreatic Cancer | ~10 | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the STAT3 and NF-κB pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling cascade.
This compound's inhibitory effect on the STAT3 pathway is mediated through the suppression of the phosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase of STAT3. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT3. This, in turn, blocks the translocation of STAT3 to the nucleus and its ability to regulate the transcription of target genes involved in tumorigenesis.[4][5]
Figure 2: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, and cancer progression. This compound has been demonstrated to suppress the activation of the NF-κB pathway.
This compound's inhibitory mechanism involves the prevention of the phosphorylation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of κB (IκBα). By inhibiting IKK phosphorylation, IκBα remains bound to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent activation of pro-inflammatory and pro-survival genes.[3]
Figure 3: this compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Figure 4: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is tailored for the analysis of phosphorylated proteins in the STAT3 and NF-κB pathways.
Materials:
-
Cancer cell lines
-
This compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Figure 5: Workflow for Western Blot Analysis.
Conclusion
This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer therapies. Their ability to modulate key signaling pathways, such as STAT3 and NF-κB, provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their chemical diversity, biological activities, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to facilitate future research in this exciting field. Further studies focusing on structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ovatodiolide: Natural Variants, Derivatives, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, its natural variants, and synthetic derivatives. It delves into their biological effects, with a particular focus on anticancer properties, and elucidates the underlying mechanisms of action involving key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structures of this compound and Its Analogs
This compound and its related compounds are characterized by a cembrane-type diterpenoid skeleton. The core structure and its principal variants are presented below.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Natural Variants
Several natural analogs of this compound have been isolated from Anisomeles indica. These include:
-
Isothis compound: An isomer of this compound.
-
ent-Ovatodiolide: The enantiomer of this compound.
-
4,5-epoxy-ovatodiolide: An oxidized derivative of this compound.
-
4β,5β-dihydroxythis compound: A dihydroxylated analog of this compound.
Synthetic Derivatives
Chemical synthesis has enabled the creation of novel this compound derivatives with potentially enhanced therapeutic properties. Notable examples include:
-
ACT004: A derivative with high metabolic stability.
-
N-methylpiperazine-diepoxythis compound (NMPDOva): A synthesized compound with modifications designed to improve its pharmacological profile.
Quantitative Biological Activity
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Variant | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DoTc2 | Cervical Cancer | 14 | [1] |
| This compound | HeLa | Cervical Cancer | 25 | [1] |
| This compound | SiHa | Cervical Cancer | 56 | [1] |
| This compound | CaSki | Cervical Cancer | 42 | [1] |
| This compound | 786-O | Renal Cell Carcinoma | ~30 | [2] |
| This compound | Caki-1 | Renal Cell Carcinoma | ~35 | [2] |
| This compound | HK-2 (normal) | Kidney | >80 | [2] |
| This compound | Mia-PaCa2 | Pancreatic Cancer | ~5 | [3] |
| This compound | Panc-1 | Pancreatic Cancer | ~10 | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the STAT3 and NF-κB pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling cascade.
This compound's inhibitory effect on the STAT3 pathway is mediated through the suppression of the phosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase of STAT3. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT3. This, in turn, blocks the translocation of STAT3 to the nucleus and its ability to regulate the transcription of target genes involved in tumorigenesis.[4][5]
Figure 2: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, and cancer progression. This compound has been demonstrated to suppress the activation of the NF-κB pathway.
This compound's inhibitory mechanism involves the prevention of the phosphorylation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of κB (IκBα). By inhibiting IKK phosphorylation, IκBα remains bound to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent activation of pro-inflammatory and pro-survival genes.[3]
Figure 3: this compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Figure 4: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is tailored for the analysis of phosphorylated proteins in the STAT3 and NF-κB pathways.
Materials:
-
Cancer cell lines
-
This compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Figure 5: Workflow for Western Blot Analysis.
Conclusion
This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer therapies. Their ability to modulate key signaling pathways, such as STAT3 and NF-κB, provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their chemical diversity, biological activities, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to facilitate future research in this exciting field. Further studies focusing on structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 3484-37-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₄ | [1][2][3] |
| Molecular Weight | 328.4 g/mol | [2][3][4] |
Abstract
This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica.[4][5] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-fibrotic properties.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed experimental protocols and visual representations of key biological processes are included to support further research and drug development efforts.
Anticancer Activity
This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell-like phenotypes.[8][9]
Inhibition of Cell Viability and Proliferation
This compound has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| AGS | Gastric Cancer | 13.02 | 24 | [3] |
| AGS | Gastric Cancer | 6.18 | 48 | [3] |
| DoTc2 | Cervical Cancer | 14 | - | [4] |
| U-87MG | Glioblastoma | - | - | [8] |
| GBM8401 | Glioblastoma | - | - | [8] |
| A549 | Lung Cancer | - | - | [1][9] |
| H1299 | Lung Cancer | - | - | [1][9] |
| Panc-1 | Pancreatic Cancer | - | 24 | [2] |
| Mia-PaCa2 | Pancreatic Cancer | - | 24 | [2] |
| 786-O | Renal Cell Carcinoma | ~40 | 48 | [10] |
| Caki-1 | Renal Cell Carcinoma | ~40 | 48 | [10] |
| NPC-BM1 | Nasopharyngeal Carcinoma | - | - | [11] |
| NPC-BM2 | Nasopharyngeal Carcinoma | - | - | [11] |
Key Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways.
1. NF-κB and STAT3 Signaling:
This compound has been shown to suppress the activation of both NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways in pancreatic and cervical cancer cells.[2][4] This inhibition leads to the downregulation of downstream targets involved in cell proliferation, survival, and invasion, such as MMP-9 and FAK.[2]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses nasopharyngeal cancer by targeting stem cell-like population, inducing apoptosis, inhibiting EMT and dysregulating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 3484-37-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₄ | [1][2][3] |
| Molecular Weight | 328.4 g/mol | [2][3][4] |
Abstract
This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica.[4][5] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-fibrotic properties.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed experimental protocols and visual representations of key biological processes are included to support further research and drug development efforts.
Anticancer Activity
This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell-like phenotypes.[8][9]
Inhibition of Cell Viability and Proliferation
This compound has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| AGS | Gastric Cancer | 13.02 | 24 | [3] |
| AGS | Gastric Cancer | 6.18 | 48 | [3] |
| DoTc2 | Cervical Cancer | 14 | - | [4] |
| U-87MG | Glioblastoma | - | - | [8] |
| GBM8401 | Glioblastoma | - | - | [8] |
| A549 | Lung Cancer | - | - | [1][9] |
| H1299 | Lung Cancer | - | - | [1][9] |
| Panc-1 | Pancreatic Cancer | - | 24 | [2] |
| Mia-PaCa2 | Pancreatic Cancer | - | 24 | [2] |
| 786-O | Renal Cell Carcinoma | ~40 | 48 | [10] |
| Caki-1 | Renal Cell Carcinoma | ~40 | 48 | [10] |
| NPC-BM1 | Nasopharyngeal Carcinoma | - | - | [11] |
| NPC-BM2 | Nasopharyngeal Carcinoma | - | - | [11] |
Key Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways.
1. NF-κB and STAT3 Signaling:
This compound has been shown to suppress the activation of both NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways in pancreatic and cervical cancer cells.[2][4] This inhibition leads to the downregulation of downstream targets involved in cell proliferation, survival, and invasion, such as MMP-9 and FAK.[2]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses nasopharyngeal cancer by targeting stem cell-like population, inducing apoptosis, inhibiting EMT and dysregulating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: A Comprehensive Technical Guide on Solubility and Stability for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of ovatodiolide, a bioactive macrocyclic diterpenoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support preclinical and formulation studies.
Core Physicochemical Properties
This compound, isolated from the medicinal herb Anisomeles indica, has garnered attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent.
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly available literature. However, based on its diterpenoid lactone structure and information from purification protocols, a qualitative solubility profile can be inferred.
Table 1: Estimated Solubility of this compound
| Solvent | Solubility (Estimated) | Rationale/Source |
| Polar Protic Solvents | ||
| Water | Poorly Soluble | General characteristic of diterpenoid lactones. |
| Ethanol | Soluble | Used in extraction and purification processes. |
| Methanol | Soluble | Used in extraction and purification processes. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for non-polar to moderately polar compounds. |
| Acetone | Moderately Soluble | Inferred from structural similarity to other diterpenoids. |
| Non-Polar Solvents | ||
| n-Hexane | Slightly Soluble to Insoluble | Used as a partitioning solvent, suggesting lower solubility. |
| Chloroform | Soluble | Inferred from structural similarity to other diterpenoids. |
Note: The data in this table is estimated based on available information and the general properties of similar compounds. Experimental determination is required for precise quantification.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
The experiment should be performed in triplicate.
Stability Profile
The stability of this compound is a critical factor for its formulation, storage, and clinical application. While specific degradation kinetics are not widely published, general stability information suggests it is stable for short periods at refrigerated temperatures and requires long-term storage at -20°C. It is known to be sensitive to aqueous environments and undergoes metabolic degradation.
Table 2: Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Pathways |
| pH | Likely unstable at acidic and alkaline pH. | Hydrolysis of the lactone ring. |
| Temperature | Stable at 0-4°C for short-term storage. Recommended long-term storage at -20°C. | Thermal degradation. |
| Light | Potential for photodegradation. | Photochemical reactions. |
| Oxidation | Susceptible to oxidation. | Oxidation of double bonds and other sensitive moieties. |
| Aqueous Solution | Unstable, undergoes rapid metabolism in the presence of liver microsomes. | Enzymatic hydrolysis and other metabolic transformations. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Store in the dark at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound or the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers.
Caption: this compound's multifaceted mechanism of action.
Ovatodiolide: A Comprehensive Technical Guide on Solubility and Stability for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of ovatodiolide, a bioactive macrocyclic diterpenoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support preclinical and formulation studies.
Core Physicochemical Properties
This compound, isolated from the medicinal herb Anisomeles indica, has garnered attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent.
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly available literature. However, based on its diterpenoid lactone structure and information from purification protocols, a qualitative solubility profile can be inferred.
Table 1: Estimated Solubility of this compound
| Solvent | Solubility (Estimated) | Rationale/Source |
| Polar Protic Solvents | ||
| Water | Poorly Soluble | General characteristic of diterpenoid lactones. |
| Ethanol | Soluble | Used in extraction and purification processes. |
| Methanol | Soluble | Used in extraction and purification processes. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for non-polar to moderately polar compounds. |
| Acetone | Moderately Soluble | Inferred from structural similarity to other diterpenoids. |
| Non-Polar Solvents | ||
| n-Hexane | Slightly Soluble to Insoluble | Used as a partitioning solvent, suggesting lower solubility. |
| Chloroform | Soluble | Inferred from structural similarity to other diterpenoids. |
Note: The data in this table is estimated based on available information and the general properties of similar compounds. Experimental determination is required for precise quantification.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
The experiment should be performed in triplicate.
Stability Profile
The stability of this compound is a critical factor for its formulation, storage, and clinical application. While specific degradation kinetics are not widely published, general stability information suggests it is stable for short periods at refrigerated temperatures and requires long-term storage at -20°C. It is known to be sensitive to aqueous environments and undergoes metabolic degradation.
Table 2: Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Pathways |
| pH | Likely unstable at acidic and alkaline pH. | Hydrolysis of the lactone ring. |
| Temperature | Stable at 0-4°C for short-term storage. Recommended long-term storage at -20°C. | Thermal degradation. |
| Light | Potential for photodegradation. | Photochemical reactions. |
| Oxidation | Susceptible to oxidation. | Oxidation of double bonds and other sensitive moieties. |
| Aqueous Solution | Unstable, undergoes rapid metabolism in the presence of liver microsomes. | Enzymatic hydrolysis and other metabolic transformations. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Store in the dark at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound or the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers.
Caption: this compound's multifaceted mechanism of action.
Early Investigations into the Biological Activities of Ovatodiolide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention for its diverse pharmacological activities. While recent research has extensively explored its anticancer, anti-inflammatory, and antiviral properties, the foundational early studies laid the groundwork for our current understanding of this promising natural product. This technical guide provides an in-depth look at the initial scientific explorations into the biological activities of this compound, with a focus on research conducted before the 21st century. We will delve into the quantitative data from these seminal studies, detail the experimental methodologies employed, and visualize the logical workflows of natural product discovery from that era.
Early Biological Activity Data
The initial investigations into the biological potential of this compound were primarily centered on its antimicrobial and cytotoxic properties. The most notable early quantitative data comes from a study on its antiviral effects.
Table 1: Early Quantitative Biological Activity Data for this compound
| Biological Activity | Test System | Parameter | Value | Reference |
| Anti-HIV Activity | HIV-1 | EC50 | 0.10 µg/mL | (Alam et al., 2000)[1] |
| Cytotoxicity | IC50 | 1.20 µg/mL | (Alam et al., 2000)[1] |
Key Early Experimental Protocols
The methodologies employed in the early evaluation of this compound were characteristic of natural product screening programs of the time. These protocols focused on the isolation of the pure compound and its subsequent testing in various biological assays.
Isolation and Purification of this compound
The initial step in the study of this compound was its isolation from the plant Anisomeles indica. A general workflow for this process is as follows:
-
Plant Material Collection and Preparation: The aerial parts of Anisomeles indica were collected, air-dried, and ground into a coarse powder.
-
Solvent Extraction: The powdered plant material was then subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.
-
Solvent Partitioning: The resulting crude extract was then partitioned between different immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the diterpenoids was then subjected to multiple rounds of column chromatography, often using silica (B1680970) gel as the stationary phase and a gradient of solvents as the mobile phase.
-
Final Purification: The final purification of this compound was typically achieved through recrystallization or high-performance liquid chromatography (HPLC).
Anti-HIV Activity Assay
The anti-HIV activity of this compound was a significant finding in the early research. The general protocol for such an assay in the late 1990s and early 2000s would have involved the following steps:
-
Cell Culture: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) was cultured in a suitable medium.
-
Viral Infection: The cells were then infected with a known titer of HIV-1.
-
Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound. A control group of infected cells without any treatment and a group with a known anti-HIV drug (e.g., AZT) were also included.
-
Incubation: The treated and control cells were incubated for a period of 3-5 days to allow for viral replication.
-
Assay for Viral Replication: The extent of viral replication was determined by measuring the activity of the viral enzyme reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Cytotoxicity Assay: In parallel, the cytotoxicity of this compound on the host cells was determined using a colorimetric assay, such as the MTT assay, to ensure that the observed antiviral effect was not due to cell death.
-
Data Analysis: The EC50 (the concentration of the compound that inhibits viral replication by 50%) and the IC50 (the concentration of the compound that is cytotoxic to 50% of the cells) were then calculated.
Visualizing Early Research Workflows
The early investigation of a natural product like this compound followed a logical progression from plant source to purified active compound. This workflow can be visualized as follows:
Caption: General workflow for the isolation and biological screening of this compound in early studies.
Signaling Pathways: An Evolving Picture
The detailed elucidation of the signaling pathways affected by this compound is largely a contribution of more recent research. Early studies, such as the anti-HIV investigation by Alam et al. (2000), were primarily focused on identifying and quantifying the biological activity rather than delving into the molecular mechanisms. The understanding of how this compound interacts with cellular signaling cascades, such as the NF-κB and JAK/STAT pathways, has been developed in the years following these initial discoveries.
Conclusion
The early studies on the biological activity of this compound, though limited in number and mechanistic detail compared to modern research, were crucial in establishing its potential as a bioactive natural product. The identification of its anti-HIV activity, in particular, provided the impetus for further investigation into its diverse pharmacological properties. The methodologies employed in these early studies, from isolation to biological screening, exemplify the classic approach to natural product drug discovery and have paved the way for the more sophisticated research on this compound that is being conducted today. This foundational knowledge continues to be relevant for researchers and drug development professionals working on the clinical translation of this promising compound.
References
Early Investigations into the Biological Activities of Ovatodiolide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention for its diverse pharmacological activities. While recent research has extensively explored its anticancer, anti-inflammatory, and antiviral properties, the foundational early studies laid the groundwork for our current understanding of this promising natural product. This technical guide provides an in-depth look at the initial scientific explorations into the biological activities of this compound, with a focus on research conducted before the 21st century. We will delve into the quantitative data from these seminal studies, detail the experimental methodologies employed, and visualize the logical workflows of natural product discovery from that era.
Early Biological Activity Data
The initial investigations into the biological potential of this compound were primarily centered on its antimicrobial and cytotoxic properties. The most notable early quantitative data comes from a study on its antiviral effects.
Table 1: Early Quantitative Biological Activity Data for this compound
| Biological Activity | Test System | Parameter | Value | Reference |
| Anti-HIV Activity | HIV-1 | EC50 | 0.10 µg/mL | (Alam et al., 2000)[1] |
| Cytotoxicity | IC50 | 1.20 µg/mL | (Alam et al., 2000)[1] |
Key Early Experimental Protocols
The methodologies employed in the early evaluation of this compound were characteristic of natural product screening programs of the time. These protocols focused on the isolation of the pure compound and its subsequent testing in various biological assays.
Isolation and Purification of this compound
The initial step in the study of this compound was its isolation from the plant Anisomeles indica. A general workflow for this process is as follows:
-
Plant Material Collection and Preparation: The aerial parts of Anisomeles indica were collected, air-dried, and ground into a coarse powder.
-
Solvent Extraction: The powdered plant material was then subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.
-
Solvent Partitioning: The resulting crude extract was then partitioned between different immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the diterpenoids was then subjected to multiple rounds of column chromatography, often using silica gel as the stationary phase and a gradient of solvents as the mobile phase.
-
Final Purification: The final purification of this compound was typically achieved through recrystallization or high-performance liquid chromatography (HPLC).
Anti-HIV Activity Assay
The anti-HIV activity of this compound was a significant finding in the early research. The general protocol for such an assay in the late 1990s and early 2000s would have involved the following steps:
-
Cell Culture: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) was cultured in a suitable medium.
-
Viral Infection: The cells were then infected with a known titer of HIV-1.
-
Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound. A control group of infected cells without any treatment and a group with a known anti-HIV drug (e.g., AZT) were also included.
-
Incubation: The treated and control cells were incubated for a period of 3-5 days to allow for viral replication.
-
Assay for Viral Replication: The extent of viral replication was determined by measuring the activity of the viral enzyme reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Cytotoxicity Assay: In parallel, the cytotoxicity of this compound on the host cells was determined using a colorimetric assay, such as the MTT assay, to ensure that the observed antiviral effect was not due to cell death.
-
Data Analysis: The EC50 (the concentration of the compound that inhibits viral replication by 50%) and the IC50 (the concentration of the compound that is cytotoxic to 50% of the cells) were then calculated.
Visualizing Early Research Workflows
The early investigation of a natural product like this compound followed a logical progression from plant source to purified active compound. This workflow can be visualized as follows:
Caption: General workflow for the isolation and biological screening of this compound in early studies.
Signaling Pathways: An Evolving Picture
The detailed elucidation of the signaling pathways affected by this compound is largely a contribution of more recent research. Early studies, such as the anti-HIV investigation by Alam et al. (2000), were primarily focused on identifying and quantifying the biological activity rather than delving into the molecular mechanisms. The understanding of how this compound interacts with cellular signaling cascades, such as the NF-κB and JAK/STAT pathways, has been developed in the years following these initial discoveries.
Conclusion
The early studies on the biological activity of this compound, though limited in number and mechanistic detail compared to modern research, were crucial in establishing its potential as a bioactive natural product. The identification of its anti-HIV activity, in particular, provided the impetus for further investigation into its diverse pharmacological properties. The methodologies employed in these early studies, from isolation to biological screening, exemplify the classic approach to natural product drug discovery and have paved the way for the more sophisticated research on this compound that is being conducted today. This foundational knowledge continues to be relevant for researchers and drug development professionals working on the clinical translation of this promising compound.
References
Ovatodiolide: A Comprehensive Spectroscopic and Mechanistic Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic insights of Ovatodiolide, a bioactive macrocyclic diterpenoid. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and signaling pathway visualizations to facilitate further research and application of this promising natural compound.
Core Spectroscopic Data
The structural elucidation of this compound, isolated from the medicinal plant Anisomeles indica, has been established through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.55 | m | |
| 2 | 2.10, 2.25 | m | |
| 3 | 5.10 | d | 10.0 |
| 5 | 3.20 | m | |
| 6 | 2.30, 2.45 | m | |
| 7 | 4.85 | d | 8.5 |
| 9 | 2.65 | m | |
| 10 | 1.95, 2.15 | m | |
| 11 | 5.35 | t | 7.0 |
| 13 | 1.80 | s | |
| 14 | 1.25 | s | |
| 15 | 1.65 | s | |
| 16 | 5.50 | s | |
| 17 | 6.15 | s | |
| 18 | 4.90 | s | |
| 19 | 4.95 | s | |
| 20 | 1.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.2 |
| 2 | 25.8 |
| 3 | 124.5 |
| 4 | 135.1 |
| 5 | 48.7 |
| 6 | 35.4 |
| 7 | 85.3 |
| 8 | 148.2 |
| 9 | 45.6 |
| 10 | 29.7 |
| 11 | 123.8 |
| 12 | 134.5 |
| 13 | 16.2 |
| 14 | 20.5 |
| 15 | 18.9 |
| 16 | 170.1 |
| 17 | 120.3 |
| 18 | 141.2 |
| 19 | 112.5 |
| 20 | 17.8 |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | 329.17 | [M+H]⁺ |
| ESI+ | 351.15 | [M+Na]⁺ |
Experimental Protocols
Isolation and Purification of this compound from Anisomeles indica[1]
A novel and efficient method for the purification of this compound involves a combination of solvent extraction and centrifugal partition chromatography (CPC).
-
Extraction: The dried powder of Anisomeles indica is extracted with 95% ethanol (B145695) to achieve a high content of this compound in the initial extract.
-
Solvent Partitioning: The ethanol extract is then sequentially partitioned with solvents of varying polarities. The n-hexane fraction is particularly enriched with this compound.
-
Centrifugal Partition Chromatography (CPC): The enriched n-hexane fraction is subjected to CPC for final purification. A two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (in a 1.0:1.0:1.0:1.0 v/v/v/v ratio) is employed. The lower aqueous phase is used as the mobile phase, and the upper organic phase serves as the stationary phase. The sample is injected, and fractions are collected. This compound is typically eluted in fractions 41-56 under the specified conditions.
-
Purity Analysis: The purity of the isolated this compound is confirmed to be greater than 95% using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Spectroscopic Analysis
Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Mass spectral data is acquired using an Electrospray Ionization (ESI) source.
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly in cancer. Its mechanism of action involves the inhibition of pro-inflammatory and cell survival pathways.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the NF-κB signaling pathway.[2][3] It achieves this by preventing the phosphorylation of IκB kinase (IKKα/β) and the subsequent phosphorylation of the inhibitor of kappa B (IκB).[2][4] This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.
Caption: this compound inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of this compound. It has been shown to suppress the phosphorylation of JAK2 and STAT3, which are key components of this pathway.[5] By inhibiting the activation of STAT3, this compound prevents its dimerization and translocation to the nucleus, leading to the downregulation of genes that promote cell survival and proliferation.
Caption: this compound inhibits the JAK/STAT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
This compound also exerts its effects by modulating the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism. Evidence suggests that this compound can suppress the phosphorylation of key proteins in this pathway, including AKT and mTOR. This inhibition leads to a decrease in protein synthesis and cell proliferation, and can induce apoptosis.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties and mechanistic actions of this compound. The detailed data and protocols are intended to support and accelerate further research into the therapeutic potential of this natural compound. The visualization of its interaction with key signaling pathways offers a clear framework for understanding its biological effects and for designing future studies.
References
- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: A Comprehensive Spectroscopic and Mechanistic Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic insights of Ovatodiolide, a bioactive macrocyclic diterpenoid. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and signaling pathway visualizations to facilitate further research and application of this promising natural compound.
Core Spectroscopic Data
The structural elucidation of this compound, isolated from the medicinal plant Anisomeles indica, has been established through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.55 | m | |
| 2 | 2.10, 2.25 | m | |
| 3 | 5.10 | d | 10.0 |
| 5 | 3.20 | m | |
| 6 | 2.30, 2.45 | m | |
| 7 | 4.85 | d | 8.5 |
| 9 | 2.65 | m | |
| 10 | 1.95, 2.15 | m | |
| 11 | 5.35 | t | 7.0 |
| 13 | 1.80 | s | |
| 14 | 1.25 | s | |
| 15 | 1.65 | s | |
| 16 | 5.50 | s | |
| 17 | 6.15 | s | |
| 18 | 4.90 | s | |
| 19 | 4.95 | s | |
| 20 | 1.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.2 |
| 2 | 25.8 |
| 3 | 124.5 |
| 4 | 135.1 |
| 5 | 48.7 |
| 6 | 35.4 |
| 7 | 85.3 |
| 8 | 148.2 |
| 9 | 45.6 |
| 10 | 29.7 |
| 11 | 123.8 |
| 12 | 134.5 |
| 13 | 16.2 |
| 14 | 20.5 |
| 15 | 18.9 |
| 16 | 170.1 |
| 17 | 120.3 |
| 18 | 141.2 |
| 19 | 112.5 |
| 20 | 17.8 |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | 329.17 | [M+H]⁺ |
| ESI+ | 351.15 | [M+Na]⁺ |
Experimental Protocols
Isolation and Purification of this compound from Anisomeles indica[1]
A novel and efficient method for the purification of this compound involves a combination of solvent extraction and centrifugal partition chromatography (CPC).
-
Extraction: The dried powder of Anisomeles indica is extracted with 95% ethanol to achieve a high content of this compound in the initial extract.
-
Solvent Partitioning: The ethanol extract is then sequentially partitioned with solvents of varying polarities. The n-hexane fraction is particularly enriched with this compound.
-
Centrifugal Partition Chromatography (CPC): The enriched n-hexane fraction is subjected to CPC for final purification. A two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (in a 1.0:1.0:1.0:1.0 v/v/v/v ratio) is employed. The lower aqueous phase is used as the mobile phase, and the upper organic phase serves as the stationary phase. The sample is injected, and fractions are collected. This compound is typically eluted in fractions 41-56 under the specified conditions.
-
Purity Analysis: The purity of the isolated this compound is confirmed to be greater than 95% using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Spectroscopic Analysis
Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Mass spectral data is acquired using an Electrospray Ionization (ESI) source.
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly in cancer. Its mechanism of action involves the inhibition of pro-inflammatory and cell survival pathways.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the NF-κB signaling pathway.[2][3] It achieves this by preventing the phosphorylation of IκB kinase (IKKα/β) and the subsequent phosphorylation of the inhibitor of kappa B (IκB).[2][4] This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.
Caption: this compound inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of this compound. It has been shown to suppress the phosphorylation of JAK2 and STAT3, which are key components of this pathway.[5] By inhibiting the activation of STAT3, this compound prevents its dimerization and translocation to the nucleus, leading to the downregulation of genes that promote cell survival and proliferation.
Caption: this compound inhibits the JAK/STAT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
This compound also exerts its effects by modulating the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism. Evidence suggests that this compound can suppress the phosphorylation of key proteins in this pathway, including AKT and mTOR. This inhibition leads to a decrease in protein synthesis and cell proliferation, and can induce apoptosis.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties and mechanistic actions of this compound. The detailed data and protocols are intended to support and accelerate further research into the therapeutic potential of this natural compound. The visualization of its interaction with key signaling pathways offers a clear framework for understanding its biological effects and for designing future studies.
References
- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ovatodiolide Synthesis and Purification
These application notes provide detailed protocols for the purification of ovatodiolide from its natural source, Anisomeles indica, and an overview of its total synthesis. The methodologies are intended for researchers, scientists, and professionals in drug development.
Purification of this compound from Anisomeles indica
This compound, a bioactive cembrane-type diterpenoid, can be efficiently isolated and purified from the medicinal plant Anisomeles indica. The following protocols detail a highly effective method using solvent extraction, liquid-liquid partitioning, and centrifugal partition chromatography (CPC), yielding high-purity this compound.
Experimental Protocols
1. Extraction of this compound from Anisomeles indica
This protocol describes the initial extraction of this compound from dried plant material.
-
Materials and Reagents:
-
Dried and pulverized Anisomeles indica powder (40 mesh)
-
Distilled water
-
Sonicator
-
Rotary vacuum evaporator
-
-
Procedure:
-
Weigh 10 g of dried Anisomeles indica powder.
-
Add 100 mL of 95% ethanol to the powder.
-
Sonicate the mixture at room temperature for 30 minutes.
-
Concentrate the obtained extract under vacuum using a rotary vacuum evaporator at 40°C.[1]
-
2. Liquid-Liquid Partitioning for this compound Enrichment
This protocol enriches the this compound content from the crude extract.
-
Materials and Reagents:
-
Crude 95% ethanol extract of Anisomeles indica
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude 95% ethanol extract in a suitable solvent mixture (e.g., ethanol-water).
-
Perform sequential liquid-liquid partitioning with n-hexane, followed by ethyl acetate, and then n-butanol.
-
Collect the n-hexane fraction, which will contain the highest amount of this compound for further purification.[1]
-
3. Purification of this compound by Centrifugal Partition Chromatography (CPC)
This protocol describes the final purification step to obtain high-purity this compound.
-
Materials and Reagents:
-
Enriched n-hexane fraction
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifugal Partition Chromatography (CPC) system
-
-
Procedure:
-
Prepare the two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water in a 1.0:1.0:1.0:1.0 (v/v/v/v) ratio.[1]
-
Set up the CPC instrument in the ascending mode.
-
Use the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.
-
Use the upper organic phase as the stationary phase.
-
Inject the enriched n-hexane fraction into the CPC system.
-
Monitor the elution of compounds at 222 nm.
-
Collect the fractions containing this compound.[1]
-
Combine the pure fractions and concentrate under vacuum to obtain this compound with a purity of over 95%.[1]
-
Data Presentation
Table 1: Extraction Yield and this compound Content from Anisomeles indica with Different Solvents
| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |
| 0:100 (Water) | Not specified | Low |
| 50:50 | 22.57 | Lower than 95% ethanol extract |
| 75:25 | 21.26 | Lower than 95% ethanol extract |
| 95:5 | Not specified | 35.9 |
Data compiled from a study by Lien et al. (2022).[1]
Table 2: this compound Partitioning and Purification Summary
| Purification Step | Starting Material | This compound Purity (Start) | Key Solvents/Method | This compound Purity (End) |
| Extraction | Dried A. indica powder | N/A | 95% Ethanol | 35.9% (in crude extract) |
| Liquid-Liquid Partitioning | 95% Ethanol Extract | 35.9% | n-Hexane | Enriched in n-hexane fraction |
| Centrifugal Partition Chromatography | n-Hexane Fraction | 35.9% | n-hexane:ethyl acetate:methanol:water (1:1:1:1) | >95.0% |
Data compiled from a study by Lien et al. (2022).[1]
Diagrams
Caption: Workflow for the purification of this compound.
Total Synthesis of this compound Scaffold
A concise and scalable, six-step total synthesis for the this compound scaffold has been developed. This protection-free route is highlighted by two key tandem reactions. While a detailed, step-by-step protocol is not available from the provided information, the following outlines the synthetic strategy.
Synthetic Pathway Overview
The synthesis commences from commercially available starting materials and proceeds through a longest linear sequence of six steps. The key transformations involve:
-
Tandem Ring-Opening Metathesis/Ring-Closing Metathesis (ROM/RCM): This reaction is crucial for constructing the macrocycle-fused butenolide ring, a core structural feature of this compound.
-
Tandem Allylboration/Lactonization: This sequence is employed to build the α-methylene-γ-lactone moiety.[2]
This synthetic approach has been instrumental in determining the stereochemical configurations of the this compound family of natural products.[2]
Diagrams
Caption: Six-step total synthesis of the this compound scaffold.
References
- 1. Ovatodiolides: Scalable Protection-Free Syntheses, Configuration Determination, and Biological Evaluation against Hepatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of 1,4-diols by a tandem allylboration-allenylboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ovatodiolide Synthesis and Purification
These application notes provide detailed protocols for the purification of ovatodiolide from its natural source, Anisomeles indica, and an overview of its total synthesis. The methodologies are intended for researchers, scientists, and professionals in drug development.
Purification of this compound from Anisomeles indica
This compound, a bioactive cembrane-type diterpenoid, can be efficiently isolated and purified from the medicinal plant Anisomeles indica. The following protocols detail a highly effective method using solvent extraction, liquid-liquid partitioning, and centrifugal partition chromatography (CPC), yielding high-purity this compound.
Experimental Protocols
1. Extraction of this compound from Anisomeles indica
This protocol describes the initial extraction of this compound from dried plant material.
-
Materials and Reagents:
-
Dried and pulverized Anisomeles indica powder (40 mesh)
-
95% Ethanol
-
Distilled water
-
Sonicator
-
Rotary vacuum evaporator
-
-
Procedure:
-
Weigh 10 g of dried Anisomeles indica powder.
-
Add 100 mL of 95% ethanol to the powder.
-
Sonicate the mixture at room temperature for 30 minutes.
-
Concentrate the obtained extract under vacuum using a rotary vacuum evaporator at 40°C.[1]
-
2. Liquid-Liquid Partitioning for this compound Enrichment
This protocol enriches the this compound content from the crude extract.
-
Materials and Reagents:
-
Crude 95% ethanol extract of Anisomeles indica
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude 95% ethanol extract in a suitable solvent mixture (e.g., ethanol-water).
-
Perform sequential liquid-liquid partitioning with n-hexane, followed by ethyl acetate, and then n-butanol.
-
Collect the n-hexane fraction, which will contain the highest amount of this compound for further purification.[1]
-
3. Purification of this compound by Centrifugal Partition Chromatography (CPC)
This protocol describes the final purification step to obtain high-purity this compound.
-
Materials and Reagents:
-
Enriched n-hexane fraction
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifugal Partition Chromatography (CPC) system
-
-
Procedure:
-
Prepare the two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water in a 1.0:1.0:1.0:1.0 (v/v/v/v) ratio.[1]
-
Set up the CPC instrument in the ascending mode.
-
Use the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.
-
Use the upper organic phase as the stationary phase.
-
Inject the enriched n-hexane fraction into the CPC system.
-
Monitor the elution of compounds at 222 nm.
-
Collect the fractions containing this compound.[1]
-
Combine the pure fractions and concentrate under vacuum to obtain this compound with a purity of over 95%.[1]
-
Data Presentation
Table 1: Extraction Yield and this compound Content from Anisomeles indica with Different Solvents
| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |
| 0:100 (Water) | Not specified | Low |
| 50:50 | 22.57 | Lower than 95% ethanol extract |
| 75:25 | 21.26 | Lower than 95% ethanol extract |
| 95:5 | Not specified | 35.9 |
Data compiled from a study by Lien et al. (2022).[1]
Table 2: this compound Partitioning and Purification Summary
| Purification Step | Starting Material | This compound Purity (Start) | Key Solvents/Method | This compound Purity (End) |
| Extraction | Dried A. indica powder | N/A | 95% Ethanol | 35.9% (in crude extract) |
| Liquid-Liquid Partitioning | 95% Ethanol Extract | 35.9% | n-Hexane | Enriched in n-hexane fraction |
| Centrifugal Partition Chromatography | n-Hexane Fraction | 35.9% | n-hexane:ethyl acetate:methanol:water (1:1:1:1) | >95.0% |
Data compiled from a study by Lien et al. (2022).[1]
Diagrams
Caption: Workflow for the purification of this compound.
Total Synthesis of this compound Scaffold
A concise and scalable, six-step total synthesis for the this compound scaffold has been developed. This protection-free route is highlighted by two key tandem reactions. While a detailed, step-by-step protocol is not available from the provided information, the following outlines the synthetic strategy.
Synthetic Pathway Overview
The synthesis commences from commercially available starting materials and proceeds through a longest linear sequence of six steps. The key transformations involve:
-
Tandem Ring-Opening Metathesis/Ring-Closing Metathesis (ROM/RCM): This reaction is crucial for constructing the macrocycle-fused butenolide ring, a core structural feature of this compound.
-
Tandem Allylboration/Lactonization: This sequence is employed to build the α-methylene-γ-lactone moiety.[2]
This synthetic approach has been instrumental in determining the stereochemical configurations of the this compound family of natural products.[2]
Diagrams
Caption: Six-step total synthesis of the this compound scaffold.
References
- 1. Ovatodiolides: Scalable Protection-Free Syntheses, Configuration Determination, and Biological Evaluation against Hepatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of 1,4-diols by a tandem allylboration-allenylboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ovatodiolide, a natural diterpenoid isolated from Anisomeles indica, in in vitro cancer cell line research. This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways. This document outlines detailed protocols for essential assays and summarizes the quantitative effects of this compound across various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis. It has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Affected by this compound:
-
Reactive Oxygen Species (ROS)-Dependent Pathways: this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress triggers DNA damage and activates downstream signaling cascades, including the ATM/ATR pathway, which in turn leads to cell cycle arrest and apoptosis.[1][2][3][4][5]
-
STAT3 and NF-κB Signaling: this compound has been shown to suppress the phosphorylation of STAT3 and inactivate the NF-κB pathway.[6][7][8] This inhibition disrupts the transcription of genes involved in cell proliferation, survival, and inflammation. The inactivation of NF-κB is mediated through the inhibition of IKKα/β activation and subsequent suppression of IκB phosphorylation.[6][7][8]
-
Apoptosis Induction: this compound induces apoptosis through both the intrinsic and extrinsic pathways. This is characterized by the activation of caspases-3, -8, and -9, an increased Bax/Bcl-2 ratio, and cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]
-
Cell Cycle Arrest: this compound causes cell cycle arrest, predominantly at the G2/M phase.[1][2][3][4] This is associated with the downregulation of cyclin B1 and CDC25C and an increase in the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3]
-
Other Signaling Pathways: this compound has also been reported to modulate other signaling pathways, including PI3K/AKT/mTOR, JAK2/STAT3, and Ras/Raf/MEK/ERK.[9][10][11][12]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the reported IC50 values and the effects on cell cycle distribution and apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 | 17 | [1] |
| A549 | Lung Cancer | 48 | 10 | [1] |
| H1299 | Lung Cancer | 24 | 10 | [1] |
| H1299 | Lung Cancer | 48 | 4 | [1] |
| Ca9-22 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [2] |
| Mia-PaCa2 | Pancreatic Cancer | 24 | Not Specified | [6] |
| Panc-1 | Pancreatic Cancer | 24 | Not Specified | [7] |
| DoTc2 | Cervical Cancer | Not Specified | 14 | [13] |
| 786-O | Renal Cell Carcinoma | 48 | ~40 | [13] |
| Caki-1 | Renal Cell Carcinoma | 48 | ~40 | [13] |
| AGS | Gastric Cancer | 24 | 13.02 | [13] |
| AGS | Gastric Cancer | 48 | 6.18 | [13] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Condition | % of Cells in G2/M Phase | % of Apoptotic Cells | Reference |
| A549 | This compound (Concentration dependent) | Increased | Increased | [1] |
| H1299 | This compound (Concentration dependent) | Increased | Increased | [1] |
| Ca9-22 | This compound | Increased | Increased | [2] |
| Mia-PaCa2 | This compound (2.5, 5, 10, 25 µM) for 24h | Not Specified | Increased | [6] |
| 786-O | 40 µM this compound for 48h | Increased | Increased (Sub-G1) | [13] |
| Caki-1 | 40 µM this compound for 48h | Increased | Increased (Sub-G1) | [13] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[1]
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture medium.
-
Measure the LDH activity in the medium according to the manufacturer's instructions of a commercial LDH cytotoxicity kit.[1]
-
Measure the absorbance at the recommended wavelength (e.g., 340 nm).[1]
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a detergent).
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[18][19][20][21]
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[18][19][20]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18][19]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.[22][23][24][25]
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, Bax, Bcl-2, Cyclin B1, p21, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
Caption: this compound-induced apoptosis signaling cascade.
References
- 1. ovid.com [ovid.com]
- 2. The natural diterpenoid this compound induces cell cycle arrest and apoptosis in human oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest [pubmed.ncbi.nlm.nih.gov]
- 6. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] this compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation | Semantic Scholar [semanticscholar.org]
- 9. Anticancer effects of this compound on human prostate cancer cells involves cell cycle arrest, apoptosis and blocking of Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. origene.com [origene.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. addgene.org [addgene.org]
- 25. bio-rad.com [bio-rad.com]
Ovatodiolide: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ovatodiolide, a natural diterpenoid isolated from Anisomeles indica, in in vitro cancer cell line research. This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways. This document outlines detailed protocols for essential assays and summarizes the quantitative effects of this compound across various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis. It has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Affected by this compound:
-
Reactive Oxygen Species (ROS)-Dependent Pathways: this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress triggers DNA damage and activates downstream signaling cascades, including the ATM/ATR pathway, which in turn leads to cell cycle arrest and apoptosis.[1][2][3][4][5]
-
STAT3 and NF-κB Signaling: this compound has been shown to suppress the phosphorylation of STAT3 and inactivate the NF-κB pathway.[6][7][8] This inhibition disrupts the transcription of genes involved in cell proliferation, survival, and inflammation. The inactivation of NF-κB is mediated through the inhibition of IKKα/β activation and subsequent suppression of IκB phosphorylation.[6][7][8]
-
Apoptosis Induction: this compound induces apoptosis through both the intrinsic and extrinsic pathways. This is characterized by the activation of caspases-3, -8, and -9, an increased Bax/Bcl-2 ratio, and cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]
-
Cell Cycle Arrest: this compound causes cell cycle arrest, predominantly at the G2/M phase.[1][2][3][4] This is associated with the downregulation of cyclin B1 and CDC25C and an increase in the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3]
-
Other Signaling Pathways: this compound has also been reported to modulate other signaling pathways, including PI3K/AKT/mTOR, JAK2/STAT3, and Ras/Raf/MEK/ERK.[9][10][11][12]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the reported IC50 values and the effects on cell cycle distribution and apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 | 17 | [1] |
| A549 | Lung Cancer | 48 | 10 | [1] |
| H1299 | Lung Cancer | 24 | 10 | [1] |
| H1299 | Lung Cancer | 48 | 4 | [1] |
| Ca9-22 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [2] |
| Mia-PaCa2 | Pancreatic Cancer | 24 | Not Specified | [6] |
| Panc-1 | Pancreatic Cancer | 24 | Not Specified | [7] |
| DoTc2 | Cervical Cancer | Not Specified | 14 | [13] |
| 786-O | Renal Cell Carcinoma | 48 | ~40 | [13] |
| Caki-1 | Renal Cell Carcinoma | 48 | ~40 | [13] |
| AGS | Gastric Cancer | 24 | 13.02 | [13] |
| AGS | Gastric Cancer | 48 | 6.18 | [13] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Condition | % of Cells in G2/M Phase | % of Apoptotic Cells | Reference |
| A549 | This compound (Concentration dependent) | Increased | Increased | [1] |
| H1299 | This compound (Concentration dependent) | Increased | Increased | [1] |
| Ca9-22 | This compound | Increased | Increased | [2] |
| Mia-PaCa2 | This compound (2.5, 5, 10, 25 µM) for 24h | Not Specified | Increased | [6] |
| 786-O | 40 µM this compound for 48h | Increased | Increased (Sub-G1) | [13] |
| Caki-1 | 40 µM this compound for 48h | Increased | Increased (Sub-G1) | [13] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[1]
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture medium.
-
Measure the LDH activity in the medium according to the manufacturer's instructions of a commercial LDH cytotoxicity kit.[1]
-
Measure the absorbance at the recommended wavelength (e.g., 340 nm).[1]
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a detergent).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[18][19][20][21]
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[18][19][20]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18][19]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.[22][23][24][25]
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, Bax, Bcl-2, Cyclin B1, p21, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
Caption: this compound-induced apoptosis signaling cascade.
References
- 1. ovid.com [ovid.com]
- 2. The natural diterpenoid this compound induces cell cycle arrest and apoptosis in human oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest [pubmed.ncbi.nlm.nih.gov]
- 6. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] this compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation | Semantic Scholar [semanticscholar.org]
- 9. Anticancer effects of this compound on human prostate cancer cells involves cell cycle arrest, apoptosis and blocking of Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. origene.com [origene.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. addgene.org [addgene.org]
- 25. bio-rad.com [bio-rad.com]
Ovatodiolide in Oncology: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ovatodiolide, a natural diterpenoid isolated from Anisomeles indica, in various animal models of cancer. This document summarizes key quantitative data on its efficacy, details established experimental protocols, and visualizes the compound's mechanisms of action through its effects on critical signaling pathways.
Summary of Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity across a range of cancer types in preclinical animal models. Its therapeutic effects are attributed to the modulation of multiple oncogenic signaling pathways, inhibition of cancer stem cell (CSC) properties, and, in some cases, enhancement of the efficacy of standard chemotherapeutic agents. The following tables summarize the quantitative outcomes from various in vivo studies.
Table 1: this compound Monotherapy in Xenograft and Syngeneic Models
| Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Colon Cancer | HCT116 Tumorsphere Xenograft (Mice) | 10 mg/kg, 5 times/week, intraperitoneally (i.p.) | Significant suppression of tumor growth.[1] |
| Colon Cancer | CT26 Syngeneic Model (Mice) | Not specified | Significantly suppressed in vivo tumorigenesis and reduced tumor-associated macrophage (TAM) infiltration.[2] |
| Oral Cancer | Oral CSC Xenograft (Nude Mice) | Not specified | Significantly attenuated the tumor-initiating potential of orospheres.[3] |
Table 2: this compound in Combination Therapy
| Cancer Type | Animal Model | Combination Regimen | Key Findings |
| Colon Cancer | HCT116 Tumorsphere Xenograft (Mice) | This compound (10 mg/kg, 5x/week, i.p.) + 5-Fluorouracil (5-FU) (10 mg/kg, 3x/week) | The most significant inhibitory effect on tumor growth compared to either agent alone.[1] |
| Oral Cancer | Oral Cancer Cell Xenograft (Mice) | This compound + Cisplatin (CDDP) | Synergistically enhanced the anticancer effect of cisplatin.[3] In vivo treatment significantly reduced tumor sphere-forming ability.[4] |
| Glioblastoma | Glioblastoma Xenograft (Mice) | This compound + Temozolomide (B1682018) (TMZ) | Potentiated the chemotherapeutic effect of TMZ.[5] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, metastasis, and inflammation.[6][7][8] Extensive research has identified its inhibitory action on pathways such as JAK/STAT, PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin.[6][7][8]
Inhibition of STAT3 and NF-κB Signaling in Pancreatic Cancer
In pancreatic cancer models, this compound has been shown to suppress cell proliferation and induce apoptosis by inhibiting the phosphorylation of STAT3 and inactivating the NF-κB pathway.[9] This dual inhibition leads to a reduction in the transcription of genes responsible for cell survival and invasion, such as MMP-9.[9]
Downregulation of β-catenin and YAP1 in Colon Cancer
In colon cancer, this compound has been found to suppress tumorigenesis by down-regulating β-catenin and Yes-associated protein 1 (YAP1).[2][6] Inhibition of these pathways hinders the development of cancer stem-like cells and prevents the polarization of M2 tumor-associated macrophages, which are known to promote tumor growth.[2]
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on the specific cancer model and experimental goals.
General Animal Husbandry and Welfare
-
Animal Models: Immunocompromised mice (e.g., nu/nu NCr, NOD/SCID) are commonly used for human tumor cell line xenografts.[3][10] Syngeneic models (e.g., CT26 in BALB/c mice) are used for studies involving the tumor microenvironment and immune responses.[2]
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
Monitoring: Monitor animal body weight and general health status weekly or more frequently as required by the protocol.[1]
Tumor Model Establishment
-
Cell Culture: Culture cancer cells (e.g., HCT116, CAL27) under standard conditions. For cancer stem cell models, enrich for CSCs by cultivating cells in serum-free medium to form tumorspheres or orospheres.[1][3][4]
-
Inoculation: Subcutaneously inoculate a suspension of tumor cells (typically 1 x 107 cells in 0.1 mL of a suitable medium like PBS or Matrigel) into the flank of the mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-400 mm³) before initiating treatment.[10] Measure tumor volume regularly using calipers and the formula: Volume = 0.5 x (Length x Width²) .[1]
This compound Preparation and Administration
-
Preparation: The vehicle for this compound is often not explicitly stated in all studies, but a common practice for similar hydrophobic compounds is dissolution in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. A safety study noted that for oral gavage, this compound can be prepared in a suitable vehicle.[11]
-
Dosage: Effective doses in mice have been reported around 10 mg/kg .[1] However, dose-ranging studies are recommended for new models. A 28-day oral toxicity study in rats showed no adverse effects at doses up to 50 mg/kg.[11]
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical efficacy studies.[1] Oral gavage is also a viable route, with demonstrated safety.[11]
-
Dosing Schedule: Schedules can range from daily to a few times per week (e.g., 5 times per week).[1] For combination studies, the schedule should be coordinated with the second agent (e.g., 5-FU administered 2-3 times per week).[1]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Assessment of Efficacy
-
Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth over time compared to the vehicle control group.
-
Secondary Endpoints:
Conclusion
This compound is a promising anti-cancer agent with a multi-targeted mechanism of action. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further evaluate its therapeutic potential in various cancer models. Careful consideration of the specific animal model, dosing regimen, and relevant biomarkers is crucial for successful investigation.
References
- 1. Preclinical investigation of this compound as a potential inhibitor of colon cancer stem cells via downregulating sphere-derived exosomal β-catenin/STAT3/miR-1246 cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxicity and 28-day repeated dose oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Breast Cancer Stem/Progenitor Cells through SMURF2-Mediated Downregulation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
Ovatodiolide in Oncology: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ovatodiolide, a natural diterpenoid isolated from Anisomeles indica, in various animal models of cancer. This document summarizes key quantitative data on its efficacy, details established experimental protocols, and visualizes the compound's mechanisms of action through its effects on critical signaling pathways.
Summary of Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity across a range of cancer types in preclinical animal models. Its therapeutic effects are attributed to the modulation of multiple oncogenic signaling pathways, inhibition of cancer stem cell (CSC) properties, and, in some cases, enhancement of the efficacy of standard chemotherapeutic agents. The following tables summarize the quantitative outcomes from various in vivo studies.
Table 1: this compound Monotherapy in Xenograft and Syngeneic Models
| Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Colon Cancer | HCT116 Tumorsphere Xenograft (Mice) | 10 mg/kg, 5 times/week, intraperitoneally (i.p.) | Significant suppression of tumor growth.[1] |
| Colon Cancer | CT26 Syngeneic Model (Mice) | Not specified | Significantly suppressed in vivo tumorigenesis and reduced tumor-associated macrophage (TAM) infiltration.[2] |
| Oral Cancer | Oral CSC Xenograft (Nude Mice) | Not specified | Significantly attenuated the tumor-initiating potential of orospheres.[3] |
Table 2: this compound in Combination Therapy
| Cancer Type | Animal Model | Combination Regimen | Key Findings |
| Colon Cancer | HCT116 Tumorsphere Xenograft (Mice) | This compound (10 mg/kg, 5x/week, i.p.) + 5-Fluorouracil (5-FU) (10 mg/kg, 3x/week) | The most significant inhibitory effect on tumor growth compared to either agent alone.[1] |
| Oral Cancer | Oral Cancer Cell Xenograft (Mice) | This compound + Cisplatin (CDDP) | Synergistically enhanced the anticancer effect of cisplatin.[3] In vivo treatment significantly reduced tumor sphere-forming ability.[4] |
| Glioblastoma | Glioblastoma Xenograft (Mice) | This compound + Temozolomide (TMZ) | Potentiated the chemotherapeutic effect of TMZ.[5] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, metastasis, and inflammation.[6][7][8] Extensive research has identified its inhibitory action on pathways such as JAK/STAT, PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin.[6][7][8]
Inhibition of STAT3 and NF-κB Signaling in Pancreatic Cancer
In pancreatic cancer models, this compound has been shown to suppress cell proliferation and induce apoptosis by inhibiting the phosphorylation of STAT3 and inactivating the NF-κB pathway.[9] This dual inhibition leads to a reduction in the transcription of genes responsible for cell survival and invasion, such as MMP-9.[9]
Downregulation of β-catenin and YAP1 in Colon Cancer
In colon cancer, this compound has been found to suppress tumorigenesis by down-regulating β-catenin and Yes-associated protein 1 (YAP1).[2][6] Inhibition of these pathways hinders the development of cancer stem-like cells and prevents the polarization of M2 tumor-associated macrophages, which are known to promote tumor growth.[2]
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on the specific cancer model and experimental goals.
General Animal Husbandry and Welfare
-
Animal Models: Immunocompromised mice (e.g., nu/nu NCr, NOD/SCID) are commonly used for human tumor cell line xenografts.[3][10] Syngeneic models (e.g., CT26 in BALB/c mice) are used for studies involving the tumor microenvironment and immune responses.[2]
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
Monitoring: Monitor animal body weight and general health status weekly or more frequently as required by the protocol.[1]
Tumor Model Establishment
-
Cell Culture: Culture cancer cells (e.g., HCT116, CAL27) under standard conditions. For cancer stem cell models, enrich for CSCs by cultivating cells in serum-free medium to form tumorspheres or orospheres.[1][3][4]
-
Inoculation: Subcutaneously inoculate a suspension of tumor cells (typically 1 x 107 cells in 0.1 mL of a suitable medium like PBS or Matrigel) into the flank of the mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-400 mm³) before initiating treatment.[10] Measure tumor volume regularly using calipers and the formula: Volume = 0.5 x (Length x Width²) .[1]
This compound Preparation and Administration
-
Preparation: The vehicle for this compound is often not explicitly stated in all studies, but a common practice for similar hydrophobic compounds is dissolution in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. A safety study noted that for oral gavage, this compound can be prepared in a suitable vehicle.[11]
-
Dosage: Effective doses in mice have been reported around 10 mg/kg .[1] However, dose-ranging studies are recommended for new models. A 28-day oral toxicity study in rats showed no adverse effects at doses up to 50 mg/kg.[11]
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical efficacy studies.[1] Oral gavage is also a viable route, with demonstrated safety.[11]
-
Dosing Schedule: Schedules can range from daily to a few times per week (e.g., 5 times per week).[1] For combination studies, the schedule should be coordinated with the second agent (e.g., 5-FU administered 2-3 times per week).[1]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Assessment of Efficacy
-
Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth over time compared to the vehicle control group.
-
Secondary Endpoints:
Conclusion
This compound is a promising anti-cancer agent with a multi-targeted mechanism of action. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further evaluate its therapeutic potential in various cancer models. Careful consideration of the specific animal model, dosing regimen, and relevant biomarkers is crucial for successful investigation.
References
- 1. Preclinical investigation of this compound as a potential inhibitor of colon cancer stem cells via downregulating sphere-derived exosomal β-catenin/STAT3/miR-1246 cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxicity and 28-day repeated dose oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Breast Cancer Stem/Progenitor Cells through SMURF2-Mediated Downregulation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ovatodiolide in Biological Samples
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. As research into its therapeutic potential progresses, robust and validated analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the detection and quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.
Method 1: Quantification of this compound using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides a sensitive and specific approach for quantifying this compound in plasma and various tissue homogenates. The protocol is based on the findings of P. T. et al. (2021), which established a validated UHPLC-MS/MS method for pharmacokinetic studies in rats.
Quantitative Data Summary
The following table summarizes the validation parameters of the UHPLC-MS/MS method for this compound quantification.
| Parameter | Plasma | Heart | Liver | Spleen | Lung | Kidney |
| Linearity Range (ng/mL) | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | 1 | 1 | 1 |
| Precision (RSD%) | < 15% | < 15% | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |
| Recovery (%) | > 85 | > 85 | > 85 | > 85 | > 85 | > 85 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |
Data adapted from P. T. et al. (2021).
Experimental Workflow
Caption: Workflow for this compound Quantification.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Biological matrix (plasma, tissue homogenate)
2. Stock and Working Solutions Preparation
-
This compound Stock Solution: Dissolve 1 mg of this compound in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution: Dissolve 1 mg of diazepam in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 50 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 50 ng/mL Diazepam).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
4. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: 331.2 m/z → Q3: 105.1 m/z
-
Diazepam (IS): Q1: 285.1 m/z → Q3: 193.1 m/z
-
-
Data Analysis: Use appropriate software (e.g., Analyst) to integrate peak areas and calculate concentrations based on the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
For laboratories without access to mass spectrometry, HPLC with UV detection offers a viable alternative, although it may have lower sensitivity and selectivity. This method is suitable for the analysis of formulations or in vitro samples with higher concentrations of this compound.
Experimental Protocol
1. Sample Preparation
-
For in vitro samples (e.g., cell culture media), a simple protein precipitation step as described for the LC-MS/MS method may be sufficient.
-
For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
LLE Example: Extract the sample with an equal volume of ethyl acetate. Evaporate the organic layer and reconstitute in the mobile phase.
-
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound has a chromophore that allows for UV detection. The optimal wavelength should be determined by running a UV scan (typically around 210-220 nm).
-
Quantification: Based on a calibration curve generated from the peak area of this compound reference standards.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. One of the prominent targets is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound can directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation, which in turn downregulates the expression of STAT3-target genes involved in cell proliferation and survival.
Caption: Inhibition of the STAT3 Signaling Pathway.
Application Notes and Protocols for the Detection of Ovatodiolide in Biological Samples
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. As research into its therapeutic potential progresses, robust and validated analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the detection and quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.
Method 1: Quantification of this compound using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides a sensitive and specific approach for quantifying this compound in plasma and various tissue homogenates. The protocol is based on the findings of P. T. et al. (2021), which established a validated UHPLC-MS/MS method for pharmacokinetic studies in rats.
Quantitative Data Summary
The following table summarizes the validation parameters of the UHPLC-MS/MS method for this compound quantification.
| Parameter | Plasma | Heart | Liver | Spleen | Lung | Kidney |
| Linearity Range (ng/mL) | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | 1 | 1 | 1 |
| Precision (RSD%) | < 15% | < 15% | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |
| Recovery (%) | > 85 | > 85 | > 85 | > 85 | > 85 | > 85 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |
Data adapted from P. T. et al. (2021).
Experimental Workflow
Caption: Workflow for this compound Quantification.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Biological matrix (plasma, tissue homogenate)
2. Stock and Working Solutions Preparation
-
This compound Stock Solution: Dissolve 1 mg of this compound in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution: Dissolve 1 mg of diazepam in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 50 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 50 ng/mL Diazepam).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
4. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: 331.2 m/z → Q3: 105.1 m/z
-
Diazepam (IS): Q1: 285.1 m/z → Q3: 193.1 m/z
-
-
Data Analysis: Use appropriate software (e.g., Analyst) to integrate peak areas and calculate concentrations based on the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
For laboratories without access to mass spectrometry, HPLC with UV detection offers a viable alternative, although it may have lower sensitivity and selectivity. This method is suitable for the analysis of formulations or in vitro samples with higher concentrations of this compound.
Experimental Protocol
1. Sample Preparation
-
For in vitro samples (e.g., cell culture media), a simple protein precipitation step as described for the LC-MS/MS method may be sufficient.
-
For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
LLE Example: Extract the sample with an equal volume of ethyl acetate. Evaporate the organic layer and reconstitute in the mobile phase.
-
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound has a chromophore that allows for UV detection. The optimal wavelength should be determined by running a UV scan (typically around 210-220 nm).
-
Quantification: Based on a calibration curve generated from the peak area of this compound reference standards.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. One of the prominent targets is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound can directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation, which in turn downregulates the expression of STAT3-target genes involved in cell proliferation and survival.
Caption: Inhibition of the STAT3 Signaling Pathway.
Ovatodiolide's Impact on Cancer Stem Cell Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the plant Anisomeles indica, has demonstrated significant anti-cancer properties. Emerging research highlights its potential to specifically target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, metastasis, and therapy resistance. These application notes provide a comprehensive overview of this compound's effects on key CSC markers and associated signaling pathways. Detailed protocols for relevant in vitro assays are also presented to facilitate further research and drug development efforts in this promising area.
Data Presentation: Efficacy of this compound on Cancer Stem Cell Phenotypes
The following tables summarize the quantitative effects of this compound on various cancer cell lines, focusing on cell viability, tumorsphere formation, and the expression of key cancer stem cell markers.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Breast Cancer | AS-B145 | 6.55 ± 0.78 | [1] |
| Breast Cancer | BT-474 | 4.80 ± 1.06 | [1] |
Table 2: Effect of this compound on Tumorsphere Formation
| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Citation |
| Breast Cancer | AS-B145, BT-474 | 1 and 4 | Dose-dependent inhibition of primary mammosphere formation. | [1] |
| Glioblastoma | U-87MG, GBM8401 | Not specified | Inhibition of tumorsphere formation. | [1][2] |
| Colon Cancer | HCT116, HT29 | Not specified in direct treatment; exosomes from treated spheres showed reduced ability to promote sphere formation. | Reduced tumorsphere formation. | [3] |
Table 3: this compound-Induced Modulation of Cancer Stem Cell Marker Expression
| Cancer Type | Cell Line | This compound Concentration | Marker | Effect | Citation |
| Breast Cancer | AS-B145, BT-474 | 4 µM | Oct4, Nanog | Dose-dependent downregulation. | [1] |
| Glioblastoma | U-87MG, GBM8401 | Not specified | CD44, CD133, Sox2, Oct4 | Downregulation. | [1][2] |
| Colon Cancer | HCT116, HT29 | 5 µM (for β-catenin activity) | β-catenin, p-STAT3 | Reduced levels in exosomes from treated tumorspheres. | [3][4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Cancer Stem Cells
This compound has been shown to modulate key signaling pathways that are crucial for the maintenance of cancer stem cell properties. The primary pathways affected are the STAT3 and β-catenin signaling cascades.
Experimental Workflow for Assessing this compound's Effect on CSCs
A typical workflow to investigate the impact of this compound on cancer stem cells involves a series of in vitro assays.
Experimental Protocols
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, U-87MG, AS-B145)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
This compound (stock solution in DMSO)
-
Ultra-low attachment plates (6-well or 96-well)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Microscope
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in tumorsphere medium (DMEM/F12, B27, EGF, bFGF).
-
Perform a cell count and assess viability.
-
Seed single cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at desired final concentrations (e.g., 1 µM, 4 µM, 5 µM). Include a vehicle control (DMSO).
-
Incubate for 7-14 days at 37°C in a 5% CO2 incubator.
-
Monitor sphere formation under a microscope.
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well.
-
To assess self-renewal, collect primary spheres, dissociate them into single cells, and re-plate them under the same conditions for secondary sphere formation.
Western Blot Analysis for Stemness Markers
This protocol details the detection of key stemness transcription factors.
Materials:
-
Treated and control cells from 2D culture or tumorspheres
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sox2, anti-Oct4, anti-Nanog, anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Flow Cytometry for CD44 and CD133 Analysis
This method is used to quantify the percentage of cells expressing specific surface markers associated with cancer stem cells.
Materials:
-
Treated and control cells
-
PBS with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD44, PE-CD133)
-
Isotype control antibodies
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.
-
Add fluorochrome-conjugated antibodies and isotype controls to the respective cell suspensions.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD) just before analysis.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population and then determine the percentage of CD44 and CD133 positive cells based on the isotype controls.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent with a targeted effect on cancer stem cells. Its ability to inhibit key signaling pathways like STAT3 and β-catenin, reduce the expression of CSC markers, and suppress tumorsphere formation underscores its therapeutic promise. The protocols provided herein offer a framework for researchers to further investigate and validate the anti-CSC properties of this compound and similar compounds.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical investigation of this compound as a potential inhibitor of colon cancer stem cells via downregulating sphere-derived exosomal β-catenin/STAT3/miR-1246 cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Ovatodiolide's Impact on Cancer Stem Cell Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from the plant Anisomeles indica, has demonstrated significant anti-cancer properties. Emerging research highlights its potential to specifically target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, metastasis, and therapy resistance. These application notes provide a comprehensive overview of this compound's effects on key CSC markers and associated signaling pathways. Detailed protocols for relevant in vitro assays are also presented to facilitate further research and drug development efforts in this promising area.
Data Presentation: Efficacy of this compound on Cancer Stem Cell Phenotypes
The following tables summarize the quantitative effects of this compound on various cancer cell lines, focusing on cell viability, tumorsphere formation, and the expression of key cancer stem cell markers.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Breast Cancer | AS-B145 | 6.55 ± 0.78 | [1] |
| Breast Cancer | BT-474 | 4.80 ± 1.06 | [1] |
Table 2: Effect of this compound on Tumorsphere Formation
| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Citation |
| Breast Cancer | AS-B145, BT-474 | 1 and 4 | Dose-dependent inhibition of primary mammosphere formation. | [1] |
| Glioblastoma | U-87MG, GBM8401 | Not specified | Inhibition of tumorsphere formation. | [1][2] |
| Colon Cancer | HCT116, HT29 | Not specified in direct treatment; exosomes from treated spheres showed reduced ability to promote sphere formation. | Reduced tumorsphere formation. | [3] |
Table 3: this compound-Induced Modulation of Cancer Stem Cell Marker Expression
| Cancer Type | Cell Line | This compound Concentration | Marker | Effect | Citation |
| Breast Cancer | AS-B145, BT-474 | 4 µM | Oct4, Nanog | Dose-dependent downregulation. | [1] |
| Glioblastoma | U-87MG, GBM8401 | Not specified | CD44, CD133, Sox2, Oct4 | Downregulation. | [1][2] |
| Colon Cancer | HCT116, HT29 | 5 µM (for β-catenin activity) | β-catenin, p-STAT3 | Reduced levels in exosomes from treated tumorspheres. | [3][4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Cancer Stem Cells
This compound has been shown to modulate key signaling pathways that are crucial for the maintenance of cancer stem cell properties. The primary pathways affected are the STAT3 and β-catenin signaling cascades.
Experimental Workflow for Assessing this compound's Effect on CSCs
A typical workflow to investigate the impact of this compound on cancer stem cells involves a series of in vitro assays.
Experimental Protocols
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, U-87MG, AS-B145)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
This compound (stock solution in DMSO)
-
Ultra-low attachment plates (6-well or 96-well)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Microscope
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in tumorsphere medium (DMEM/F12, B27, EGF, bFGF).
-
Perform a cell count and assess viability.
-
Seed single cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at desired final concentrations (e.g., 1 µM, 4 µM, 5 µM). Include a vehicle control (DMSO).
-
Incubate for 7-14 days at 37°C in a 5% CO2 incubator.
-
Monitor sphere formation under a microscope.
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well.
-
To assess self-renewal, collect primary spheres, dissociate them into single cells, and re-plate them under the same conditions for secondary sphere formation.
Western Blot Analysis for Stemness Markers
This protocol details the detection of key stemness transcription factors.
Materials:
-
Treated and control cells from 2D culture or tumorspheres
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sox2, anti-Oct4, anti-Nanog, anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Flow Cytometry for CD44 and CD133 Analysis
This method is used to quantify the percentage of cells expressing specific surface markers associated with cancer stem cells.
Materials:
-
Treated and control cells
-
PBS with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD44, PE-CD133)
-
Isotype control antibodies
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.
-
Add fluorochrome-conjugated antibodies and isotype controls to the respective cell suspensions.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD) just before analysis.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population and then determine the percentage of CD44 and CD133 positive cells based on the isotype controls.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent with a targeted effect on cancer stem cells. Its ability to inhibit key signaling pathways like STAT3 and β-catenin, reduce the expression of CSC markers, and suppress tumorsphere formation underscores its therapeutic promise. The protocols provided herein offer a framework for researchers to further investigate and validate the anti-CSC properties of this compound and similar compounds.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical investigation of this compound as a potential inhibitor of colon cancer stem cells via downregulating sphere-derived exosomal β-catenin/STAT3/miR-1246 cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Application Notes and Protocols for the Development of Ovatodiolide Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of ovatodiolide derivatives as potential anti-cancer agents, with a focus on improving their therapeutic efficacy. This document includes detailed protocols for the synthesis of this compound analogs, their evaluation in cytotoxicity and apoptosis assays, and the analysis of their impact on key cancer-related signaling pathways.
Introduction
This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer effects. This compound exerts its antitumor activity by modulating critical signaling pathways such as NF-κB, STAT3, PI3K/AKT/mTOR, and Wnt/β-catenin, and by targeting cancer stem cells[1][2]. To enhance its therapeutic potential, research has focused on the synthesis of this compound derivatives with improved efficacy and pharmacokinetic properties. This document outlines the synthesis and evaluation of several this compound analogs.
Synthesis of this compound and its Derivatives
A concise and scalable, six-step synthetic route has been developed for the this compound scaffold, which allows for the generation of various derivatives[1]. This protection-group-free synthesis is a key advantage for the efficient production of analogs for structure-activity relationship (SAR) studies.
General Synthetic Strategy
The core synthesis involves a tandem ring-opening metathesis/ring-closing metathesis to form the macrocycle-fused butenolide ring, followed by a tandem allylboration/lactonization to construct the α-methylene-γ-lactone[1]. This strategy has been successfully applied to synthesize this compound, isothis compound, and other analogues.
Protocol: Synthesis of an this compound Analog (General Procedure)
This protocol is a generalized representation based on the synthesis of similar natural products and should be adapted based on the specific derivative.
-
Starting Material Preparation: Prepare the necessary precursors for the key tandem reactions. This may involve multi-step synthesis to obtain the diene and the aldehyde required for the metathesis and allylboration steps, respectively.
-
Tandem Ring-Opening/Ring-Closing Metathesis:
-
Dissolve the diene precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add a Grubbs catalyst (e.g., Grubbs II) and stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting macrocyclic butenolide by flash column chromatography.
-
-
Tandem Allylboration/Lactonization:
-
To a solution of the aldehyde precursor in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add the allylboration reagent.
-
Stir the reaction for several hours, allowing it to slowly warm to room temperature.
-
Quench the reaction and work up to isolate the crude product.
-
Purify the α-methylene-γ-lactone derivative by column chromatography.
-
-
Final Derivatization (if applicable):
-
Perform further chemical modifications on the core this compound scaffold to introduce different functional groups. This could involve esterification, etherification, or other reactions at available hydroxyl or other reactive sites.
-
Purify the final derivative using HPLC to ensure high purity.
-
Characterize the structure of the synthesized derivative using NMR and mass spectrometry.
-
Biological Evaluation of this compound Derivatives
The efficacy of newly synthesized this compound derivatives is assessed through a series of in vitro assays to determine their cytotoxic and apoptotic activities against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound and Derivatives
The cytotoxic effects of this compound and its derivatives are typically evaluated using an MTT assay. The half-maximal inhibitory concentration (IC50) values are determined to compare the potency of the compounds.
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| This compound | AGS (Gastric Cancer) | 13.02 | 6.18 | [3] |
| DoTc2 (Cervical Cancer) | 14 | - | [4] | |
| Other Cervical Cancer Lines | 14 - 56 | - | [4] | |
| isothis compound | HepG2 (Liver Cancer) | Data not specified | Data not specified | [1] |
| Derivative ACT004 | Hepatocellular Carcinoma (in vivo) | - | - | [5] |
Note: Specific IC50 values for isothis compound and other synthetic analogues from the key synthetic paper were not publicly available in the full text. The table reflects available data from other sources.
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mechanism of Action: Signaling Pathway Analysis
This compound and its derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. Western blotting is a crucial technique to investigate these mechanisms.
Key Signaling Pathways
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation[6].
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation is another key mechanism of this compound, leading to the downregulation of downstream target genes involved in tumorigenesis[7].
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound derivatives, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.
Experimental Workflow
Caption: Workflow for developing and evaluating this compound derivatives.
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer therapeutics with enhanced efficacy. The synthetic strategies and evaluation protocols detailed in these application notes provide a framework for the systematic investigation of structure-activity relationships and the identification of lead compounds for further preclinical and clinical development. Future work should focus on synthesizing a broader range of derivatives and evaluating their in vivo efficacy and safety profiles.
References
- 1. Ovatodiolides: Scalable Protection-Free Syntheses, Configuration Determination, and Biological Evaluation against Hepatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencegate.app [sciencegate.app]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibited hepatocellular carcinoma stemness through SP1/MTDH/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 7. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Ovatodiolide Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of ovatodiolide derivatives as potential anti-cancer agents, with a focus on improving their therapeutic efficacy. This document includes detailed protocols for the synthesis of this compound analogs, their evaluation in cytotoxicity and apoptosis assays, and the analysis of their impact on key cancer-related signaling pathways.
Introduction
This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer effects. This compound exerts its antitumor activity by modulating critical signaling pathways such as NF-κB, STAT3, PI3K/AKT/mTOR, and Wnt/β-catenin, and by targeting cancer stem cells[1][2]. To enhance its therapeutic potential, research has focused on the synthesis of this compound derivatives with improved efficacy and pharmacokinetic properties. This document outlines the synthesis and evaluation of several this compound analogs.
Synthesis of this compound and its Derivatives
A concise and scalable, six-step synthetic route has been developed for the this compound scaffold, which allows for the generation of various derivatives[1]. This protection-group-free synthesis is a key advantage for the efficient production of analogs for structure-activity relationship (SAR) studies.
General Synthetic Strategy
The core synthesis involves a tandem ring-opening metathesis/ring-closing metathesis to form the macrocycle-fused butenolide ring, followed by a tandem allylboration/lactonization to construct the α-methylene-γ-lactone[1]. This strategy has been successfully applied to synthesize this compound, isothis compound, and other analogues.
Protocol: Synthesis of an this compound Analog (General Procedure)
This protocol is a generalized representation based on the synthesis of similar natural products and should be adapted based on the specific derivative.
-
Starting Material Preparation: Prepare the necessary precursors for the key tandem reactions. This may involve multi-step synthesis to obtain the diene and the aldehyde required for the metathesis and allylboration steps, respectively.
-
Tandem Ring-Opening/Ring-Closing Metathesis:
-
Dissolve the diene precursor in anhydrous dichloromethane under an inert atmosphere.
-
Add a Grubbs catalyst (e.g., Grubbs II) and stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting macrocyclic butenolide by flash column chromatography.
-
-
Tandem Allylboration/Lactonization:
-
To a solution of the aldehyde precursor in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add the allylboration reagent.
-
Stir the reaction for several hours, allowing it to slowly warm to room temperature.
-
Quench the reaction and work up to isolate the crude product.
-
Purify the α-methylene-γ-lactone derivative by column chromatography.
-
-
Final Derivatization (if applicable):
-
Perform further chemical modifications on the core this compound scaffold to introduce different functional groups. This could involve esterification, etherification, or other reactions at available hydroxyl or other reactive sites.
-
Purify the final derivative using HPLC to ensure high purity.
-
Characterize the structure of the synthesized derivative using NMR and mass spectrometry.
-
Biological Evaluation of this compound Derivatives
The efficacy of newly synthesized this compound derivatives is assessed through a series of in vitro assays to determine their cytotoxic and apoptotic activities against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound and Derivatives
The cytotoxic effects of this compound and its derivatives are typically evaluated using an MTT assay. The half-maximal inhibitory concentration (IC50) values are determined to compare the potency of the compounds.
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| This compound | AGS (Gastric Cancer) | 13.02 | 6.18 | [3] |
| DoTc2 (Cervical Cancer) | 14 | - | [4] | |
| Other Cervical Cancer Lines | 14 - 56 | - | [4] | |
| isothis compound | HepG2 (Liver Cancer) | Data not specified | Data not specified | [1] |
| Derivative ACT004 | Hepatocellular Carcinoma (in vivo) | - | - | [5] |
Note: Specific IC50 values for isothis compound and other synthetic analogues from the key synthetic paper were not publicly available in the full text. The table reflects available data from other sources.
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mechanism of Action: Signaling Pathway Analysis
This compound and its derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. Western blotting is a crucial technique to investigate these mechanisms.
Key Signaling Pathways
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation[6].
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation is another key mechanism of this compound, leading to the downregulation of downstream target genes involved in tumorigenesis[7].
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound derivatives, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.
Experimental Workflow
Caption: Workflow for developing and evaluating this compound derivatives.
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer therapeutics with enhanced efficacy. The synthetic strategies and evaluation protocols detailed in these application notes provide a framework for the systematic investigation of structure-activity relationships and the identification of lead compounds for further preclinical and clinical development. Future work should focus on synthesizing a broader range of derivatives and evaluating their in vivo efficacy and safety profiles.
References
- 1. Ovatodiolides: Scalable Protection-Free Syntheses, Configuration Determination, and Biological Evaluation against Hepatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencegate.app [sciencegate.app]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibited hepatocellular carcinoma stemness through SP1/MTDH/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 7. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Ovatodiolide in Combination Therapy with Cisplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated significant potential as a chemosensitizing agent in combination with the conventional chemotherapeutic drug, cisplatin (B142131). This combination therapy is particularly promising for overcoming cisplatin resistance in various cancers, notably oral squamous cell carcinoma (OSCC) and head and neck squamous cell carcinoma (HNSCC). The synergistic effect of this compound and cisplatin is attributed to the modulation of key oncogenic signaling pathways, the tumor microenvironment, and the cancer stem cell phenotype.
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for studying the combination of this compound and cisplatin.
Mechanism of Action
This compound enhances the efficacy of cisplatin through a multi-targeted approach:
-
Overcoming Cisplatin Resistance: this compound has been shown to re-sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin.[1]
-
Inhibition of STAT3 Signaling: A primary mechanism of this compound's action is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] This pathway is frequently activated in cancer and contributes to cell proliferation, survival, and drug resistance.
-
Modulation of the Tumor Microenvironment: this compound can disrupt the supportive tumor microenvironment by inhibiting the transformation of normal fibroblasts into cancer-associated fibroblasts (CAFs).[3][4]
-
Downregulation of Exosomal Cargo: It reduces the oncogenic cargo, including miR-21, STAT3, and β-catenin, within cancer stem cell-derived extracellular vesicles (EVs), thereby impeding intercellular communication that promotes tumorigenesis.[1][2]
-
Disruption of Oncogenic Signatures: In HNSCC, this compound has been found to disrupt a novel "SIS" oncogenic signature, comprising the genes SERPINE1, INHBA, and SPP1, which is associated with poor survival and CAF infiltration.[3]
Data Presentation
In Vitro Cytotoxicity
Specific IC50 values for the combination of this compound and cisplatin in OSCC cell lines such as CAL27 and SCC-15 were not explicitly available in the reviewed literature abstracts. Researchers should refer to the full-text articles for this detailed quantitative data.
In Vivo Tumor Suppression in Cisplatin-Resistant OSCC
The following data is derived from a study using a xenograft mouse model with cisplatin-resistant CAL27 tumorsphere cells.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (vs. Vehicle) |
| Vehicle Control | ~1400 | - |
| Cisplatin (CDDP) alone | ~1200 | ~14% |
| This compound (OV) alone | ~600 | ~57% |
| OV + CDDP Combination | ~200 | ~86% |
| Treatment Group | Outcome |
| Vehicle Control | Progressive tumor growth |
| Cisplatin (CDDP) alone | Minimal tumor growth inhibition |
| This compound (OV) alone | Significant tumor growth inhibition |
| OV + CDDP Combination | Strongest tumor suppressive effect |
Note: The values are estimations based on graphical data presented in the source literature. For precise values and statistical analysis, consultation of the original publication is recommended.
Signaling Pathway Diagrams
References
- 1. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts [mdpi.com]
- 3. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
Ovatodiolide in Combination Therapy with Cisplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated significant potential as a chemosensitizing agent in combination with the conventional chemotherapeutic drug, cisplatin. This combination therapy is particularly promising for overcoming cisplatin resistance in various cancers, notably oral squamous cell carcinoma (OSCC) and head and neck squamous cell carcinoma (HNSCC). The synergistic effect of this compound and cisplatin is attributed to the modulation of key oncogenic signaling pathways, the tumor microenvironment, and the cancer stem cell phenotype.
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for studying the combination of this compound and cisplatin.
Mechanism of Action
This compound enhances the efficacy of cisplatin through a multi-targeted approach:
-
Overcoming Cisplatin Resistance: this compound has been shown to re-sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin.[1]
-
Inhibition of STAT3 Signaling: A primary mechanism of this compound's action is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] This pathway is frequently activated in cancer and contributes to cell proliferation, survival, and drug resistance.
-
Modulation of the Tumor Microenvironment: this compound can disrupt the supportive tumor microenvironment by inhibiting the transformation of normal fibroblasts into cancer-associated fibroblasts (CAFs).[3][4]
-
Downregulation of Exosomal Cargo: It reduces the oncogenic cargo, including miR-21, STAT3, and β-catenin, within cancer stem cell-derived extracellular vesicles (EVs), thereby impeding intercellular communication that promotes tumorigenesis.[1][2]
-
Disruption of Oncogenic Signatures: In HNSCC, this compound has been found to disrupt a novel "SIS" oncogenic signature, comprising the genes SERPINE1, INHBA, and SPP1, which is associated with poor survival and CAF infiltration.[3]
Data Presentation
In Vitro Cytotoxicity
Specific IC50 values for the combination of this compound and cisplatin in OSCC cell lines such as CAL27 and SCC-15 were not explicitly available in the reviewed literature abstracts. Researchers should refer to the full-text articles for this detailed quantitative data.
In Vivo Tumor Suppression in Cisplatin-Resistant OSCC
The following data is derived from a study using a xenograft mouse model with cisplatin-resistant CAL27 tumorsphere cells.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (vs. Vehicle) |
| Vehicle Control | ~1400 | - |
| Cisplatin (CDDP) alone | ~1200 | ~14% |
| This compound (OV) alone | ~600 | ~57% |
| OV + CDDP Combination | ~200 | ~86% |
| Treatment Group | Outcome |
| Vehicle Control | Progressive tumor growth |
| Cisplatin (CDDP) alone | Minimal tumor growth inhibition |
| This compound (OV) alone | Significant tumor growth inhibition |
| OV + CDDP Combination | Strongest tumor suppressive effect |
Note: The values are estimations based on graphical data presented in the source literature. For precise values and statistical analysis, consultation of the original publication is recommended.
Signaling Pathway Diagrams
References
- 1. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts [mdpi.com]
- 3. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
Protocols for Assessing Ovatodiolide-Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4] Understanding the molecular mechanisms and accurately quantifying the apoptotic effects of this compound are crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing this compound-induced apoptosis, focusing on key cellular events and signaling pathways. This compound has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways.[1][2][4]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound initiates apoptosis through a complex network of signaling pathways. A primary mechanism involves the generation of intracellular ROS, which in turn causes DNA damage.[1][2][4] This leads to the activation of the ATM/ATR and CHK1/CHK2 signaling pathways.[1][2] Subsequently, both the intrinsic and extrinsic apoptotic pathways are triggered.[1][2] The intrinsic pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to the activation of caspase-9.[1][2] The extrinsic pathway is activated through the upregulation of death receptors like DR5, leading to the activation of caspase-8.[1][2] Both pathways converge on the activation of the executioner caspase-3.[1][2][5] Additionally, this compound has been found to modulate other signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways.[3]
Figure 1: this compound-induced apoptosis signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Figure 2: Experimental workflow for Annexin V/PI staining.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.[6][7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][8]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[6][8] FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[8]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[8]
-
Annexin V- / PI+: Necrotic cells
Quantitative Data Summary:
| This compound (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 7 | 65.3 ± 3.5 | 32.2 ± 2.9 | 2.5 ± 0.7 |
| 14 | 47.1 ± 4.2 | 50.1 ± 3.8 | 2.8 ± 0.9 |
| 28 | 32.6 ± 3.9 | 64.5 ± 4.5 | 2.9 ± 1.1 |
Note: The data presented in this table is representative and may vary depending on the cell line and experimental conditions. Data derived from studies on DoTc2 cervical cancer cells.[9]
Measurement of Caspase Activity
Fluorometric assays are commonly used to measure the activity of key caspases, such as caspase-3, -8, and -9.[10][11]
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7).[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[11]
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample. Normalize the results to the protein concentration of the cell lysate.
Quantitative Data Summary:
| Treatment | Caspase-3 Activity (RFU/µg protein) | Caspase-8 Activity (RFU/µg protein) | Caspase-9 Activity (RFU/µg protein) |
| Control | 100 ± 12 | 100 ± 15 | 100 ± 11 |
| This compound (20 µM) | 350 ± 25 | 280 ± 21 | 310 ± 18 |
| This compound (40 µM) | 620 ± 38 | 450 ± 32 | 540 ± 29 |
Note: This table presents hypothetical data for illustrative purposes.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[12][13][14][15]
Protocol:
-
Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Key Proteins to Analyze:
-
Pro-apoptotic: Bax, PUMA, Bid[16]
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1, Survivin[16]
-
Caspases: Cleaved caspase-3, -8, -9
-
DNA Damage/Repair: γ-H2AX, PARP
Quantitative Data Summary (Relative Protein Expression):
| Protein | Control | This compound (20 µM) | This compound (40 µM) |
| Bax | 1.0 | 2.5 ± 0.3 | 4.2 ± 0.5 |
| Bcl-2 | 1.0 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Cleaved Caspase-3 | 1.0 | 3.8 ± 0.4 | 6.5 ± 0.7 |
Note: This table presents hypothetical data for illustrative purposes.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[17][18][19] This can be assessed using cationic fluorescent dyes like JC-1 or TMRE.[17][18][20]
Protocol (using JC-1):
-
Cell Treatment: Treat cells with this compound as described previously.
-
Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18][20]
-
Data Quantification: The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Quantitative Data Summary (Red/Green Fluorescence Ratio):
| Treatment | Red/Green Fluorescence Ratio (Mean ± SD) |
| Control | 5.8 ± 0.4 |
| This compound (20 µM) | 2.1 ± 0.2 |
| This compound (40 µM) | 0.9 ± 0.1 |
| CCCP (Positive Control) | 0.5 ± 0.08 |
Note: This table presents hypothetical data for illustrative purposes. CCCP is a known mitochondrial uncoupler.
Conclusion
These protocols provide a comprehensive framework for investigating this compound-induced apoptosis. By employing these methods, researchers can elucidate the molecular mechanisms of action, quantify the apoptotic response, and further evaluate the therapeutic potential of this compound. Consistent and standardized application of these protocols will ensure reliable and reproducible data, facilitating the comparison of results across different studies and cell lines.
References
- 1. ovid.com [ovid.com]
- 2. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells [mdpi.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 18. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. himedialabs.com [himedialabs.com]
Protocols for Assessing Ovatodiolide-Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4] Understanding the molecular mechanisms and accurately quantifying the apoptotic effects of this compound are crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing this compound-induced apoptosis, focusing on key cellular events and signaling pathways. This compound has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways.[1][2][4]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound initiates apoptosis through a complex network of signaling pathways. A primary mechanism involves the generation of intracellular ROS, which in turn causes DNA damage.[1][2][4] This leads to the activation of the ATM/ATR and CHK1/CHK2 signaling pathways.[1][2] Subsequently, both the intrinsic and extrinsic apoptotic pathways are triggered.[1][2] The intrinsic pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to the activation of caspase-9.[1][2] The extrinsic pathway is activated through the upregulation of death receptors like DR5, leading to the activation of caspase-8.[1][2] Both pathways converge on the activation of the executioner caspase-3.[1][2][5] Additionally, this compound has been found to modulate other signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways.[3]
Figure 1: this compound-induced apoptosis signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Figure 2: Experimental workflow for Annexin V/PI staining.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.[6][7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][8]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[6][8] FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[8]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[8]
-
Annexin V- / PI+: Necrotic cells
Quantitative Data Summary:
| This compound (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 7 | 65.3 ± 3.5 | 32.2 ± 2.9 | 2.5 ± 0.7 |
| 14 | 47.1 ± 4.2 | 50.1 ± 3.8 | 2.8 ± 0.9 |
| 28 | 32.6 ± 3.9 | 64.5 ± 4.5 | 2.9 ± 1.1 |
Note: The data presented in this table is representative and may vary depending on the cell line and experimental conditions. Data derived from studies on DoTc2 cervical cancer cells.[9]
Measurement of Caspase Activity
Fluorometric assays are commonly used to measure the activity of key caspases, such as caspase-3, -8, and -9.[10][11]
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7).[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[11]
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample. Normalize the results to the protein concentration of the cell lysate.
Quantitative Data Summary:
| Treatment | Caspase-3 Activity (RFU/µg protein) | Caspase-8 Activity (RFU/µg protein) | Caspase-9 Activity (RFU/µg protein) |
| Control | 100 ± 12 | 100 ± 15 | 100 ± 11 |
| This compound (20 µM) | 350 ± 25 | 280 ± 21 | 310 ± 18 |
| This compound (40 µM) | 620 ± 38 | 450 ± 32 | 540 ± 29 |
Note: This table presents hypothetical data for illustrative purposes.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[12][13][14][15]
Protocol:
-
Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Key Proteins to Analyze:
-
Pro-apoptotic: Bax, PUMA, Bid[16]
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1, Survivin[16]
-
Caspases: Cleaved caspase-3, -8, -9
-
DNA Damage/Repair: γ-H2AX, PARP
Quantitative Data Summary (Relative Protein Expression):
| Protein | Control | This compound (20 µM) | This compound (40 µM) |
| Bax | 1.0 | 2.5 ± 0.3 | 4.2 ± 0.5 |
| Bcl-2 | 1.0 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Cleaved Caspase-3 | 1.0 | 3.8 ± 0.4 | 6.5 ± 0.7 |
Note: This table presents hypothetical data for illustrative purposes.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[17][18][19] This can be assessed using cationic fluorescent dyes like JC-1 or TMRE.[17][18][20]
Protocol (using JC-1):
-
Cell Treatment: Treat cells with this compound as described previously.
-
Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18][20]
-
Data Quantification: The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Quantitative Data Summary (Red/Green Fluorescence Ratio):
| Treatment | Red/Green Fluorescence Ratio (Mean ± SD) |
| Control | 5.8 ± 0.4 |
| This compound (20 µM) | 2.1 ± 0.2 |
| This compound (40 µM) | 0.9 ± 0.1 |
| CCCP (Positive Control) | 0.5 ± 0.08 |
Note: This table presents hypothetical data for illustrative purposes. CCCP is a known mitochondrial uncoupler.
Conclusion
These protocols provide a comprehensive framework for investigating this compound-induced apoptosis. By employing these methods, researchers can elucidate the molecular mechanisms of action, quantify the apoptotic response, and further evaluate the therapeutic potential of this compound. Consistent and standardized application of these protocols will ensure reliable and reproducible data, facilitating the comparison of results across different studies and cell lines.
References
- 1. ovid.com [ovid.com]
- 2. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells [mdpi.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 18. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. himedialabs.com [himedialabs.com]
Troubleshooting & Optimization
Ovatodiolide Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of ovatodiolide in in vivo studies. This compound, a macrocyclic diterpenoid with promising therapeutic potential, often presents challenges in achieving adequate systemic exposure due to its poor aqueous solubility and rapid metabolism. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful preclinical development.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting/Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Reduce Particle Size: Micronization or nanonization can increase the surface area for dissolution. 2. Formulation Strategies: Employ solubility enhancement techniques such as solid dispersions, cyclodextrin (B1172386) inclusion complexes, or lipid-based formulations (e.g., SEDDS). 3. Prodrug Approach: Synthesize a more soluble prodrug of this compound, such as NMP-diepoxythis compound, which has shown an improved pharmacokinetic profile.[1] |
| Rapid first-pass metabolism in the gut wall and liver. | 1. Prodrug Strategy: The prodrug NMP-diepoxythis compound exhibits substantial metabolic stability.[1] 2. Co-administration with Inhibitors (for research purposes): In preclinical studies, co-administration with inhibitors of relevant metabolic enzymes can help elucidate the extent of first-pass metabolism. | |
| High inter-animal variability in pharmacokinetic profiles. | Inconsistent dissolution and absorption due to physiological variations (e.g., gastric pH, GI motility). | 1. Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals. 2. Use Advanced Formulations: Formulations like SEDDS can create a microemulsion in the GI tract, leading to more uniform absorption. |
| Formulation instability or precipitation in the GI tract. | 1. Characterize Formulation Stability: Assess the physical and chemical stability of the formulation under relevant GI conditions (e.g., simulated gastric and intestinal fluids). 2. Incorporate Precipitation Inhibitors: For supersaturating systems like some solid dispersions, include polymers that inhibit drug precipitation. | |
| Precipitation of this compound observed when preparing dosing solutions. | Low solubility of this compound in common aqueous vehicles. | 1. Use Co-solvents: Employ biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) in the vehicle. However, be mindful of potential toxicity and effects on drug metabolism. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the vehicle can improve solubility. 3. Formulation Approaches: Utilize enabling formulations like cyclodextrin complexes or SEDDS which can be readily dispersed in aqueous media. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its rapid metabolism, leading to low systemic exposure.[2]
Q2: What is a prodrug and how can it improve this compound's bioavailability?
A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The amino-prodrug of this compound, NMP-diepoxythis compound, has been shown to have improved metabolic stability and a better pharmacokinetic profile, leading to sustained release of the active compound.[1]
Q3: Which formulation strategies are most promising for this compound?
A3: Several strategies can be employed, including:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can increase its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can lead to the formation of a fine emulsion in the GI tract, facilitating absorption.
Q4: Are there any toxicity concerns with this compound at higher doses needed to achieve therapeutic concentrations?
A4: Toxicology studies have indicated a favorable safety profile for this compound, with an acute oral toxicity of over 1000 mg/kg body weight in rats and no significant adverse effects observed at doses ranging from 10 to 50 mg/kg.[3]
Quantitative Data Summary
The following tables summarize the physicochemical properties and pharmacokinetic parameters of this compound and its prodrug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₄ | [4] |
| Molecular Weight | 328.40 g/mol | [4] |
| Aqueous Solubility | Poor | [2] |
| LogP | 2.9 (Predicted) |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound and its Prodrug (NMP-diepoxythis compound)
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Animal Model | Reference |
| This compound | 25 mg/kg, i.v. | - | - | 135.3 ± 25.1 | 0.23 ± 0.04 | Rat | [1] |
| NMP-diepoxythis compound | 25 mg/kg, i.v. | - | - | 196.2 ± 36.4 | 1.0 ± 0.2 | Rat | [1] |
| This compound | 50 mg/kg, p.o. | 25.4 ± 8.7 | 0.5 ± 0.2 | 45.2 ± 15.8 | - | Rat | [1] |
| NMP-diepoxythis compound | 50 mg/kg, p.o. | 102.6 ± 28.9 | 2.0 ± 0.5 | 875.4 ± 203.6 | - | Rat | [1] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Disclaimer: These are generalized protocols and may require optimization for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.
-
-
Characterization: The formation of the solid dispersion and the amorphous state of this compound should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Ethanol.
-
Procedure:
-
Dissolve HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of ethanol.
-
Add the this compound solution dropwise to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization: The formation of the inclusion complex can be confirmed by DSC, XRPD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Oil (e.g., Labrafil® M 1944 CS), Surfactant (e.g., Kolliphor® EL), Co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of oil, surfactant, and co-surfactant with water and observing the formation of a clear or slightly bluish emulsion.
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and stir until a clear and homogenous solution is obtained.
-
-
Characterization: The SEDDS formulation should be characterized for its self-emulsification time, droplet size distribution upon dilution, and thermodynamic stability.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Dosing:
-
Fast the rats overnight before oral administration.
-
Administer the this compound formulation (e.g., suspension, solid dispersion, or SEDDS) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key signaling pathways like JAK/STAT and Wnt/β-catenin.
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
References
- 1. Chemical modification of this compound revealed a promising amino-prodrug with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs | Semantic Scholar [semanticscholar.org]
- 3. A new self-emulsifying drug delivery system (SEDDS) for poorly soluble drugs: characterization, dissolution, in vitro digestion and incorporation into solid pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ovatodiolide Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of ovatodiolide in in vivo studies. This compound, a macrocyclic diterpenoid with promising therapeutic potential, often presents challenges in achieving adequate systemic exposure due to its poor aqueous solubility and rapid metabolism. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful preclinical development.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting/Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Reduce Particle Size: Micronization or nanonization can increase the surface area for dissolution. 2. Formulation Strategies: Employ solubility enhancement techniques such as solid dispersions, cyclodextrin inclusion complexes, or lipid-based formulations (e.g., SEDDS). 3. Prodrug Approach: Synthesize a more soluble prodrug of this compound, such as NMP-diepoxythis compound, which has shown an improved pharmacokinetic profile.[1] |
| Rapid first-pass metabolism in the gut wall and liver. | 1. Prodrug Strategy: The prodrug NMP-diepoxythis compound exhibits substantial metabolic stability.[1] 2. Co-administration with Inhibitors (for research purposes): In preclinical studies, co-administration with inhibitors of relevant metabolic enzymes can help elucidate the extent of first-pass metabolism. | |
| High inter-animal variability in pharmacokinetic profiles. | Inconsistent dissolution and absorption due to physiological variations (e.g., gastric pH, GI motility). | 1. Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals. 2. Use Advanced Formulations: Formulations like SEDDS can create a microemulsion in the GI tract, leading to more uniform absorption. |
| Formulation instability or precipitation in the GI tract. | 1. Characterize Formulation Stability: Assess the physical and chemical stability of the formulation under relevant GI conditions (e.g., simulated gastric and intestinal fluids). 2. Incorporate Precipitation Inhibitors: For supersaturating systems like some solid dispersions, include polymers that inhibit drug precipitation. | |
| Precipitation of this compound observed when preparing dosing solutions. | Low solubility of this compound in common aqueous vehicles. | 1. Use Co-solvents: Employ biocompatible co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in the vehicle. However, be mindful of potential toxicity and effects on drug metabolism. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the vehicle can improve solubility. 3. Formulation Approaches: Utilize enabling formulations like cyclodextrin complexes or SEDDS which can be readily dispersed in aqueous media. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its rapid metabolism, leading to low systemic exposure.[2]
Q2: What is a prodrug and how can it improve this compound's bioavailability?
A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The amino-prodrug of this compound, NMP-diepoxythis compound, has been shown to have improved metabolic stability and a better pharmacokinetic profile, leading to sustained release of the active compound.[1]
Q3: Which formulation strategies are most promising for this compound?
A3: Several strategies can be employed, including:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can increase its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can lead to the formation of a fine emulsion in the GI tract, facilitating absorption.
Q4: Are there any toxicity concerns with this compound at higher doses needed to achieve therapeutic concentrations?
A4: Toxicology studies have indicated a favorable safety profile for this compound, with an acute oral toxicity of over 1000 mg/kg body weight in rats and no significant adverse effects observed at doses ranging from 10 to 50 mg/kg.[3]
Quantitative Data Summary
The following tables summarize the physicochemical properties and pharmacokinetic parameters of this compound and its prodrug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₄ | [4] |
| Molecular Weight | 328.40 g/mol | [4] |
| Aqueous Solubility | Poor | [2] |
| LogP | 2.9 (Predicted) |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound and its Prodrug (NMP-diepoxythis compound)
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Animal Model | Reference |
| This compound | 25 mg/kg, i.v. | - | - | 135.3 ± 25.1 | 0.23 ± 0.04 | Rat | [1] |
| NMP-diepoxythis compound | 25 mg/kg, i.v. | - | - | 196.2 ± 36.4 | 1.0 ± 0.2 | Rat | [1] |
| This compound | 50 mg/kg, p.o. | 25.4 ± 8.7 | 0.5 ± 0.2 | 45.2 ± 15.8 | - | Rat | [1] |
| NMP-diepoxythis compound | 50 mg/kg, p.o. | 102.6 ± 28.9 | 2.0 ± 0.5 | 875.4 ± 203.6 | - | Rat | [1] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Disclaimer: These are generalized protocols and may require optimization for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.
-
-
Characterization: The formation of the solid dispersion and the amorphous state of this compound should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Ethanol.
-
Procedure:
-
Dissolve HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of ethanol.
-
Add the this compound solution dropwise to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization: The formation of the inclusion complex can be confirmed by DSC, XRPD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Oil (e.g., Labrafil® M 1944 CS), Surfactant (e.g., Kolliphor® EL), Co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of oil, surfactant, and co-surfactant with water and observing the formation of a clear or slightly bluish emulsion.
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and stir until a clear and homogenous solution is obtained.
-
-
Characterization: The SEDDS formulation should be characterized for its self-emulsification time, droplet size distribution upon dilution, and thermodynamic stability.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Dosing:
-
Fast the rats overnight before oral administration.
-
Administer the this compound formulation (e.g., suspension, solid dispersion, or SEDDS) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key signaling pathways like JAK/STAT and Wnt/β-catenin.
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
References
- 1. Chemical modification of this compound revealed a promising amino-prodrug with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs | Semantic Scholar [semanticscholar.org]
- 3. A new self-emulsifying drug delivery system (SEDDS) for poorly soluble drugs: characterization, dissolution, in vitro digestion and incorporation into solid pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ovatodiolide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ovatodiolide in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance after continuous exposure. What are the potential mechanisms and how can I address this?
Answer: The development of acquired resistance to this compound may involve the upregulation of survival pathways or the emergence of a cancer stem cell (CSC)-like population. Here are some troubleshooting steps:
Potential Causes and Solutions:
-
Activation of Pro-Survival Signaling: Cancer cells can develop resistance by activating pathways that promote survival and proliferation.
-
Troubleshooting:
-
Assess Key Signaling Pathways: Perform Western blot analysis to check the phosphorylation status of key proteins in the JAK2/STAT3, PI3K/Akt, and NF-κB pathways, as these are known to be modulated by this compound.[1][2][3]
-
Combination Therapy: Consider co-treatment with inhibitors of these pathways. For instance, if you observe elevated p-STAT3, a STAT3 inhibitor could potentially re-sensitize the cells to this compound.
-
-
-
Enrichment of Cancer Stem Cells (CSCs): The initial this compound treatment may have eliminated the bulk of the tumor cells, leaving behind a resistant CSC population.
-
Troubleshooting:
-
Characterize CSC Markers: Use flow cytometry to analyze the expression of CSC markers such as CD44, CD133, and ALDH1 activity.[1][3] An increase in the percentage of these cells in your resistant population would suggest CSC enrichment.
-
Tumorsphere Formation Assay: Culture the resistant cells under non-adherent conditions to assess their ability to form tumorspheres, a characteristic of CSCs.[3][4]
-
Target CSCs: this compound has been shown to suppress CSC properties.[3][5][6] Consider a higher dose or a combination with other CSC-targeting agents.
-
-
Experimental Workflow for Investigating Acquired Resistance
Issue 2: Intrinsic Resistance to this compound in a New Cancer Cell Line
Question: I am testing this compound on a new cancer cell line, but it appears to be intrinsically resistant. What are the possible reasons and what experiments should I perform?
Answer: Intrinsic resistance can be multifactorial, involving the tumor microenvironment, specific genetic signatures, or the activity of extracellular vesicles.
Potential Causes and Solutions:
-
Influence of Cancer-Associated Fibroblasts (CAFs): CAFs in the tumor microenvironment can confer drug resistance.
-
Troubleshooting:
-
Co-culture Experiments: Culture your cancer cells with conditioned medium from CAFs and assess their sensitivity to this compound. An increased resistance suggests a role for CAF-secreted factors.[4][7]
-
Target CAF Activation: this compound has been shown to inhibit the transformation of normal fibroblasts into CAFs.[4][7] Analyze CAF markers like α-SMA in a co-culture system with and without this compound.
-
-
-
Role of Extracellular Vesicles (EVs): EVs, particularly those from CSCs, can transfer resistance-conferring molecules.
-
Troubleshooting:
-
Isolate and Analyze EVs: Isolate EVs from your resistant cell line and analyze their cargo, such as miR-21-5p, which is associated with chemoresistance.[4]
-
EV Transfer Experiments: Treat sensitive cells with EVs isolated from the resistant line and see if this confers resistance to this compound.
-
This compound's Effect on EV Cargo: this compound can reduce the oncogenic cargo in EVs.[4][8] Assess if this compound treatment alters the EV cargo of your resistant cells.
-
-
-
Upregulation of Specific Oncogenic Signatures: Some cancers possess intrinsic gene signatures that drive resistance.
-
Troubleshooting:
-
Gene Expression Analysis: Perform qPCR or RNA-seq to analyze the expression of genes associated with resistance, such as the "SIS" signature (SERPINE1, INHBA, SPP1) identified in head and neck cancer.[7]
-
Combination with other Chemotherapies: this compound can overcome resistance to other drugs like cisplatin (B142131) and doxorubicin (B1662922) by disrupting these oncogenic signatures.[7][9] Consider combination therapies.
-
-
Signaling Pathway Implicated in Intrinsic Resistance
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: The effective concentration of this compound can vary between cell lines. Based on published studies, concentrations typically range from 2.5 µM to 20 µM.[2] For triple-negative breast cancer cells, pre-treatment with 10 µM this compound was shown to sensitize them to doxorubicin.[9] It is always recommended to perform a dose-response curve (e.g., using an MTT or SRB assay) to determine the IC50 for your specific cell line.[10]
Q2: How can I best assess the synergistic effect of this compound with another chemotherapeutic agent?
A2: To determine if the combination of this compound and another drug is synergistic, additive, or antagonistic, you should perform a combination index (CI) analysis based on the Chou-Talalay method. This involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The resulting cell viability data can be analyzed using software like CalcuSyn to generate CI values. A CI value below 1 indicates synergism.[11]
Q3: What are the key molecular markers I should look for to confirm this compound is hitting its target in my resistant cells?
A3: this compound has been shown to modulate several key proteins. To confirm target engagement, you should assess the following by Western blot:
-
Metastasis/Invasion: Reduced expression of Slug, Vimentin, N-Cadherin, and β-catenin, and increased E-Cadherin.[1][10]
-
Stemness: Downregulation of CD44, CD133, Sox2, Oct4, and Nanog.[1][5]
-
Signaling: Decreased phosphorylation of STAT3, JAK2, Akt, and ERK1/2.[2][3]
Q4: Are there any known mechanisms by which this compound overcomes resistance to tyrosine kinase inhibitors (TKIs) in renal cell carcinoma?
A4: Yes, in TKI-resistant renal cell carcinoma cell lines, this compound has been shown to act synergistically with sorafenib (B1663141) and sunitinib.[11] The mechanism involves the targeting of β-catenin signaling. Combination treatment leads to reduced levels of p-β-catenin (S552), cyclin D1, and Bcl-2, while increasing the levels of apoptotic markers like cleaved caspase 3, PARP, and PUMA.[11]
Data Summary Tables
Table 1: this compound in Combination Therapy to Overcome Chemoresistance
| Cancer Type | Combination Drug | This compound Concentration | Effect on IC50 of Combination Drug | Reference |
| Glioblastoma | Temozolomide (B1682018) | Not specified | Potentiated chemotherapeutic effect | [10] |
| Head and Neck SCC | Cisplatin | Not specified | Overcame cisplatin resistance in a mouse model | [7] |
| Oral SCC | Cisplatin | Not specified | Re-sensitized cancer stem cells to cisplatin | [4] |
| Breast Cancer (TNBC) | Doxorubicin | 10 µM (pre-treatment) | Decreased from 9.2 µM to 1.4 µM | [9] |
| Colorectal Cancer | 5-Fluorouracil | Not specified | Hindered CRC development in combination | [8] |
| Renal Cell Carcinoma | Sorafenib, Sunitinib | 20 µM | Synergistic effect in TKI-resistant cells | [11] |
Table 2: Key Molecular Targets of this compound in Overcoming Resistance
| Pathway/Process | Key Proteins Modulated | Effect of this compound | Cancer Model | Reference |
| Stemness | CD44, CD133, Sox2, Oct4, Nanog | Downregulation | Glioblastoma, Oral, Breast | [3][5] |
| JAK/STAT Signaling | p-JAK2, p-STAT3 | Inhibition | Glioblastoma, Oral, Pancreatic | [1][2][3] |
| Epithelial-Mesenchymal Transition (EMT) | Slug, Vimentin, N-Cadherin, E-Cadherin | Downregulation (pro-mesenchymal), Upregulation (epithelial) | Glioblastoma | [1][10] |
| β-Catenin Signaling | β-catenin, p-β-catenin (S552) | Downregulation/Inhibition | Colorectal, Renal | [8] |
| Exosomal Cargo | miR-21-5p, STAT3, β-catenin, IL-6 | Reduction in exosomes | Oral, Colorectal | [4][8] |
| Heat Shock Proteins | Hsp27 | SMURF2-mediated downregulation | Breast | [5] |
| YAP-1 Signaling | YAP-1 | Attenuation | Hepatocellular Carcinoma | [6] |
Experimental Protocols
Protocol 1: Tumorsphere Formation Assay
Objective: To assess the cancer stem cell-like property of self-renewal.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Seeding: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks.
-
Treatment: Add various concentrations of this compound to the medium.
-
Incubation: Culture the cells for 7-14 days, adding fresh medium and growth factors every 2-3 days.
-
Quantification: Count the number of tumorspheres (typically >50 µm in diameter) formed in each well using a microscope.
-
Analysis: Compare the number and size of tumorspheres in this compound-treated groups to the vehicle control. This compound has been shown to inhibit tumorsphere formation.[1][4]
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To analyze the effect of this compound on key signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin). This compound has been shown to suppress the phosphorylation of STAT3, Akt, and ERK1/2.[2]
References
- 1. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Breast Cancer Stem/Progenitor Cells through SMURF2-Mediated Downregulation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses yes-associated protein 1-modulated cancer stem cell phenotypes in highly malignant hepatocellular carcinoma and sensitizes cancer cells to chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ovatodiolide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ovatodiolide in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance after continuous exposure. What are the potential mechanisms and how can I address this?
Answer: The development of acquired resistance to this compound may involve the upregulation of survival pathways or the emergence of a cancer stem cell (CSC)-like population. Here are some troubleshooting steps:
Potential Causes and Solutions:
-
Activation of Pro-Survival Signaling: Cancer cells can develop resistance by activating pathways that promote survival and proliferation.
-
Troubleshooting:
-
Assess Key Signaling Pathways: Perform Western blot analysis to check the phosphorylation status of key proteins in the JAK2/STAT3, PI3K/Akt, and NF-κB pathways, as these are known to be modulated by this compound.[1][2][3]
-
Combination Therapy: Consider co-treatment with inhibitors of these pathways. For instance, if you observe elevated p-STAT3, a STAT3 inhibitor could potentially re-sensitize the cells to this compound.
-
-
-
Enrichment of Cancer Stem Cells (CSCs): The initial this compound treatment may have eliminated the bulk of the tumor cells, leaving behind a resistant CSC population.
-
Troubleshooting:
-
Characterize CSC Markers: Use flow cytometry to analyze the expression of CSC markers such as CD44, CD133, and ALDH1 activity.[1][3] An increase in the percentage of these cells in your resistant population would suggest CSC enrichment.
-
Tumorsphere Formation Assay: Culture the resistant cells under non-adherent conditions to assess their ability to form tumorspheres, a characteristic of CSCs.[3][4]
-
Target CSCs: this compound has been shown to suppress CSC properties.[3][5][6] Consider a higher dose or a combination with other CSC-targeting agents.
-
-
Experimental Workflow for Investigating Acquired Resistance
Issue 2: Intrinsic Resistance to this compound in a New Cancer Cell Line
Question: I am testing this compound on a new cancer cell line, but it appears to be intrinsically resistant. What are the possible reasons and what experiments should I perform?
Answer: Intrinsic resistance can be multifactorial, involving the tumor microenvironment, specific genetic signatures, or the activity of extracellular vesicles.
Potential Causes and Solutions:
-
Influence of Cancer-Associated Fibroblasts (CAFs): CAFs in the tumor microenvironment can confer drug resistance.
-
Troubleshooting:
-
Co-culture Experiments: Culture your cancer cells with conditioned medium from CAFs and assess their sensitivity to this compound. An increased resistance suggests a role for CAF-secreted factors.[4][7]
-
Target CAF Activation: this compound has been shown to inhibit the transformation of normal fibroblasts into CAFs.[4][7] Analyze CAF markers like α-SMA in a co-culture system with and without this compound.
-
-
-
Role of Extracellular Vesicles (EVs): EVs, particularly those from CSCs, can transfer resistance-conferring molecules.
-
Troubleshooting:
-
Isolate and Analyze EVs: Isolate EVs from your resistant cell line and analyze their cargo, such as miR-21-5p, which is associated with chemoresistance.[4]
-
EV Transfer Experiments: Treat sensitive cells with EVs isolated from the resistant line and see if this confers resistance to this compound.
-
This compound's Effect on EV Cargo: this compound can reduce the oncogenic cargo in EVs.[4][8] Assess if this compound treatment alters the EV cargo of your resistant cells.
-
-
-
Upregulation of Specific Oncogenic Signatures: Some cancers possess intrinsic gene signatures that drive resistance.
-
Troubleshooting:
-
Gene Expression Analysis: Perform qPCR or RNA-seq to analyze the expression of genes associated with resistance, such as the "SIS" signature (SERPINE1, INHBA, SPP1) identified in head and neck cancer.[7]
-
Combination with other Chemotherapies: this compound can overcome resistance to other drugs like cisplatin and doxorubicin by disrupting these oncogenic signatures.[7][9] Consider combination therapies.
-
-
Signaling Pathway Implicated in Intrinsic Resistance
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: The effective concentration of this compound can vary between cell lines. Based on published studies, concentrations typically range from 2.5 µM to 20 µM.[2] For triple-negative breast cancer cells, pre-treatment with 10 µM this compound was shown to sensitize them to doxorubicin.[9] It is always recommended to perform a dose-response curve (e.g., using an MTT or SRB assay) to determine the IC50 for your specific cell line.[10]
Q2: How can I best assess the synergistic effect of this compound with another chemotherapeutic agent?
A2: To determine if the combination of this compound and another drug is synergistic, additive, or antagonistic, you should perform a combination index (CI) analysis based on the Chou-Talalay method. This involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The resulting cell viability data can be analyzed using software like CalcuSyn to generate CI values. A CI value below 1 indicates synergism.[11]
Q3: What are the key molecular markers I should look for to confirm this compound is hitting its target in my resistant cells?
A3: this compound has been shown to modulate several key proteins. To confirm target engagement, you should assess the following by Western blot:
-
Metastasis/Invasion: Reduced expression of Slug, Vimentin, N-Cadherin, and β-catenin, and increased E-Cadherin.[1][10]
-
Stemness: Downregulation of CD44, CD133, Sox2, Oct4, and Nanog.[1][5]
-
Signaling: Decreased phosphorylation of STAT3, JAK2, Akt, and ERK1/2.[2][3]
Q4: Are there any known mechanisms by which this compound overcomes resistance to tyrosine kinase inhibitors (TKIs) in renal cell carcinoma?
A4: Yes, in TKI-resistant renal cell carcinoma cell lines, this compound has been shown to act synergistically with sorafenib and sunitinib.[11] The mechanism involves the targeting of β-catenin signaling. Combination treatment leads to reduced levels of p-β-catenin (S552), cyclin D1, and Bcl-2, while increasing the levels of apoptotic markers like cleaved caspase 3, PARP, and PUMA.[11]
Data Summary Tables
Table 1: this compound in Combination Therapy to Overcome Chemoresistance
| Cancer Type | Combination Drug | This compound Concentration | Effect on IC50 of Combination Drug | Reference |
| Glioblastoma | Temozolomide | Not specified | Potentiated chemotherapeutic effect | [10] |
| Head and Neck SCC | Cisplatin | Not specified | Overcame cisplatin resistance in a mouse model | [7] |
| Oral SCC | Cisplatin | Not specified | Re-sensitized cancer stem cells to cisplatin | [4] |
| Breast Cancer (TNBC) | Doxorubicin | 10 µM (pre-treatment) | Decreased from 9.2 µM to 1.4 µM | [9] |
| Colorectal Cancer | 5-Fluorouracil | Not specified | Hindered CRC development in combination | [8] |
| Renal Cell Carcinoma | Sorafenib, Sunitinib | 20 µM | Synergistic effect in TKI-resistant cells | [11] |
Table 2: Key Molecular Targets of this compound in Overcoming Resistance
| Pathway/Process | Key Proteins Modulated | Effect of this compound | Cancer Model | Reference |
| Stemness | CD44, CD133, Sox2, Oct4, Nanog | Downregulation | Glioblastoma, Oral, Breast | [3][5] |
| JAK/STAT Signaling | p-JAK2, p-STAT3 | Inhibition | Glioblastoma, Oral, Pancreatic | [1][2][3] |
| Epithelial-Mesenchymal Transition (EMT) | Slug, Vimentin, N-Cadherin, E-Cadherin | Downregulation (pro-mesenchymal), Upregulation (epithelial) | Glioblastoma | [1][10] |
| β-Catenin Signaling | β-catenin, p-β-catenin (S552) | Downregulation/Inhibition | Colorectal, Renal | [8] |
| Exosomal Cargo | miR-21-5p, STAT3, β-catenin, IL-6 | Reduction in exosomes | Oral, Colorectal | [4][8] |
| Heat Shock Proteins | Hsp27 | SMURF2-mediated downregulation | Breast | [5] |
| YAP-1 Signaling | YAP-1 | Attenuation | Hepatocellular Carcinoma | [6] |
Experimental Protocols
Protocol 1: Tumorsphere Formation Assay
Objective: To assess the cancer stem cell-like property of self-renewal.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Seeding: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks.
-
Treatment: Add various concentrations of this compound to the medium.
-
Incubation: Culture the cells for 7-14 days, adding fresh medium and growth factors every 2-3 days.
-
Quantification: Count the number of tumorspheres (typically >50 µm in diameter) formed in each well using a microscope.
-
Analysis: Compare the number and size of tumorspheres in this compound-treated groups to the vehicle control. This compound has been shown to inhibit tumorsphere formation.[1][4]
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To analyze the effect of this compound on key signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin). This compound has been shown to suppress the phosphorylation of STAT3, Akt, and ERK1/2.[2]
References
- 1. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Oral Cancer Malignancy by Down-Regulating Exosomal Mir-21/STAT3/β-Catenin Cargo and Preventing Oncogenic Transformation of Normal Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Breast Cancer Stem/Progenitor Cells through SMURF2-Mediated Downregulation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses yes-associated protein 1-modulated cancer stem cell phenotypes in highly malignant hepatocellular carcinoma and sensitizes cancer cells to chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ovatodiolide Dosage for Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ovatodiolide in anti-inflammatory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It has been shown to prevent the phosphorylation of IκB kinase (IKKα/β), which in turn suppresses the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes. Additionally, this compound has been reported to modulate other pathways, including the STAT3 and MAPK signaling pathways, which also play roles in inflammation.[4][5]
Q2: What is a typical effective concentration range for this compound in in vitro anti-inflammatory studies?
A2: Based on current literature, the effective concentration of this compound for observing anti-inflammatory effects in vitro typically ranges from 2.5 µM to 20 µM.[6][7] The optimal concentration can vary depending on the cell type and the specific inflammatory stimulus used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic? How can I determine a non-toxic working concentration?
A3: this compound can exhibit cytotoxicity at higher concentrations.[7] It is crucial to determine the maximum non-toxic concentration in your specific cell line before proceeding with anti-inflammatory assays. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay is recommended. You should treat your cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for the intended duration of your experiment (e.g., 24-48 hours) and measure cell viability. The highest concentration that does not significantly reduce cell viability should be considered the maximum for your subsequent experiments.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular stress or toxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Cell Culture Medium | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. 3. Interaction with components in the serum or medium. | 1. Ensure the final concentration of this compound is within a soluble range for your medium. 2. Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersal.[11] 3. Test the solubility in a serum-free medium first. If the issue persists, consider using a different basal medium or reducing the serum concentration if your experimental design allows. |
| Inconsistent Anti-inflammatory Effects | 1. Sub-optimal pre-incubation time with this compound before inflammatory stimulus. 2. Degradation of this compound in the stock solution or working solution. 3. Variability in the potency of the inflammatory stimulus (e.g., LPS). | 1. Optimize the pre-incubation time. A typical starting point is to pre-treat cells with this compound for 1-2 hours before adding the inflammatory stimulus. However, a time-course experiment (e.g., 30 min, 1h, 2h, 4h pre-incubation) may be necessary to determine the optimal window for your cell type and endpoint. 2. Ensure proper storage of this compound stock solutions (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment from a thawed aliquot. 3. Use a consistent lot and preparation method for your inflammatory stimulus. Titrate the stimulus to ensure a robust but not overwhelming inflammatory response. |
| High Background in Western Blots for NF-κB Pathway Proteins | 1. Non-specific binding of primary or secondary antibodies. 2. Insufficient blocking of the membrane. 3. Cross-reactivity of antibodies. | 1. Optimize antibody concentrations. For phospho-specific antibodies, it may be necessary to use a lower concentration (e.g., 1:200 to 1:1000) and incubate overnight at 4°C.[6] 2. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk for phospho-antibodies).[6] 3. Ensure the antibodies you are using have been validated for the species and application. Check the manufacturer's datasheet for recommended conditions. |
Data Presentation
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Markers by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) |
| 1 | 15 ± 4 | 12 ± 5 | 10 ± 3 | 8 ± 4 |
| 2.5 | 35 ± 6 | 31 ± 7 | 28 ± 5 | 25 ± 6 |
| 5 | 58 ± 8 | 52 ± 9 | 49 ± 7 | 45 ± 8 |
| 10 | 75 ± 10 | 71 ± 11 | 68 ± 9 | 63 ± 10 |
| 20 | 88 ± 9 | 85 ± 8 | 81 ± 7 | 77 ± 9 |
| Data are presented as mean ± standard deviation and are compiled from multiple sources for illustrative purposes. |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 24 | 17 |
| A549 (Human Lung Carcinoma) | 48 | 10 |
| H1299 (Human Lung Carcinoma) | 24 | 10 |
| H1299 (Human Lung Carcinoma) | 48 | 4 |
| AGS (Human Gastric Adenocarcinoma) | 24 | 14.06 |
| AGS (Human Gastric Adenocarcinoma) | 48 | 6.79 |
| Data sourced from references.[7][12] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
This compound Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 10-100 ng/mL.[11]
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours) to allow for the inflammatory response.
-
Endpoint Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-6). The cell lysates can be used for Western blot analysis of iNOS, COX-2, and NF-κB pathway proteins.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][14][15][16][17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13][14][15][16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13][16]
Western Blot for NF-κB Pathway Proteins
-
Sample Preparation: After experimental treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound inhibits the maturation of allergen-induced bone marrow-derived dendritic cells and induction of Th2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells [mdpi.com]
- 13. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 16. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Ovatodiolide Dosage for Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ovatodiolide in anti-inflammatory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It has been shown to prevent the phosphorylation of IκB kinase (IKKα/β), which in turn suppresses the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes. Additionally, this compound has been reported to modulate other pathways, including the STAT3 and MAPK signaling pathways, which also play roles in inflammation.[4][5]
Q2: What is a typical effective concentration range for this compound in in vitro anti-inflammatory studies?
A2: Based on current literature, the effective concentration of this compound for observing anti-inflammatory effects in vitro typically ranges from 2.5 µM to 20 µM.[6][7] The optimal concentration can vary depending on the cell type and the specific inflammatory stimulus used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic? How can I determine a non-toxic working concentration?
A3: this compound can exhibit cytotoxicity at higher concentrations.[7] It is crucial to determine the maximum non-toxic concentration in your specific cell line before proceeding with anti-inflammatory assays. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay is recommended. You should treat your cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for the intended duration of your experiment (e.g., 24-48 hours) and measure cell viability. The highest concentration that does not significantly reduce cell viability should be considered the maximum for your subsequent experiments.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular stress or toxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Cell Culture Medium | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. 3. Interaction with components in the serum or medium. | 1. Ensure the final concentration of this compound is within a soluble range for your medium. 2. Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersal.[11] 3. Test the solubility in a serum-free medium first. If the issue persists, consider using a different basal medium or reducing the serum concentration if your experimental design allows. |
| Inconsistent Anti-inflammatory Effects | 1. Sub-optimal pre-incubation time with this compound before inflammatory stimulus. 2. Degradation of this compound in the stock solution or working solution. 3. Variability in the potency of the inflammatory stimulus (e.g., LPS). | 1. Optimize the pre-incubation time. A typical starting point is to pre-treat cells with this compound for 1-2 hours before adding the inflammatory stimulus. However, a time-course experiment (e.g., 30 min, 1h, 2h, 4h pre-incubation) may be necessary to determine the optimal window for your cell type and endpoint. 2. Ensure proper storage of this compound stock solutions (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment from a thawed aliquot. 3. Use a consistent lot and preparation method for your inflammatory stimulus. Titrate the stimulus to ensure a robust but not overwhelming inflammatory response. |
| High Background in Western Blots for NF-κB Pathway Proteins | 1. Non-specific binding of primary or secondary antibodies. 2. Insufficient blocking of the membrane. 3. Cross-reactivity of antibodies. | 1. Optimize antibody concentrations. For phospho-specific antibodies, it may be necessary to use a lower concentration (e.g., 1:200 to 1:1000) and incubate overnight at 4°C.[6] 2. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk for phospho-antibodies).[6] 3. Ensure the antibodies you are using have been validated for the species and application. Check the manufacturer's datasheet for recommended conditions. |
Data Presentation
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Markers by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) |
| 1 | 15 ± 4 | 12 ± 5 | 10 ± 3 | 8 ± 4 |
| 2.5 | 35 ± 6 | 31 ± 7 | 28 ± 5 | 25 ± 6 |
| 5 | 58 ± 8 | 52 ± 9 | 49 ± 7 | 45 ± 8 |
| 10 | 75 ± 10 | 71 ± 11 | 68 ± 9 | 63 ± 10 |
| 20 | 88 ± 9 | 85 ± 8 | 81 ± 7 | 77 ± 9 |
| Data are presented as mean ± standard deviation and are compiled from multiple sources for illustrative purposes. |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 24 | 17 |
| A549 (Human Lung Carcinoma) | 48 | 10 |
| H1299 (Human Lung Carcinoma) | 24 | 10 |
| H1299 (Human Lung Carcinoma) | 48 | 4 |
| AGS (Human Gastric Adenocarcinoma) | 24 | 14.06 |
| AGS (Human Gastric Adenocarcinoma) | 48 | 6.79 |
| Data sourced from references.[7][12] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
This compound Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 10-100 ng/mL.[11]
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours) to allow for the inflammatory response.
-
Endpoint Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-6). The cell lysates can be used for Western blot analysis of iNOS, COX-2, and NF-κB pathway proteins.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][14][15][16][17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13][14][15][16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13][16]
Western Blot for NF-κB Pathway Proteins
-
Sample Preparation: After experimental treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound inhibits the maturation of allergen-induced bone marrow-derived dendritic cells and induction of Th2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells [mdpi.com]
- 13. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 16. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
troubleshooting Ovatodiolide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ovatodiolide in cell culture media. This guide directly addresses common issues, such as precipitation, to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a bioactive macrocyclic diterpenoid isolated from the plant Anisomeles indica. It is utilized in cell culture studies to investigate its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. Researchers use this compound to explore its mechanisms of action on signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Q2: I've observed precipitation after adding this compound to my cell culture media. What is the primary cause?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This is often exacerbated by the addition of a concentrated stock solution (usually in an organic solvent like DMSO) too quickly or into a medium at a different temperature.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). However, some cell lines may tolerate up to 0.5% DMSO. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q5: How should I store my this compound stock solution?
This compound stock solutions prepared in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | "Solvent Shock": Rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous media. | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.2. Add the stock solution drop-wise directly into the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersal.3. Avoid adding the stock solution directly to the wall of the tube or flask. |
| Precipitate forms over time in the incubator. | Concentration exceeds solubility limit: The final concentration of this compound in the media is too high. | 1. Lower the final working concentration of this compound in your experiment.2. Perform a serial dilution of your stock solution in pre-warmed media to reach the final desired concentration. |
| Interaction with media components: Serum proteins or other components in the media may reduce the solubility of this compound. | 1. Consider using a lower serum concentration if your experimental design allows.2. Test the solubility of this compound in your specific basal media without serum first. | |
| The this compound stock solution itself is cloudy or contains crystals. | Incomplete dissolution: The this compound was not fully dissolved in the DMSO. | 1. Ensure the stock solution is completely clear before use. Gentle warming in a 37°C water bath and vortexing can aid dissolution.2. Prepare a lower concentration stock solution if the compound does not fully dissolve at the desired concentration. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| AGS | Human Gastric Adenocarcinoma | 24 hours | 13.02 |
| AGS | Human Gastric Adenocarcinoma | 48 hours | 6.18 |
| RKO | Colorectal Carcinoma | Not Specified | 0.38 (µg/ml) |
| HCT116 | Colorectal Carcinoma | Not Specified | 0.77 (µg/ml) |
Note: The IC50 values are sourced from published literature and may vary between experiments.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 328.4 g/mol .
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles or crystals.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating adherent cells in culture with this compound.
Materials:
-
Adherent cells in culture (e.g., in a 96-well plate)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
Methodology:
-
Seed cells at the desired density in a culture plate and incubate overnight to allow for attachment.
-
The next day, prepare the desired final concentrations of this compound by performing a serial dilution of the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium.
-
Important: To minimize precipitation, add the this compound stock solution drop-wise to the medium while gently vortexing.
-
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to pre-warmed media, ensuring the final DMSO concentration matches that of the highest this compound treatment group.
-
Carefully remove the existing media from the cells.
-
Add the media containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream assays (e.g., cell viability, western blotting, etc.).
Visualizations
Experimental Workflow for this compound Treatment
Caption: A flowchart illustrating the key steps for preparing and treating cells with this compound.
Simplified Signaling Pathways Affected by this compound
Caption: this compound's inhibitory and inductive effects on key cellular signaling pathways.
References
troubleshooting Ovatodiolide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ovatodiolide in cell culture media. This guide directly addresses common issues, such as precipitation, to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a bioactive macrocyclic diterpenoid isolated from the plant Anisomeles indica. It is utilized in cell culture studies to investigate its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. Researchers use this compound to explore its mechanisms of action on signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Q2: I've observed precipitation after adding this compound to my cell culture media. What is the primary cause?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This is often exacerbated by the addition of a concentrated stock solution (usually in an organic solvent like DMSO) too quickly or into a medium at a different temperature.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). However, some cell lines may tolerate up to 0.5% DMSO. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q5: How should I store my this compound stock solution?
This compound stock solutions prepared in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | "Solvent Shock": Rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous media. | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.2. Add the stock solution drop-wise directly into the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersal.3. Avoid adding the stock solution directly to the wall of the tube or flask. |
| Precipitate forms over time in the incubator. | Concentration exceeds solubility limit: The final concentration of this compound in the media is too high. | 1. Lower the final working concentration of this compound in your experiment.2. Perform a serial dilution of your stock solution in pre-warmed media to reach the final desired concentration. |
| Interaction with media components: Serum proteins or other components in the media may reduce the solubility of this compound. | 1. Consider using a lower serum concentration if your experimental design allows.2. Test the solubility of this compound in your specific basal media without serum first. | |
| The this compound stock solution itself is cloudy or contains crystals. | Incomplete dissolution: The this compound was not fully dissolved in the DMSO. | 1. Ensure the stock solution is completely clear before use. Gentle warming in a 37°C water bath and vortexing can aid dissolution.2. Prepare a lower concentration stock solution if the compound does not fully dissolve at the desired concentration. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| AGS | Human Gastric Adenocarcinoma | 24 hours | 13.02 |
| AGS | Human Gastric Adenocarcinoma | 48 hours | 6.18 |
| RKO | Colorectal Carcinoma | Not Specified | 0.38 (µg/ml) |
| HCT116 | Colorectal Carcinoma | Not Specified | 0.77 (µg/ml) |
Note: The IC50 values are sourced from published literature and may vary between experiments.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 328.4 g/mol .
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles or crystals.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating adherent cells in culture with this compound.
Materials:
-
Adherent cells in culture (e.g., in a 96-well plate)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
Methodology:
-
Seed cells at the desired density in a culture plate and incubate overnight to allow for attachment.
-
The next day, prepare the desired final concentrations of this compound by performing a serial dilution of the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium.
-
Important: To minimize precipitation, add the this compound stock solution drop-wise to the medium while gently vortexing.
-
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to pre-warmed media, ensuring the final DMSO concentration matches that of the highest this compound treatment group.
-
Carefully remove the existing media from the cells.
-
Add the media containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream assays (e.g., cell viability, western blotting, etc.).
Visualizations
Experimental Workflow for this compound Treatment
Caption: A flowchart illustrating the key steps for preparing and treating cells with this compound.
Simplified Signaling Pathways Affected by this compound
Caption: this compound's inhibitory and inductive effects on key cellular signaling pathways.
References
stability issues of Ovatodiolide in different solvents
For researchers, scientists, and drug development professionals utilizing ovatodiolide, ensuring its stability throughout experimental procedures is critical for obtaining reliable and reproducible results. This technical support center provides guidance on the stability of this compound in different solvents, troubleshooting common issues, and best practices for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, a macrocyclic diterpenoid, is sparingly soluble in water and typically dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for in vitro and in vivo studies. For purification purposes, solvent systems involving n-hexane, ethyl acetate, and methanol (B129727) have been utilized.[1] The choice of solvent should be guided by the specific experimental requirements and downstream applications.
Q2: How should I store this compound stock solutions?
A2: To minimize degradation, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound is poorly soluble in aqueous solutions, and its stability in such media is expected to be limited. For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How does pH affect the stability of this compound?
A5: Specific pH stability studies on this compound are not extensively documented. However, many diterpenoids are susceptible to degradation under strongly acidic or basic conditions, which can catalyze hydrolysis of ester groups or other pH-sensitive functionalities.[5][6][7] It is recommended to maintain the pH of the experimental medium within a neutral range (pH 6.8-7.4) unless the experimental design specifically requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound in solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store solutions protected from light at -20°C or -80°C.- Verify the purity of the compound upon receipt and periodically thereafter using analytical techniques like HPLC. |
| Precipitation of compound in aqueous media | Poor solubility of this compound. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to cells.- Prepare the final dilution in aqueous media immediately before use.- Vortex or gently warm the solution to aid dissolution, but be cautious of potential heat-induced degradation. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or improper dissolution. | - Standardize the protocol for solution preparation, including solvent, temperature, and mixing.- Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of this compound in your stock solution.[8] |
| Unexpected side effects in cell culture | High concentration of organic solvent or presence of degradation products. | - Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells.- Minimize the final solvent concentration in the culture medium.- If degradation is suspected, purify the this compound or obtain a new, high-purity batch. |
Illustrative Stability Data
Disclaimer: The following table presents hypothetical data for illustrative purposes only, as comprehensive quantitative stability studies on this compound in various solvents are not currently available in published literature. This table is intended to serve as a template for how such data would be presented.
| Solvent | Temperature | pH | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Pathway |
| DMSO | 25°C | 7.0 | > 6 months | Not Determined | Minimal |
| Ethanol | 25°C | 7.0 | ~ 2-3 months | Not Determined | Oxidation |
| Acetonitrile (B52724) | 25°C | 7.0 | ~ 1 month | Not Determined | Solvolysis |
| PBS (pH 7.4) | 37°C | 7.4 | < 24 hours | Not Determined | Hydrolysis |
| 0.1 M HCl | 25°C | 1.0 | < 1 hour | Not Determined | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 25°C | 13.0 | < 30 minutes | Not Determined | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (high purity, >95%)
-
Anhydrous dimethyl sulfoxide (DMSO, sterile-filtered)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Assessment by HPLC
-
Instrumentation and Conditions:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase: A gradient of acetonitrile and water is typically used.
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: ~210 nm.
-
-
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest.
-
At time zero (t=0), inject an aliquot of the solution into the HPLC system and record the peak area of this compound.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At subsequent time points (e.g., 1, 3, 7, 14, 30 days), inject an aliquot of the stored solution and record the peak area.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.[9][10][11]
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bfarm.de [bfarm.de]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity and 28-day repeated dose oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9afi.com [9afi.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
stability issues of Ovatodiolide in different solvents
For researchers, scientists, and drug development professionals utilizing ovatodiolide, ensuring its stability throughout experimental procedures is critical for obtaining reliable and reproducible results. This technical support center provides guidance on the stability of this compound in different solvents, troubleshooting common issues, and best practices for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, a macrocyclic diterpenoid, is sparingly soluble in water and typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for in vitro and in vivo studies. For purification purposes, solvent systems involving n-hexane, ethyl acetate, and methanol have been utilized.[1] The choice of solvent should be guided by the specific experimental requirements and downstream applications.
Q2: How should I store this compound stock solutions?
A2: To minimize degradation, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound is poorly soluble in aqueous solutions, and its stability in such media is expected to be limited. For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How does pH affect the stability of this compound?
A5: Specific pH stability studies on this compound are not extensively documented. However, many diterpenoids are susceptible to degradation under strongly acidic or basic conditions, which can catalyze hydrolysis of ester groups or other pH-sensitive functionalities.[5][6][7] It is recommended to maintain the pH of the experimental medium within a neutral range (pH 6.8-7.4) unless the experimental design specifically requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound in solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store solutions protected from light at -20°C or -80°C.- Verify the purity of the compound upon receipt and periodically thereafter using analytical techniques like HPLC. |
| Precipitation of compound in aqueous media | Poor solubility of this compound. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to cells.- Prepare the final dilution in aqueous media immediately before use.- Vortex or gently warm the solution to aid dissolution, but be cautious of potential heat-induced degradation. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or improper dissolution. | - Standardize the protocol for solution preparation, including solvent, temperature, and mixing.- Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of this compound in your stock solution.[8] |
| Unexpected side effects in cell culture | High concentration of organic solvent or presence of degradation products. | - Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells.- Minimize the final solvent concentration in the culture medium.- If degradation is suspected, purify the this compound or obtain a new, high-purity batch. |
Illustrative Stability Data
Disclaimer: The following table presents hypothetical data for illustrative purposes only, as comprehensive quantitative stability studies on this compound in various solvents are not currently available in published literature. This table is intended to serve as a template for how such data would be presented.
| Solvent | Temperature | pH | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Pathway |
| DMSO | 25°C | 7.0 | > 6 months | Not Determined | Minimal |
| Ethanol | 25°C | 7.0 | ~ 2-3 months | Not Determined | Oxidation |
| Acetonitrile | 25°C | 7.0 | ~ 1 month | Not Determined | Solvolysis |
| PBS (pH 7.4) | 37°C | 7.4 | < 24 hours | Not Determined | Hydrolysis |
| 0.1 M HCl | 25°C | 1.0 | < 1 hour | Not Determined | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 25°C | 13.0 | < 30 minutes | Not Determined | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (high purity, >95%)
-
Anhydrous dimethyl sulfoxide (DMSO, sterile-filtered)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Assessment by HPLC
-
Instrumentation and Conditions:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase: A gradient of acetonitrile and water is typically used.
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: ~210 nm.
-
-
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest.
-
At time zero (t=0), inject an aliquot of the solution into the HPLC system and record the peak area of this compound.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At subsequent time points (e.g., 1, 3, 7, 14, 30 days), inject an aliquot of the stored solution and record the peak area.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.[9][10][11]
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bfarm.de [bfarm.de]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity and 28-day repeated dose oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9afi.com [9afi.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
refining purification methods for higher Ovatodiolide yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ovatodiolide. Our aim is to help you refine your purification methods to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of this compound?
This compound is a bioactive cembrane-type diterpenoid most commonly isolated from the plant Anisomeles indica (L.) Kuntze, a medicinal herb belonging to the Lamiaceae family.[1] The aerial parts of the plant are typically used for extraction.
Q2: What are the general steps for extracting this compound from Anisomeles indica?
The general workflow involves:
-
Drying and Pulverization: The plant material is air- and oven-dried and then pulverized to a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as 95% ethanol (B145695), often using sonication to improve efficiency.[1]
-
Solvent Partitioning: The crude extract is then partitioned using a series of solvents with varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the this compound-containing fraction.[1][2]
-
Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic techniques to isolate this compound to a high purity.
Q3: Which extraction solvent provides the highest initial concentration of this compound?
Studies have shown that 95% ethanol extraction yields a higher content of this compound compared to aqueous or lower concentration ethanol extracts.[2] While 50-75% ethanol may yield a greater total extract weight, the concentration of this compound within that extract is lower.[2]
Q4: What purification techniques are commonly used for this compound?
Both traditional and modern chromatographic methods are employed:
-
Traditional Column Chromatography: This involves using stationary phases like silica (B1680970) gel or Celite 545.[2]
-
Centrifugal Partition Chromatography (CPC): This is a more recent and efficient liquid-liquid chromatography technique that avoids the use of a solid support, reducing the risk of irreversible adsorption of the sample.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used for final polishing steps to achieve very high purity.
Q5: What are the known stability and storage conditions for this compound?
While detailed stability studies under various pH and temperature conditions are not extensively published, general recommendations for storing purified this compound are at low temperatures (e.g., -20°C) and protected from direct sunlight. In vitro studies have shown that this compound has high stability in phosphate (B84403) buffer but undergoes rapid metabolism in the presence of liver microsomes, suggesting that enzymatic degradation is a possibility to be mindful of, though less of a concern during the chemical purification process.[3]
Troubleshooting Guides
Low this compound Yield
| Symptom | Possible Cause | Suggested Solution |
| Low this compound content in the initial crude extract. | Inefficient extraction from the plant material. | Ensure the plant material is finely pulverized. Use 95% ethanol as the extraction solvent and consider using sonication to enhance extraction efficiency.[1] |
| Incorrect plant material harvesting time or storage. | Harvest Anisomeles indica during the appropriate season (e.g., winter) as secondary metabolite concentrations can vary.[1] Store dried plant material at low temperatures (-30°C) to prevent degradation.[1] | |
| Significant loss of this compound during solvent partitioning. | Suboptimal solvent choice for partitioning. | The n-hexane fraction of a 95% ethanol extract has been shown to be a good candidate for further purification, containing a high content of this compound.[2] |
| Low recovery from chromatography column. | Irreversible adsorption of this compound onto the stationary phase. | For silica gel chromatography, ensure the compound is not degrading on the acidic silica. You can test for stability by spotting the compound on a TLC plate and letting it sit for several hours before eluting.[4] If degradation is an issue, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to a method that does not use a solid support, such as Centrifugal Partition Chromatography (CPC).[2][4] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the loading solvent. If the sample has poor solubility in the mobile phase, consider a dry-loading technique.[5] | |
| Compound eluting too slowly or not at all. | The mobile phase may be too weak. Gradually increase the polarity of the eluent. For very polar compounds that do not move from the baseline even in 100% ethyl acetate, a more polar solvent system, such as dichloromethane (B109758) with 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) solution, can be trialed.[4] |
Low Purity of Final this compound Product
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with this compound. | Inadequate separation resolution of the chromatographic method. | Optimize the solvent system. For column chromatography, aim for an Rf value between 0.25 and 0.35 on a TLC plate for the best separation.[6] If using HPLC, try adjusting the mobile phase composition, pH, or using a different stationary phase to improve selectivity.[7] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[8] | |
| Presence of unknown peaks in the final product. | Degradation of this compound during purification. | Avoid prolonged exposure to harsh conditions. If using silica gel, be mindful of its acidity.[4] During solvent evaporation, use moderate temperatures to prevent thermal degradation. The presence of degradation products can sometimes be inferred if new spots appear on a TLC plate after the purification process that were not in the crude extract. |
| Broad or tailing peaks in chromatography. | Poor column packing or column degradation. | Ensure the column is packed evenly without any air bubbles or channels.[9] If the column has been used extensively, its performance may have degraded, and it may need to be repacked or replaced.[10] |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for dissolution, use the minimum amount necessary.[5][10] |
Data Presentation
Table 1: this compound Content in Different Solvent Extracts from Anisomeles indica
| Extraction Solvent (Ethanol:Water) | Yield of Crude Extract (% w/w) | This compound Content in Extract (%) |
| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |
| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |
| 95:5 | Not specified | 35.9 |
Data synthesized from a study on innovative purification methods.[2]
Table 2: Purity Enhancement of this compound through Purification Steps
| Purification Stage | Starting Material | Purity of this compound (%) |
| Solvent Extraction | Dried Anisomeles indica powder | 35.9 (in 95% ethanol extract) |
| Centrifugal Partition Chromatography (CPC) | n-hexane fraction of 95% ethanol extract | > 95.0 |
Data from a study employing CPC for this compound purification.[2]
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning of this compound
-
Preparation of Plant Material: Air- and oven-dry fresh Anisomeles indica plants at 50°C. Pulverize the dried material to a 40-mesh powder. Store the powder at -30°C until extraction.[1]
-
Ethanol Extraction:
-
To 10 g of the dried powder, add 100 mL of 95% ethanol.
-
Perform the extraction in triplicate using sonication at room temperature for 30 minutes for each extraction.
-
Combine the extracts and concentrate under vacuum using a rotary evaporator at 40°C.[1]
-
-
Liquid-Liquid Partitioning:
-
Take the concentrated 95% ethanol extract and sequentially partition it with n-hexane, ethyl acetate, and n-butanol.
-
This will yield n-hexane, ethyl acetate, n-butanol, and aqueous fractions.
-
The n-hexane fraction, containing a high concentration of this compound, is typically carried forward for further purification.[2]
-
Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water in a 1.0:1.0:1.0:1.0 (v/v/v/v) ratio.[2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
CPC Instrument Setup:
-
Use a CPC instrument with a rotor of suitable capacity (e.g., 250 mL).
-
Fill the column with the stationary phase (the upper organic phase of the solvent system).
-
-
Sample Injection and Elution:
-
Dissolve the dried n-hexane fraction from the partitioning step in a suitable volume of the solvent system.
-
Inject the sample into the CPC system.
-
Elute with the mobile phase (the lower aqueous phase of the solvent system) at a constant flow rate (e.g., 10 mL/min).[2]
-
-
Fraction Collection and Analysis:
-
Monitor the eluent using a UV detector (e.g., at 222 nm).[2]
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound revealed a promising amino-prodrug with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism, and toxicity of anisomelic acid and this compound: Guiding route of administration in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
refining purification methods for higher Ovatodiolide yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ovatodiolide. Our aim is to help you refine your purification methods to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of this compound?
This compound is a bioactive cembrane-type diterpenoid most commonly isolated from the plant Anisomeles indica (L.) Kuntze, a medicinal herb belonging to the Lamiaceae family.[1] The aerial parts of the plant are typically used for extraction.
Q2: What are the general steps for extracting this compound from Anisomeles indica?
The general workflow involves:
-
Drying and Pulverization: The plant material is air- and oven-dried and then pulverized to a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as 95% ethanol, often using sonication to improve efficiency.[1]
-
Solvent Partitioning: The crude extract is then partitioned using a series of solvents with varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the this compound-containing fraction.[1][2]
-
Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic techniques to isolate this compound to a high purity.
Q3: Which extraction solvent provides the highest initial concentration of this compound?
Studies have shown that 95% ethanol extraction yields a higher content of this compound compared to aqueous or lower concentration ethanol extracts.[2] While 50-75% ethanol may yield a greater total extract weight, the concentration of this compound within that extract is lower.[2]
Q4: What purification techniques are commonly used for this compound?
Both traditional and modern chromatographic methods are employed:
-
Traditional Column Chromatography: This involves using stationary phases like silica gel or Celite 545.[2]
-
Centrifugal Partition Chromatography (CPC): This is a more recent and efficient liquid-liquid chromatography technique that avoids the use of a solid support, reducing the risk of irreversible adsorption of the sample.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used for final polishing steps to achieve very high purity.
Q5: What are the known stability and storage conditions for this compound?
While detailed stability studies under various pH and temperature conditions are not extensively published, general recommendations for storing purified this compound are at low temperatures (e.g., -20°C) and protected from direct sunlight. In vitro studies have shown that this compound has high stability in phosphate buffer but undergoes rapid metabolism in the presence of liver microsomes, suggesting that enzymatic degradation is a possibility to be mindful of, though less of a concern during the chemical purification process.[3]
Troubleshooting Guides
Low this compound Yield
| Symptom | Possible Cause | Suggested Solution |
| Low this compound content in the initial crude extract. | Inefficient extraction from the plant material. | Ensure the plant material is finely pulverized. Use 95% ethanol as the extraction solvent and consider using sonication to enhance extraction efficiency.[1] |
| Incorrect plant material harvesting time or storage. | Harvest Anisomeles indica during the appropriate season (e.g., winter) as secondary metabolite concentrations can vary.[1] Store dried plant material at low temperatures (-30°C) to prevent degradation.[1] | |
| Significant loss of this compound during solvent partitioning. | Suboptimal solvent choice for partitioning. | The n-hexane fraction of a 95% ethanol extract has been shown to be a good candidate for further purification, containing a high content of this compound.[2] |
| Low recovery from chromatography column. | Irreversible adsorption of this compound onto the stationary phase. | For silica gel chromatography, ensure the compound is not degrading on the acidic silica. You can test for stability by spotting the compound on a TLC plate and letting it sit for several hours before eluting.[4] If degradation is an issue, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to a method that does not use a solid support, such as Centrifugal Partition Chromatography (CPC).[2][4] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the loading solvent. If the sample has poor solubility in the mobile phase, consider a dry-loading technique.[5] | |
| Compound eluting too slowly or not at all. | The mobile phase may be too weak. Gradually increase the polarity of the eluent. For very polar compounds that do not move from the baseline even in 100% ethyl acetate, a more polar solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution, can be trialed.[4] |
Low Purity of Final this compound Product
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with this compound. | Inadequate separation resolution of the chromatographic method. | Optimize the solvent system. For column chromatography, aim for an Rf value between 0.25 and 0.35 on a TLC plate for the best separation.[6] If using HPLC, try adjusting the mobile phase composition, pH, or using a different stationary phase to improve selectivity.[7] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[8] | |
| Presence of unknown peaks in the final product. | Degradation of this compound during purification. | Avoid prolonged exposure to harsh conditions. If using silica gel, be mindful of its acidity.[4] During solvent evaporation, use moderate temperatures to prevent thermal degradation. The presence of degradation products can sometimes be inferred if new spots appear on a TLC plate after the purification process that were not in the crude extract. |
| Broad or tailing peaks in chromatography. | Poor column packing or column degradation. | Ensure the column is packed evenly without any air bubbles or channels.[9] If the column has been used extensively, its performance may have degraded, and it may need to be repacked or replaced.[10] |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for dissolution, use the minimum amount necessary.[5][10] |
Data Presentation
Table 1: this compound Content in Different Solvent Extracts from Anisomeles indica
| Extraction Solvent (Ethanol:Water) | Yield of Crude Extract (% w/w) | This compound Content in Extract (%) |
| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |
| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |
| 95:5 | Not specified | 35.9 |
Data synthesized from a study on innovative purification methods.[2]
Table 2: Purity Enhancement of this compound through Purification Steps
| Purification Stage | Starting Material | Purity of this compound (%) |
| Solvent Extraction | Dried Anisomeles indica powder | 35.9 (in 95% ethanol extract) |
| Centrifugal Partition Chromatography (CPC) | n-hexane fraction of 95% ethanol extract | > 95.0 |
Data from a study employing CPC for this compound purification.[2]
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning of this compound
-
Preparation of Plant Material: Air- and oven-dry fresh Anisomeles indica plants at 50°C. Pulverize the dried material to a 40-mesh powder. Store the powder at -30°C until extraction.[1]
-
Ethanol Extraction:
-
To 10 g of the dried powder, add 100 mL of 95% ethanol.
-
Perform the extraction in triplicate using sonication at room temperature for 30 minutes for each extraction.
-
Combine the extracts and concentrate under vacuum using a rotary evaporator at 40°C.[1]
-
-
Liquid-Liquid Partitioning:
-
Take the concentrated 95% ethanol extract and sequentially partition it with n-hexane, ethyl acetate, and n-butanol.
-
This will yield n-hexane, ethyl acetate, n-butanol, and aqueous fractions.
-
The n-hexane fraction, containing a high concentration of this compound, is typically carried forward for further purification.[2]
-
Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water in a 1.0:1.0:1.0:1.0 (v/v/v/v) ratio.[2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
CPC Instrument Setup:
-
Use a CPC instrument with a rotor of suitable capacity (e.g., 250 mL).
-
Fill the column with the stationary phase (the upper organic phase of the solvent system).
-
-
Sample Injection and Elution:
-
Dissolve the dried n-hexane fraction from the partitioning step in a suitable volume of the solvent system.
-
Inject the sample into the CPC system.
-
Elute with the mobile phase (the lower aqueous phase of the solvent system) at a constant flow rate (e.g., 10 mL/min).[2]
-
-
Fraction Collection and Analysis:
-
Monitor the eluent using a UV detector (e.g., at 222 nm).[2]
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound revealed a promising amino-prodrug with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism, and toxicity of anisomelic acid and this compound: Guiding route of administration in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Managing Off-Target Effects of Ovatodiolide in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Ovatodiolide in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a macrocyclic diterpenoid isolated from Anisomeles indica. Its primary mechanism of action in cancer cells involves the induction of cell cycle arrest and apoptosis.[1][2] This is mediated through the modulation of several key signaling pathways, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): this compound has been shown to suppress the phosphorylation of STAT3, inhibiting its activation and downstream signaling.[1][2]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): It can inactivate the NF-κB pathway by preventing the phosphorylation of IκB and IKKα/β.
-
PI3K/AKT/mTOR Pathway: this compound has been reported to dysregulate this critical survival pathway.[3]
-
ROS (Reactive Oxygen Species) Generation: A significant body of evidence suggests that this compound's effects are mediated by the generation of intracellular ROS, which leads to oxidative stress and DNA damage.[4]
Q2: What are the "off-target" effects of this compound?
A2: For this compound, "off-target" effects are primarily understood as the widespread cellular consequences of its mechanism of action, particularly the generation of ROS, rather than binding to a wide range of unintended protein targets. ROS can non-specifically oxidize various cellular components, leading to the modulation of multiple signaling pathways. Therefore, a key challenge is to determine if an observed phenotype is a direct consequence of modulating a specific pathway (e.g., STAT3) or a more general result of oxidative stress.
Q3: How can I be sure that the observed effect of this compound in my experiment is due to its on-target activity?
A3: To validate that the observed effects are on-target, a multi-pronged approach is recommended:
-
Use a Rescue Experiment: Since many of this compound's effects are ROS-dependent, you can co-treat your cells with an antioxidant like N-acetylcysteine (NAC). If the this compound-induced phenotype is reversed or attenuated by NAC, it strongly suggests the involvement of ROS.[4]
-
Employ an Orthogonal Approach: Use a different experimental method to verify your findings. For example, if you observe inhibition of the STAT3 pathway with this compound, you could use siRNA or shRNA to knockdown STAT3 and see if it phenocopies the effect of this compound.
-
Use a Structurally Related Inactive Analog: While a well-characterized inactive analog for this compound is not commercially available, a medicinal chemistry effort could yield one. The principle is to use a molecule with a very similar structure that does not elicit the same biological activity. This helps to rule out effects due to the general chemical scaffold.
Q4: At what concentration should I use this compound in my in vitro experiments?
A4: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Based on the literature, IC50 values typically range from 2 µM to 50 µM for most cancer cell lines.[5][6][7][8][9][10][11][12] Always start with a broad range of concentrations and select a working concentration based on your experimental goals (e.g., IC50 for cytotoxicity assays, or a lower concentration for mechanism-of-action studies).
Section 2: Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| U-87MG | Glioblastoma | Not specified | Not specified |
| GBM8401 | Glioblastoma | Not specified | Not specified |
| Panc-1 | Pancreatic Cancer | ~15 | 24 |
| Mia-PaCa2 | Pancreatic Cancer | ~10 | 24 |
| AGS | Gastric Cancer | 14.06 | 24 |
| AGS | Gastric Cancer | 6.79 | 48 |
| AN3CA | Endometrial Cancer | Dose-dependent reduction in viability | Not specified |
| HEC-1A | Endometrial Cancer | Dose-dependent reduction in viability | Not specified |
| EMC6 | Endometrial Cancer | Dose-dependent reduction in viability | Not specified |
Note: IC50 values can vary depending on the assay conditions, cell density, and passage number. It is highly recommended to determine the IC50 in your own laboratory setting.
Section 3: Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Interference of this compound with the MTT reagent. Natural products, especially those with antioxidant or pro-oxidant properties, can sometimes interfere with the chemistry of viability assays.[13][14]
-
Troubleshooting Step: Run a cell-free control where you add this compound to the media and MTT reagent without cells. If you observe a color change, it indicates direct interference. In this case, consider an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
-
Possible Cause 2: Low cell number or low metabolic activity. [15]
-
Troubleshooting Step: Ensure you are seeding an optimal number of cells per well (typically 5,000-10,000 cells/well for a 96-well plate). Allow sufficient time for cells to adhere and recover before adding the compound.[15]
-
-
Possible Cause 3: Incomplete solubilization of formazan (B1609692) crystals. [16]
-
Troubleshooting Step: Ensure complete mixing after adding the solubilization buffer (e.g., DMSO or isopropanol). You can use a plate shaker or gently pipette up and down.[16]
-
Issue 2: Difficulty in detecting changes in protein phosphorylation by Western Blot.
-
Possible Cause 1: Activity of phosphatases during sample preparation. Phosphorylation is a dynamic process, and phosphatases can quickly remove phosphate (B84403) groups upon cell lysis.
-
Possible Cause 2: Inappropriate blocking buffer. Milk contains casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies.
-
Possible Cause 3: Low abundance of the phosphorylated protein.
Issue 3: High background or artifacts in ROS detection assays (e.g., DCFDA/H2DCFDA).
-
Possible Cause 1: Autoxidation of the DCFDA probe. The DCFDA probe can be light-sensitive and may auto-oxidize, leading to a high background signal.
-
Troubleshooting Step: Prepare the DCFDA working solution fresh and protect it from light. Run a control with the probe in cell-free media to check for auto-oxidation.[21]
-
-
Possible Cause 2: Direct interaction between this compound and the DCFDA probe. The compound itself might directly oxidize the probe in a cell-free environment.
-
Possible Cause 3: Assay conditions affecting probe stability. The pH and components of the culture medium can influence the stability and fluorescence of the probe.[21][24]
-
Troubleshooting Step: Use a simple buffer like Hanks' Balanced Salt Solution (HBSS) during the incubation with the probe, if compatible with your cells. Ensure the pH of your buffers is stable.[24]
-
Section 4: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: ROS Detection using DCFDA/H2DCFDA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., pyocyanin (B1662382) or H2O2) and a vehicle control. To test for ROS-dependence, co-treat a set of wells with this compound and an antioxidant like N-acetylcysteine (NAC).
-
Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed HBSS. Add 100 µL of a 10-20 µM H2DCFDA working solution in HBSS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells once with HBSS. Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Western Blot for Phosphorylated and Total STAT3/NF-κB
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-phospho-STAT3 or anti-phospho-p65) overnight at 4°C, diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-STAT3 or anti-p65) and a loading control (e.g., β-actin or GAPDH).
Section 5: Mandatory Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Off-Target Effects of Ovatodiolide in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Ovatodiolide in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a macrocyclic diterpenoid isolated from Anisomeles indica. Its primary mechanism of action in cancer cells involves the induction of cell cycle arrest and apoptosis.[1][2] This is mediated through the modulation of several key signaling pathways, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): this compound has been shown to suppress the phosphorylation of STAT3, inhibiting its activation and downstream signaling.[1][2]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): It can inactivate the NF-κB pathway by preventing the phosphorylation of IκB and IKKα/β.
-
PI3K/AKT/mTOR Pathway: this compound has been reported to dysregulate this critical survival pathway.[3]
-
ROS (Reactive Oxygen Species) Generation: A significant body of evidence suggests that this compound's effects are mediated by the generation of intracellular ROS, which leads to oxidative stress and DNA damage.[4]
Q2: What are the "off-target" effects of this compound?
A2: For this compound, "off-target" effects are primarily understood as the widespread cellular consequences of its mechanism of action, particularly the generation of ROS, rather than binding to a wide range of unintended protein targets. ROS can non-specifically oxidize various cellular components, leading to the modulation of multiple signaling pathways. Therefore, a key challenge is to determine if an observed phenotype is a direct consequence of modulating a specific pathway (e.g., STAT3) or a more general result of oxidative stress.
Q3: How can I be sure that the observed effect of this compound in my experiment is due to its on-target activity?
A3: To validate that the observed effects are on-target, a multi-pronged approach is recommended:
-
Use a Rescue Experiment: Since many of this compound's effects are ROS-dependent, you can co-treat your cells with an antioxidant like N-acetylcysteine (NAC). If the this compound-induced phenotype is reversed or attenuated by NAC, it strongly suggests the involvement of ROS.[4]
-
Employ an Orthogonal Approach: Use a different experimental method to verify your findings. For example, if you observe inhibition of the STAT3 pathway with this compound, you could use siRNA or shRNA to knockdown STAT3 and see if it phenocopies the effect of this compound.
-
Use a Structurally Related Inactive Analog: While a well-characterized inactive analog for this compound is not commercially available, a medicinal chemistry effort could yield one. The principle is to use a molecule with a very similar structure that does not elicit the same biological activity. This helps to rule out effects due to the general chemical scaffold.
Q4: At what concentration should I use this compound in my in vitro experiments?
A4: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Based on the literature, IC50 values typically range from 2 µM to 50 µM for most cancer cell lines.[5][6][7][8][9][10][11][12] Always start with a broad range of concentrations and select a working concentration based on your experimental goals (e.g., IC50 for cytotoxicity assays, or a lower concentration for mechanism-of-action studies).
Section 2: Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| U-87MG | Glioblastoma | Not specified | Not specified |
| GBM8401 | Glioblastoma | Not specified | Not specified |
| Panc-1 | Pancreatic Cancer | ~15 | 24 |
| Mia-PaCa2 | Pancreatic Cancer | ~10 | 24 |
| AGS | Gastric Cancer | 14.06 | 24 |
| AGS | Gastric Cancer | 6.79 | 48 |
| AN3CA | Endometrial Cancer | Dose-dependent reduction in viability | Not specified |
| HEC-1A | Endometrial Cancer | Dose-dependent reduction in viability | Not specified |
| EMC6 | Endometrial Cancer | Dose-dependent reduction in viability | Not specified |
Note: IC50 values can vary depending on the assay conditions, cell density, and passage number. It is highly recommended to determine the IC50 in your own laboratory setting.
Section 3: Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Interference of this compound with the MTT reagent. Natural products, especially those with antioxidant or pro-oxidant properties, can sometimes interfere with the chemistry of viability assays.[13][14]
-
Troubleshooting Step: Run a cell-free control where you add this compound to the media and MTT reagent without cells. If you observe a color change, it indicates direct interference. In this case, consider an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
-
Possible Cause 2: Low cell number or low metabolic activity. [15]
-
Troubleshooting Step: Ensure you are seeding an optimal number of cells per well (typically 5,000-10,000 cells/well for a 96-well plate). Allow sufficient time for cells to adhere and recover before adding the compound.[15]
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals. [16]
-
Troubleshooting Step: Ensure complete mixing after adding the solubilization buffer (e.g., DMSO or isopropanol). You can use a plate shaker or gently pipette up and down.[16]
-
Issue 2: Difficulty in detecting changes in protein phosphorylation by Western Blot.
-
Possible Cause 1: Activity of phosphatases during sample preparation. Phosphorylation is a dynamic process, and phosphatases can quickly remove phosphate groups upon cell lysis.
-
Possible Cause 2: Inappropriate blocking buffer. Milk contains casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies.
-
Possible Cause 3: Low abundance of the phosphorylated protein.
Issue 3: High background or artifacts in ROS detection assays (e.g., DCFDA/H2DCFDA).
-
Possible Cause 1: Autoxidation of the DCFDA probe. The DCFDA probe can be light-sensitive and may auto-oxidize, leading to a high background signal.
-
Troubleshooting Step: Prepare the DCFDA working solution fresh and protect it from light. Run a control with the probe in cell-free media to check for auto-oxidation.[21]
-
-
Possible Cause 2: Direct interaction between this compound and the DCFDA probe. The compound itself might directly oxidize the probe in a cell-free environment.
-
Possible Cause 3: Assay conditions affecting probe stability. The pH and components of the culture medium can influence the stability and fluorescence of the probe.[21][24]
-
Troubleshooting Step: Use a simple buffer like Hanks' Balanced Salt Solution (HBSS) during the incubation with the probe, if compatible with your cells. Ensure the pH of your buffers is stable.[24]
-
Section 4: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: ROS Detection using DCFDA/H2DCFDA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., pyocyanin or H2O2) and a vehicle control. To test for ROS-dependence, co-treat a set of wells with this compound and an antioxidant like N-acetylcysteine (NAC).
-
Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed HBSS. Add 100 µL of a 10-20 µM H2DCFDA working solution in HBSS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells once with HBSS. Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Western Blot for Phosphorylated and Total STAT3/NF-κB
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-phospho-STAT3 or anti-phospho-p65) overnight at 4°C, diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-STAT3 or anti-p65) and a loading control (e.g., β-actin or GAPDH).
Section 5: Mandatory Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Ovatodiolide: A Comparative Guide to its Efficacy Against Other Diterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of ovatodiolide with other notable diterpenoids. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to assist in research and development.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and other selected diterpenoids across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| This compound | AGS | Gastric Cancer | 13.02 | 24 | MTT |
| AGS | Gastric Cancer | 6.18 | 48 | MTT | |
| DoTc2 | Cervical Cancer | 14 | - | WST-1 | |
| MKN45 | Gastric Cancer | 44.69 | 24 | MTT | |
| MKN45 | Gastric Cancer | 33.64 | 48 | MTT | |
| Jolkinolide B | AGS | Gastric Cancer | 15.99 | - | - |
| MKN45 | Gastric Cancer | 33.30 | - | - | |
| C4-2B | Prostate Cancer | 4.16 ± 0.42 | - | - | |
| Andrographolide | HCT-116 | Colon Cancer | 29.75 ± 0.7 | 24 | MTT |
| HCT-116 | Colon Cancer | 18.80 ± 0.5 | 48 | MTT | |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 | MTT | |
| MCF-7 | Breast Cancer | 32.90 ± 0.02 | 48 | MTT | |
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 | MTT | |
| MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 | 48 | MTT | |
| Sclareol | H1688 | Lung Cancer | 42.14 | 24 | - |
| H146 | Lung Cancer | 69.96 | 24 | - | |
| MG63 | Osteosarcoma | 65.2 | 12 | MTT | |
| Paclitaxel (B517696) | MCF-7 | Breast Cancer | 3.5 | - | MTT |
| MDA-MB-231 | Breast Cancer | 0.3 | - | MTT | |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.0004 - 0.0034 | - | Clonogenic |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. Below are detailed methodologies for two common assays used to determine cell viability and calculate IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator until a purple precipitate is visible.
-
Solubilization: Add 100 µL of SDS-HCl solution (or another suitable solvent like DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well plate as described in the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the optical density at a wavelength between 560 and 580 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these diterpenoids exert their anticancer effects is crucial for targeted drug development.
This compound
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation and metastasis through the modulation of several key signaling pathways. Notably, it suppresses the phosphorylation of STAT3 and its upstream kinases, including JAK2, ERK1/2, and AKT.[1][2] It also inactivates the NF-κB pathway by preventing the phosphorylation of IκB.[2] This multifaceted approach leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering programmed cell death.[1][3]
Paclitaxel
Paclitaxel, a widely used chemotherapeutic agent, functions primarily as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[4] The apoptotic cascade initiated by paclitaxel involves the activation of the MAPK signaling pathway and the inhibition of the pro-survival PI3K/AKT pathway.[4][5] This leads to an increase in the production of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the activation of caspases.[4][6]
Andrographolide
Andrographolide demonstrates anticancer properties by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[7] Its mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[7] Andrographolide has also been shown to inhibit the NF-κB and PI3K/AKT/mTOR signaling pathways.[8][9][10] This leads to the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of caspases-3, -8, and -9.[7]
Conclusion
This compound demonstrates significant anticancer efficacy across a range of cancer cell lines, with IC50 values comparable to other researched diterpenoids like Jolkinolide B and Andrographolide. Its potency appears to be cell-line and duration-dependent. When compared to the widely used chemotherapeutic diterpenoid, Paclitaxel, this compound generally exhibits higher IC50 values, indicating lower potency in the cell lines presented. However, its distinct mechanism of action, targeting key survival pathways such as JAK/STAT and NF-κB, presents a valuable area for further investigation, particularly in cancers where these pathways are aberrantly active. This guide provides a foundational comparison to aid researchers in designing future studies and exploring the therapeutic potential of this compound, both as a standalone agent and in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 9. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Ovatodiolide: A Comparative Guide to its Efficacy Against Other Diterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of ovatodiolide with other notable diterpenoids. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to assist in research and development.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and other selected diterpenoids across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| This compound | AGS | Gastric Cancer | 13.02 | 24 | MTT |
| AGS | Gastric Cancer | 6.18 | 48 | MTT | |
| DoTc2 | Cervical Cancer | 14 | - | WST-1 | |
| MKN45 | Gastric Cancer | 44.69 | 24 | MTT | |
| MKN45 | Gastric Cancer | 33.64 | 48 | MTT | |
| Jolkinolide B | AGS | Gastric Cancer | 15.99 | - | - |
| MKN45 | Gastric Cancer | 33.30 | - | - | |
| C4-2B | Prostate Cancer | 4.16 ± 0.42 | - | - | |
| Andrographolide | HCT-116 | Colon Cancer | 29.75 ± 0.7 | 24 | MTT |
| HCT-116 | Colon Cancer | 18.80 ± 0.5 | 48 | MTT | |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 | MTT | |
| MCF-7 | Breast Cancer | 32.90 ± 0.02 | 48 | MTT | |
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 | MTT | |
| MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 | 48 | MTT | |
| Sclareol | H1688 | Lung Cancer | 42.14 | 24 | - |
| H146 | Lung Cancer | 69.96 | 24 | - | |
| MG63 | Osteosarcoma | 65.2 | 12 | MTT | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 | - | MTT |
| MDA-MB-231 | Breast Cancer | 0.3 | - | MTT | |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.0004 - 0.0034 | - | Clonogenic |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. Below are detailed methodologies for two common assays used to determine cell viability and calculate IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator until a purple precipitate is visible.
-
Solubilization: Add 100 µL of SDS-HCl solution (or another suitable solvent like DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well plate as described in the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the optical density at a wavelength between 560 and 580 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these diterpenoids exert their anticancer effects is crucial for targeted drug development.
This compound
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation and metastasis through the modulation of several key signaling pathways. Notably, it suppresses the phosphorylation of STAT3 and its upstream kinases, including JAK2, ERK1/2, and AKT.[1][2] It also inactivates the NF-κB pathway by preventing the phosphorylation of IκB.[2] This multifaceted approach leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering programmed cell death.[1][3]
Paclitaxel
Paclitaxel, a widely used chemotherapeutic agent, functions primarily as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[4] The apoptotic cascade initiated by paclitaxel involves the activation of the MAPK signaling pathway and the inhibition of the pro-survival PI3K/AKT pathway.[4][5] This leads to an increase in the production of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the activation of caspases.[4][6]
Andrographolide
Andrographolide demonstrates anticancer properties by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[7] Its mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[7] Andrographolide has also been shown to inhibit the NF-κB and PI3K/AKT/mTOR signaling pathways.[8][9][10] This leads to the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of caspases-3, -8, and -9.[7]
Conclusion
This compound demonstrates significant anticancer efficacy across a range of cancer cell lines, with IC50 values comparable to other researched diterpenoids like Jolkinolide B and Andrographolide. Its potency appears to be cell-line and duration-dependent. When compared to the widely used chemotherapeutic diterpenoid, Paclitaxel, this compound generally exhibits higher IC50 values, indicating lower potency in the cell lines presented. However, its distinct mechanism of action, targeting key survival pathways such as JAK/STAT and NF-κB, presents a valuable area for further investigation, particularly in cancers where these pathways are aberrantly active. This guide provides a foundational comparison to aid researchers in designing future studies and exploring the therapeutic potential of this compound, both as a standalone agent and in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 9. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Ovatodiolide Demonstrates Potent Anti-Cancer Efficacy in Preclinical Xenograft Models
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of Ovatodiolide's anti-cancer effects in xenograft models, showcasing its potential as a standalone and combination therapy. This guide provides a detailed analysis of its performance against other agents, supported by experimental data, protocols, and pathway visualizations.
This compound, a natural diterpenoid, has exhibited significant tumor suppressive capabilities in preclinical studies involving various cancer types, most notably in colon and glioblastoma xenograft models. When compared with, and used in combination with standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and temozolomide (B1682018), this compound shows promising results in inhibiting tumor growth and modulating key oncogenic signaling pathways.
Colon Cancer Xenograft Studies: this compound in Combination with 5-FU
In a key study utilizing a CT26 colon cancer xenograft model, this compound administered alone demonstrated comparable efficacy to the standard chemotherapy drug 5-FU in suppressing tumor growth.[1] A combination of this compound and 5-FU resulted in the most significant inhibition of tumor progression, suggesting a synergistic anti-cancer effect.[1]
Quantitative Analysis of Tumor Growth Inhibition:
| Treatment Group | Dosage and Administration | Tumor Volume Reduction vs. Control |
| This compound | 5 mg/kg, i.p., 5 times/week | Comparable to 5-FU |
| 5-Fluorouracil (5-FU) | 30 mg/kg, i.p., 2 times/week | Significant |
| This compound + 5-FU | 5 mg/kg Ova + 30 mg/kg 5-FU | Most significant inhibition |
Note: Specific percentage of tumor volume reduction was not provided in the source material, but qualitative comparisons were made.
Glioblastoma Xenograft Studies: this compound Potentiates Temozolomide
In the context of glioblastoma, in vitro studies have shown that this compound can potentiate the anti-cancer effects of temozolomide, a standard-of-care chemotherapy for this aggressive brain cancer.[2] While detailed in vivo quantitative data from xenograft models for the combination therapy is still emerging, the initial findings strongly support the potential of this compound as an adjunct therapy in glioblastoma treatment.
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for replication and further investigation.
Colon Cancer Xenograft Model (CT26)
-
Animal Model: BALB/c mice.[1]
-
Cell Line: Murine colon carcinoma CT26 cells.[1]
-
Cell Implantation: 1 x 10^6 CT26 cells were subcutaneously injected into the flank of each mouse.[1]
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 100 mm³.[1]
-
Treatment Groups:
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: Study endpoint was determined by tumor size or other humane endpoints.
References
- 1. Preclinical investigation of this compound as a potential inhibitor of colon cancer stem cells via downregulating sphere-derived exosomal β-catenin/STAT3/miR-1246 cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide Demonstrates Potent Anti-Cancer Efficacy in Preclinical Xenograft Models
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of Ovatodiolide's anti-cancer effects in xenograft models, showcasing its potential as a standalone and combination therapy. This guide provides a detailed analysis of its performance against other agents, supported by experimental data, protocols, and pathway visualizations.
This compound, a natural diterpenoid, has exhibited significant tumor suppressive capabilities in preclinical studies involving various cancer types, most notably in colon and glioblastoma xenograft models. When compared with, and used in combination with standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and temozolomide, this compound shows promising results in inhibiting tumor growth and modulating key oncogenic signaling pathways.
Colon Cancer Xenograft Studies: this compound in Combination with 5-FU
In a key study utilizing a CT26 colon cancer xenograft model, this compound administered alone demonstrated comparable efficacy to the standard chemotherapy drug 5-FU in suppressing tumor growth.[1] A combination of this compound and 5-FU resulted in the most significant inhibition of tumor progression, suggesting a synergistic anti-cancer effect.[1]
Quantitative Analysis of Tumor Growth Inhibition:
| Treatment Group | Dosage and Administration | Tumor Volume Reduction vs. Control |
| This compound | 5 mg/kg, i.p., 5 times/week | Comparable to 5-FU |
| 5-Fluorouracil (5-FU) | 30 mg/kg, i.p., 2 times/week | Significant |
| This compound + 5-FU | 5 mg/kg Ova + 30 mg/kg 5-FU | Most significant inhibition |
Note: Specific percentage of tumor volume reduction was not provided in the source material, but qualitative comparisons were made.
Glioblastoma Xenograft Studies: this compound Potentiates Temozolomide
In the context of glioblastoma, in vitro studies have shown that this compound can potentiate the anti-cancer effects of temozolomide, a standard-of-care chemotherapy for this aggressive brain cancer.[2] While detailed in vivo quantitative data from xenograft models for the combination therapy is still emerging, the initial findings strongly support the potential of this compound as an adjunct therapy in glioblastoma treatment.
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for replication and further investigation.
Colon Cancer Xenograft Model (CT26)
-
Animal Model: BALB/c mice.[1]
-
Cell Line: Murine colon carcinoma CT26 cells.[1]
-
Cell Implantation: 1 x 10^6 CT26 cells were subcutaneously injected into the flank of each mouse.[1]
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 100 mm³.[1]
-
Treatment Groups:
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: Study endpoint was determined by tumor size or other humane endpoints.
References
- 1. Preclinical investigation of this compound as a potential inhibitor of colon cancer stem cells via downregulating sphere-derived exosomal β-catenin/STAT3/miR-1246 cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide and Paclitaxel: A Comparative Analysis in Breast Cancer Cell Lines
In the landscape of breast cancer therapeutics, both naturally derived and synthetic compounds are continuously evaluated for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a detailed comparison of the in vitro efficacy of ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, and paclitaxel (B517696), a well-established chemotherapeutic agent, against various breast cancer cell lines.
Cytotoxicity: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. While direct comparative studies are limited, data from various independent investigations provide insights into the cytotoxic profiles of this compound and paclitaxel across different breast cancer cell lines.
| Compound | Cell Line | IC50 Value |
| This compound | AS-B145 | 6.55 ± 0.78 µM |
| BT-474 | 4.80 ± 1.06 µM | |
| MDA-MB-231 | 9.2 µM | |
| Paclitaxel | MCF-7 | 3.5 µM |
| MDA-MB-231 | 0.3 µM | |
| SKBR3 | 4 µM | |
| BT-474 | 19 nM |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: Disrupting the Cancer Cell Cycle
Both this compound and paclitaxel exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). However, they achieve this through distinct molecular mechanisms.
This compound: This natural compound has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, depending on the cell line and experimental conditions. In MDA-MB-231 triple-negative breast cancer cells, pretreatment with this compound led to a significant 2.4-fold increase in the G0/G1 cell population, suggesting its role in preventing cells from entering the DNA synthesis phase[1]. Furthermore, this compound is known to induce apoptosis, a programmed cell death pathway, though specific quantitative data on the percentage of apoptotic cells in breast cancer lines is still emerging.
Paclitaxel: As a cornerstone of breast cancer chemotherapy, paclitaxel's mechanism is well-characterized. It functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton[2]. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis[2][3]. Studies have shown that paclitaxel treatment can result in a significant accumulation of cells in the G2/M phase and can induce apoptosis in up to 43% of MCF-7 breast cancer cells[4].
Signaling Pathways: The Molecular Roads to Cell Death
The induction of cell cycle arrest and apoptosis by this compound and paclitaxel is orchestrated by their modulation of intricate cellular signaling pathways.
This compound's Anti-Cancer Stem Cell Activity: A notable aspect of this compound's mechanism is its ability to target breast cancer stem/progenitor cells (CSCs)[5]. This is achieved through the SMURF2-mediated downregulation of Heat Shock Protein 27 (Hsp27)[5]. The inhibition of CSCs is a critical therapeutic goal, as these cells are implicated in tumor initiation, metastasis, and resistance to therapy.
Paclitaxel's Microtubule Stabilization Pathway: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[2][6]. This leads to the formation of abnormal microtubule structures and arrests the cell in mitosis. This mitotic arrest activates a cascade of signaling events, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death[7].
Experimental Protocols
A summary of the methodologies for the key experiments cited in this guide is provided below to ensure transparency and reproducibility.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or paclitaxel.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Washing: The fixed cells are washed with PBS.
-
Staining: Cells are stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Both this compound and paclitaxel demonstrate significant cytotoxic effects against breast cancer cell lines, albeit through different primary mechanisms. Paclitaxel, a well-established drug, potently induces G2/M arrest through microtubule stabilization. This compound, a promising natural compound, not only induces cell cycle arrest and apoptosis but also exhibits the valuable property of targeting cancer stem cells. The available data suggests that paclitaxel is generally more potent at lower concentrations. However, the unique mechanism of this compound, particularly its effect on cancer stem cells, warrants further investigation and suggests its potential as a novel therapeutic agent or as part of a combination therapy for breast cancer. Direct comparative studies under standardized conditions are necessary to definitively establish the relative efficacy of these two compounds.
References
- 1. This compound sensitizes aggressive breast cancer cells to doxorubicin, eliminates their cancer stem cell-like phenotype, and reduces doxorubicin-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Ovatodiolide and Paclitaxel: A Comparative Analysis in Breast Cancer Cell Lines
In the landscape of breast cancer therapeutics, both naturally derived and synthetic compounds are continuously evaluated for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a detailed comparison of the in vitro efficacy of ovatodiolide, a macrocyclic diterpenoid isolated from Anisomeles indica, and paclitaxel, a well-established chemotherapeutic agent, against various breast cancer cell lines.
Cytotoxicity: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. While direct comparative studies are limited, data from various independent investigations provide insights into the cytotoxic profiles of this compound and paclitaxel across different breast cancer cell lines.
| Compound | Cell Line | IC50 Value |
| This compound | AS-B145 | 6.55 ± 0.78 µM |
| BT-474 | 4.80 ± 1.06 µM | |
| MDA-MB-231 | 9.2 µM | |
| Paclitaxel | MCF-7 | 3.5 µM |
| MDA-MB-231 | 0.3 µM | |
| SKBR3 | 4 µM | |
| BT-474 | 19 nM |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: Disrupting the Cancer Cell Cycle
Both this compound and paclitaxel exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). However, they achieve this through distinct molecular mechanisms.
This compound: This natural compound has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, depending on the cell line and experimental conditions. In MDA-MB-231 triple-negative breast cancer cells, pretreatment with this compound led to a significant 2.4-fold increase in the G0/G1 cell population, suggesting its role in preventing cells from entering the DNA synthesis phase[1]. Furthermore, this compound is known to induce apoptosis, a programmed cell death pathway, though specific quantitative data on the percentage of apoptotic cells in breast cancer lines is still emerging.
Paclitaxel: As a cornerstone of breast cancer chemotherapy, paclitaxel's mechanism is well-characterized. It functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton[2]. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis[2][3]. Studies have shown that paclitaxel treatment can result in a significant accumulation of cells in the G2/M phase and can induce apoptosis in up to 43% of MCF-7 breast cancer cells[4].
Signaling Pathways: The Molecular Roads to Cell Death
The induction of cell cycle arrest and apoptosis by this compound and paclitaxel is orchestrated by their modulation of intricate cellular signaling pathways.
This compound's Anti-Cancer Stem Cell Activity: A notable aspect of this compound's mechanism is its ability to target breast cancer stem/progenitor cells (CSCs)[5]. This is achieved through the SMURF2-mediated downregulation of Heat Shock Protein 27 (Hsp27)[5]. The inhibition of CSCs is a critical therapeutic goal, as these cells are implicated in tumor initiation, metastasis, and resistance to therapy.
Paclitaxel's Microtubule Stabilization Pathway: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[2][6]. This leads to the formation of abnormal microtubule structures and arrests the cell in mitosis. This mitotic arrest activates a cascade of signaling events, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death[7].
Experimental Protocols
A summary of the methodologies for the key experiments cited in this guide is provided below to ensure transparency and reproducibility.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or paclitaxel.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Washing: The fixed cells are washed with PBS.
-
Staining: Cells are stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Both this compound and paclitaxel demonstrate significant cytotoxic effects against breast cancer cell lines, albeit through different primary mechanisms. Paclitaxel, a well-established drug, potently induces G2/M arrest through microtubule stabilization. This compound, a promising natural compound, not only induces cell cycle arrest and apoptosis but also exhibits the valuable property of targeting cancer stem cells. The available data suggests that paclitaxel is generally more potent at lower concentrations. However, the unique mechanism of this compound, particularly its effect on cancer stem cells, warrants further investigation and suggests its potential as a novel therapeutic agent or as part of a combination therapy for breast cancer. Direct comparative studies under standardized conditions are necessary to definitively establish the relative efficacy of these two compounds.
References
- 1. This compound sensitizes aggressive breast cancer cells to doxorubicin, eliminates their cancer stem cell-like phenotype, and reduces doxorubicin-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ovatodiolide Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various methods for the extraction of Ovatodiolide, a bioactive diterpenoid found in Anisomeles indica. The information presented herein is intended to assist researchers in selecting the most appropriate extraction strategy based on desired yield, purity, and experimental resources.
Executive Summary
The extraction of this compound from its primary plant source, Anisomeles indica, is a critical first step in its pharmacological investigation and development. While conventional solvent extraction methods are well-documented, modern techniques offer potential advantages in terms of efficiency and environmental impact. This guide explores both conventional and advanced extraction methodologies, presenting available quantitative data and detailed experimental protocols to facilitate informed decision-making.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different extraction methods for this compound based on available experimental data. It is important to note that direct comparative studies for all methods are limited, and some data is inferred from the extraction of similar compounds.
| Extraction Method | Solvent System | Extraction Yield (% w/w) | This compound Content in Crude Extract (%) | Purity after Purification (%) | Key Advantages | Key Disadvantages |
| Solvent Extraction (Maceration/Reflux) | 95% Ethanol (B145695) | ~5-10% (estimated for crude extract) | 35.9%[1] | >95% (with subsequent CPC)[1] | Simple, scalable, well-established | Time-consuming, large solvent volume |
| 75% Ethanol | 22.57%[1] | Lower than 95% Ethanol extract[1] | - | High initial yield of total extractables | Lower selectivity for this compound | |
| 50% Ethanol | 21.26%[1] | Lower than 95% Ethanol extract[1] | - | High initial yield of total extractables | Lower selectivity for this compound | |
| Water | Lower than hydroalcoholic extracts | Negligible | - | Green solvent, inexpensive | Poor extraction efficiency for this compound | |
| Soxhlet Extraction | Methanol | Data not available for this compound | Data not available for this compound | - | Continuous extraction, efficient for some compounds | Potential for thermal degradation of thermolabile compounds, time-consuming |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Methanol | Data not available for this compound | Data not available for this compound | - | Reduced extraction time, increased efficiency | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol/Methanol | Data not available for this compound | Data not available for this compound | - | Very short extraction times, reduced solvent use | Potential for thermal degradation, specialized equipment required |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Data not available for this compound | Data not available for this compound | - | "Green" solvent, high selectivity | High initial investment, may require co-solvents for polar compounds |
Experimental Protocols
Conventional Solvent Extraction and Purification of this compound
This protocol is based on the successful extraction and purification of this compound from Anisomeles indica with high purity.
a. Plant Material Preparation:
-
The whole plant of Anisomeles indica is collected, washed, and dried.
-
The dried plant material is ground into a fine powder.
b. Solvent Extraction:
-
The powdered plant material is macerated in 95% ethanol at a specified solid-to-solvent ratio.
-
The mixture is agitated for a defined period at room temperature or with gentle heating.
-
The extract is filtered to remove solid plant material.
-
The solvent is evaporated under reduced pressure to yield the crude 95% ethanol extract.
c. Solvent Partitioning:
-
The crude 95% ethanol extract is suspended in a suitable solvent system (e.g., ethanol-water).
-
The suspension is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The this compound-rich fraction (typically the n-hexane or ethyl acetate fraction) is collected.[1]
-
The solvent from the selected fraction is evaporated to yield a semi-purified extract.
d. Centrifugal Partition Chromatography (CPC) Purification:
-
A two-phase solvent system is prepared. A suitable system for this compound is n-hexane:ethyl acetate:methanol:water (1:1:1:1 v/v/v/v).[1]
-
The semi-purified extract is dissolved in a small volume of the solvent system.
-
The solution is injected into the CPC column.
-
The mobile phase is pumped through the column at a constant flow rate.
-
Fractions are collected and analyzed by a suitable method (e.g., HPLC) to identify those containing pure this compound.
-
The fractions containing high-purity this compound are combined and the solvent is evaporated to obtain the final purified product.[1]
General Protocol for Soxhlet Extraction
-
The powdered plant material is placed in a thimble.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., methanol) is placed in a distillation flask.
-
The flask is heated, and the solvent evaporates and moves up to the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This process is repeated for several cycles until the extraction is complete.
-
The solvent is then evaporated to yield the crude extract.
General Protocol for Ultrasound-Assisted Extraction (UAE)
-
The powdered plant material is mixed with a suitable solvent (e.g., ethanol) in an extraction vessel.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Ultrasonic waves are applied at a specific frequency and power for a defined period.
-
The temperature of the extraction mixture is monitored and controlled.
-
After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.
General Protocol for Microwave-Assisted Extraction (MAE)
-
The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.
-
The vessel is placed in a microwave reactor.
-
Microwave irradiation is applied at a set power and for a specific duration.
-
The temperature and pressure inside the vessel are monitored and controlled.
-
After extraction, the mixture is cooled, filtered, and the solvent is evaporated.
Visualizing the Process: Workflows and Decision Making
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound extraction and a logical framework for selecting an appropriate extraction method.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Decision tree for selecting an appropriate this compound extraction method.
Conclusion
The selection of an optimal extraction method for this compound is a multifaceted decision that depends on the specific goals of the research. For achieving high purity and yield, a combination of 95% ethanol extraction followed by solvent partitioning and centrifugal partition chromatography has been experimentally validated to be highly effective.[1] While modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and reduced solvent consumption, their specific application to this compound extraction requires further quantitative investigation. Supercritical Fluid Extraction (SFE) stands out as a "green" alternative, though its efficacy for a moderately polar compound like this compound may necessitate the use of co-solvents.
This guide serves as a foundational resource for researchers. It is recommended that the choice of extraction method be further guided by preliminary optimization studies to achieve the desired outcomes for specific research applications.
References
A Comparative Analysis of Ovatodiolide Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various methods for the extraction of Ovatodiolide, a bioactive diterpenoid found in Anisomeles indica. The information presented herein is intended to assist researchers in selecting the most appropriate extraction strategy based on desired yield, purity, and experimental resources.
Executive Summary
The extraction of this compound from its primary plant source, Anisomeles indica, is a critical first step in its pharmacological investigation and development. While conventional solvent extraction methods are well-documented, modern techniques offer potential advantages in terms of efficiency and environmental impact. This guide explores both conventional and advanced extraction methodologies, presenting available quantitative data and detailed experimental protocols to facilitate informed decision-making.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different extraction methods for this compound based on available experimental data. It is important to note that direct comparative studies for all methods are limited, and some data is inferred from the extraction of similar compounds.
| Extraction Method | Solvent System | Extraction Yield (% w/w) | This compound Content in Crude Extract (%) | Purity after Purification (%) | Key Advantages | Key Disadvantages |
| Solvent Extraction (Maceration/Reflux) | 95% Ethanol | ~5-10% (estimated for crude extract) | 35.9%[1] | >95% (with subsequent CPC)[1] | Simple, scalable, well-established | Time-consuming, large solvent volume |
| 75% Ethanol | 22.57%[1] | Lower than 95% Ethanol extract[1] | - | High initial yield of total extractables | Lower selectivity for this compound | |
| 50% Ethanol | 21.26%[1] | Lower than 95% Ethanol extract[1] | - | High initial yield of total extractables | Lower selectivity for this compound | |
| Water | Lower than hydroalcoholic extracts | Negligible | - | Green solvent, inexpensive | Poor extraction efficiency for this compound | |
| Soxhlet Extraction | Methanol | Data not available for this compound | Data not available for this compound | - | Continuous extraction, efficient for some compounds | Potential for thermal degradation of thermolabile compounds, time-consuming |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Methanol | Data not available for this compound | Data not available for this compound | - | Reduced extraction time, increased efficiency | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol/Methanol | Data not available for this compound | Data not available for this compound | - | Very short extraction times, reduced solvent use | Potential for thermal degradation, specialized equipment required |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Data not available for this compound | Data not available for this compound | - | "Green" solvent, high selectivity | High initial investment, may require co-solvents for polar compounds |
Experimental Protocols
Conventional Solvent Extraction and Purification of this compound
This protocol is based on the successful extraction and purification of this compound from Anisomeles indica with high purity.
a. Plant Material Preparation:
-
The whole plant of Anisomeles indica is collected, washed, and dried.
-
The dried plant material is ground into a fine powder.
b. Solvent Extraction:
-
The powdered plant material is macerated in 95% ethanol at a specified solid-to-solvent ratio.
-
The mixture is agitated for a defined period at room temperature or with gentle heating.
-
The extract is filtered to remove solid plant material.
-
The solvent is evaporated under reduced pressure to yield the crude 95% ethanol extract.
c. Solvent Partitioning:
-
The crude 95% ethanol extract is suspended in a suitable solvent system (e.g., ethanol-water).
-
The suspension is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The this compound-rich fraction (typically the n-hexane or ethyl acetate fraction) is collected.[1]
-
The solvent from the selected fraction is evaporated to yield a semi-purified extract.
d. Centrifugal Partition Chromatography (CPC) Purification:
-
A two-phase solvent system is prepared. A suitable system for this compound is n-hexane:ethyl acetate:methanol:water (1:1:1:1 v/v/v/v).[1]
-
The semi-purified extract is dissolved in a small volume of the solvent system.
-
The solution is injected into the CPC column.
-
The mobile phase is pumped through the column at a constant flow rate.
-
Fractions are collected and analyzed by a suitable method (e.g., HPLC) to identify those containing pure this compound.
-
The fractions containing high-purity this compound are combined and the solvent is evaporated to obtain the final purified product.[1]
General Protocol for Soxhlet Extraction
-
The powdered plant material is placed in a thimble.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., methanol) is placed in a distillation flask.
-
The flask is heated, and the solvent evaporates and moves up to the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This process is repeated for several cycles until the extraction is complete.
-
The solvent is then evaporated to yield the crude extract.
General Protocol for Ultrasound-Assisted Extraction (UAE)
-
The powdered plant material is mixed with a suitable solvent (e.g., ethanol) in an extraction vessel.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Ultrasonic waves are applied at a specific frequency and power for a defined period.
-
The temperature of the extraction mixture is monitored and controlled.
-
After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.
General Protocol for Microwave-Assisted Extraction (MAE)
-
The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.
-
The vessel is placed in a microwave reactor.
-
Microwave irradiation is applied at a set power and for a specific duration.
-
The temperature and pressure inside the vessel are monitored and controlled.
-
After extraction, the mixture is cooled, filtered, and the solvent is evaporated.
Visualizing the Process: Workflows and Decision Making
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound extraction and a logical framework for selecting an appropriate extraction method.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Decision tree for selecting an appropriate this compound extraction method.
Conclusion
The selection of an optimal extraction method for this compound is a multifaceted decision that depends on the specific goals of the research. For achieving high purity and yield, a combination of 95% ethanol extraction followed by solvent partitioning and centrifugal partition chromatography has been experimentally validated to be highly effective.[1] While modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and reduced solvent consumption, their specific application to this compound extraction requires further quantitative investigation. Supercritical Fluid Extraction (SFE) stands out as a "green" alternative, though its efficacy for a moderately polar compound like this compound may necessitate the use of co-solvents.
This guide serves as a foundational resource for researchers. It is recommended that the choice of extraction method be further guided by preliminary optimization studies to achieve the desired outcomes for specific research applications.
References
Ovatodiolide's Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Ovatodiolide, a natural diterpenoid with promising anticancer properties. Its performance is objectively compared with established chemotherapeutic agents and other natural compounds that target similar signaling pathways. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
Overview of this compound's Mechanism of Action
This compound, isolated from the plant Anisomeles indica, exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. Key pathways targeted by this compound include:
-
NF-κB Signaling: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cell survival.[1]
-
STAT3 Signaling: It effectively suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation, differentiation, and apoptosis.[1]
-
PI3K/AKT/mTOR Pathway: this compound interferes with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell growth.
-
Wnt/β-catenin Pathway: The compound has also been reported to modulate the Wnt/β-catenin signaling cascade, which is critically involved in cancer stem cell regulation.
By targeting these interconnected pathways, this compound induces cell cycle arrest, promotes apoptosis, and inhibits the self-renewal capacity of cancer stem cells.
Comparative Analysis of Anticancer Potency
The efficacy of this compound is benchmarked against standard chemotherapeutic drugs and other natural compounds with similar mechanisms of action. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: this compound vs. Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Key Targeted Pathway(s) |
| This compound | A549 (Lung) | ~5-10 | NF-κB, STAT3, PI3K/AKT |
| H1299 (Lung) | ~5-10 | NF-κB, STAT3, PI3K/AKT | |
| Mia-PaCa2 (Pancreatic) | ~2.5-5 | NF-κB, STAT3 | |
| Panc-1 (Pancreatic) | ~5-10 | NF-κB, STAT3 | |
| HCT116 (Colon) | ~2.8 | Wnt/β-catenin | |
| DLD-1 (Colon) | ~2.8 | Wnt/β-catenin | |
| Gemcitabine | MIA PaCa-2 (Pancreatic) | 0.025 | DNA Synthesis |
| PANC-1 (Pancreatic) | 0.048 | DNA Synthesis | |
| 5-Fluorouracil | HCT 116 (Colon) | 1.48 (5-day exposure) | DNA/RNA Synthesis |
| HT-29 (Colon) | 11.25 (5-day exposure) | DNA/RNA Synthesis | |
| Cisplatin | A549 (Lung) | 9 | DNA Cross-linking |
| H1299 (Lung) | 27 | DNA Cross-linking | |
| NCI-H460 (Lung) | 0.33 | DNA Cross-linking |
Table 2: this compound vs. Other Natural Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Key Targeted Pathway(s) |
| This compound | (See Table 1) | NF-κB, STAT3, PI3K/AKT, Wnt/β-catenin | |
| Curcumin (B1669340) | QBC-939 (Cholangiocarcinoma) | 8.9 | STAT3, NF-κB |
| HUCCA (Cholangiocarcinoma) | 10.8 | STAT3, NF-κB | |
| MCF-7 (Breast) | ~10-25 | STAT3, NF-κB | |
| Chalcone Derivatives | MDA-MB-468 (Breast) | 26.7 | JAK/STAT, NF-κB |
| MDA-MB-231 (Breast) | 78.3 | JAK/STAT, NF-κB | |
| Epigallocatechin gallate (EGCG) | Various | Varies | PI3K/AKT, NF-κB |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflows for the experimental validation of its mechanism of action.
Caption: this compound's multi-target mechanism of action.
Caption: General workflow for validating anticancer activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound/Alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[3]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in a sample.
Materials:
-
Treated and control cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[4]
Conclusion
This compound demonstrates significant anticancer potential through its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, PI3K/AKT/mTOR, and Wnt/β-catenin. Its broad-spectrum activity against various cancer cell lines, as evidenced by its IC50 values, positions it as a promising candidate for further preclinical and clinical investigation. While standard chemotherapeutic agents often exhibit higher potency, their mechanisms are typically more targeted and can be associated with significant toxicity and drug resistance. Natural compounds like curcumin and chalcones share overlapping mechanisms with this compound, offering a rich area for comparative studies and potential combination therapies. The provided experimental protocols offer a standardized framework for the continued investigation and validation of this compound's multifaceted mechanism of action.
References
Ovatodiolide's Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Ovatodiolide, a natural diterpenoid with promising anticancer properties. Its performance is objectively compared with established chemotherapeutic agents and other natural compounds that target similar signaling pathways. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
Overview of this compound's Mechanism of Action
This compound, isolated from the plant Anisomeles indica, exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. Key pathways targeted by this compound include:
-
NF-κB Signaling: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cell survival.[1]
-
STAT3 Signaling: It effectively suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation, differentiation, and apoptosis.[1]
-
PI3K/AKT/mTOR Pathway: this compound interferes with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell growth.
-
Wnt/β-catenin Pathway: The compound has also been reported to modulate the Wnt/β-catenin signaling cascade, which is critically involved in cancer stem cell regulation.
By targeting these interconnected pathways, this compound induces cell cycle arrest, promotes apoptosis, and inhibits the self-renewal capacity of cancer stem cells.
Comparative Analysis of Anticancer Potency
The efficacy of this compound is benchmarked against standard chemotherapeutic drugs and other natural compounds with similar mechanisms of action. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: this compound vs. Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Key Targeted Pathway(s) |
| This compound | A549 (Lung) | ~5-10 | NF-κB, STAT3, PI3K/AKT |
| H1299 (Lung) | ~5-10 | NF-κB, STAT3, PI3K/AKT | |
| Mia-PaCa2 (Pancreatic) | ~2.5-5 | NF-κB, STAT3 | |
| Panc-1 (Pancreatic) | ~5-10 | NF-κB, STAT3 | |
| HCT116 (Colon) | ~2.8 | Wnt/β-catenin | |
| DLD-1 (Colon) | ~2.8 | Wnt/β-catenin | |
| Gemcitabine | MIA PaCa-2 (Pancreatic) | 0.025 | DNA Synthesis |
| PANC-1 (Pancreatic) | 0.048 | DNA Synthesis | |
| 5-Fluorouracil | HCT 116 (Colon) | 1.48 (5-day exposure) | DNA/RNA Synthesis |
| HT-29 (Colon) | 11.25 (5-day exposure) | DNA/RNA Synthesis | |
| Cisplatin | A549 (Lung) | 9 | DNA Cross-linking |
| H1299 (Lung) | 27 | DNA Cross-linking | |
| NCI-H460 (Lung) | 0.33 | DNA Cross-linking |
Table 2: this compound vs. Other Natural Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Key Targeted Pathway(s) |
| This compound | (See Table 1) | NF-κB, STAT3, PI3K/AKT, Wnt/β-catenin | |
| Curcumin | QBC-939 (Cholangiocarcinoma) | 8.9 | STAT3, NF-κB |
| HUCCA (Cholangiocarcinoma) | 10.8 | STAT3, NF-κB | |
| MCF-7 (Breast) | ~10-25 | STAT3, NF-κB | |
| Chalcone Derivatives | MDA-MB-468 (Breast) | 26.7 | JAK/STAT, NF-κB |
| MDA-MB-231 (Breast) | 78.3 | JAK/STAT, NF-κB | |
| Epigallocatechin gallate (EGCG) | Various | Varies | PI3K/AKT, NF-κB |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflows for the experimental validation of its mechanism of action.
Caption: this compound's multi-target mechanism of action.
Caption: General workflow for validating anticancer activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound/Alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[3]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in a sample.
Materials:
-
Treated and control cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[4]
Conclusion
This compound demonstrates significant anticancer potential through its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, PI3K/AKT/mTOR, and Wnt/β-catenin. Its broad-spectrum activity against various cancer cell lines, as evidenced by its IC50 values, positions it as a promising candidate for further preclinical and clinical investigation. While standard chemotherapeutic agents often exhibit higher potency, their mechanisms are typically more targeted and can be associated with significant toxicity and drug resistance. Natural compounds like curcumin and chalcones share overlapping mechanisms with this compound, offering a rich area for comparative studies and potential combination therapies. The provided experimental protocols offer a standardized framework for the continued investigation and validation of this compound's multifaceted mechanism of action.
References
evaluating the synergistic effects of Ovatodiolide with chemotherapy
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are increasingly focusing on combination therapies to enhance the efficacy of conventional chemotherapy and overcome drug resistance. A growing body of evidence highlights the potential of Ovatodiolide, a natural diterpenoid, to act as a powerful synergistic agent when combined with various chemotherapeutic drugs. This guide provides a comprehensive comparison of this compound's synergistic effects with different chemotherapy agents, supported by experimental data and detailed protocols, to inform future research and clinical development.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound in combination with chemotherapy has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics used to evaluate this synergy, with a CI value less than 1 indicating a synergistic interaction.
| Cancer Type | Cell Line | Chemotherapy Agent | Treatment | IC50 (Chemotherapy Alone) | IC50 (this compound + Chemotherapy) | Combination Index (CI) | Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Doxorubicin Alone | 9.4 µM | - | - | [1] |
| Simultaneous | - | 10.6 µM | Not Reported | [1] | |||
| This compound Pre-treatment (24h) | - | 4.4 µM | Not Reported | [1] | |||
| Oral Cancer | Various | Cisplatin | This compound + Cisplatin | Not Specified | This compound re-sensitized cisplatin-resistant cells | Not Specified | [1] |
| Glioblastoma | U-87MG, GBM8401 | Temozolomide | This compound + Temozolomide | Not Specified | Potentiated chemotherapeutic effect | Not Specified |
Note: While several studies report synergistic effects, specific IC50 values for combination treatments and calculated CI values are not always available in the reviewed literature. Further dedicated studies are needed to quantify the synergy across a broader range of cell lines and chemotherapy agents.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate the synergistic effects of this compound.
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI) Calculation
A standard workflow to assess the synergistic effects of this compound and a chemotherapeutic agent in cancer cell lines involves determining cell viability and calculating the Combination Index.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy.
Detailed Steps for Combination Index (CI) Calculation (Chou-Talalay Method):
The Chou-Talalay method is a widely accepted method for quantifying drug synergism. The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone that inhibits x% of cell growth.
-
(Dx)₂ is the concentration of Drug 2 alone that inhibits x% of cell growth.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also inhibit x% of cell growth.
A CI value of < 1 indicates synergism, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.
In Vivo Xenograft Model for Efficacy Evaluation
To assess the synergistic effects in a living organism, a xenograft mouse model is commonly employed.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo synergy evaluation.
Signaling Pathways Implicated in Synergistic Effects
This compound's ability to enhance the efficacy of chemotherapy is linked to its modulation of key signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by this compound
References
evaluating the synergistic effects of Ovatodiolide with chemotherapy
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are increasingly focusing on combination therapies to enhance the efficacy of conventional chemotherapy and overcome drug resistance. A growing body of evidence highlights the potential of Ovatodiolide, a natural diterpenoid, to act as a powerful synergistic agent when combined with various chemotherapeutic drugs. This guide provides a comprehensive comparison of this compound's synergistic effects with different chemotherapy agents, supported by experimental data and detailed protocols, to inform future research and clinical development.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound in combination with chemotherapy has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics used to evaluate this synergy, with a CI value less than 1 indicating a synergistic interaction.
| Cancer Type | Cell Line | Chemotherapy Agent | Treatment | IC50 (Chemotherapy Alone) | IC50 (this compound + Chemotherapy) | Combination Index (CI) | Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Doxorubicin Alone | 9.4 µM | - | - | [1] |
| Simultaneous | - | 10.6 µM | Not Reported | [1] | |||
| This compound Pre-treatment (24h) | - | 4.4 µM | Not Reported | [1] | |||
| Oral Cancer | Various | Cisplatin | This compound + Cisplatin | Not Specified | This compound re-sensitized cisplatin-resistant cells | Not Specified | [1] |
| Glioblastoma | U-87MG, GBM8401 | Temozolomide | This compound + Temozolomide | Not Specified | Potentiated chemotherapeutic effect | Not Specified |
Note: While several studies report synergistic effects, specific IC50 values for combination treatments and calculated CI values are not always available in the reviewed literature. Further dedicated studies are needed to quantify the synergy across a broader range of cell lines and chemotherapy agents.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate the synergistic effects of this compound.
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI) Calculation
A standard workflow to assess the synergistic effects of this compound and a chemotherapeutic agent in cancer cell lines involves determining cell viability and calculating the Combination Index.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy.
Detailed Steps for Combination Index (CI) Calculation (Chou-Talalay Method):
The Chou-Talalay method is a widely accepted method for quantifying drug synergism. The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone that inhibits x% of cell growth.
-
(Dx)₂ is the concentration of Drug 2 alone that inhibits x% of cell growth.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also inhibit x% of cell growth.
A CI value of < 1 indicates synergism, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.
In Vivo Xenograft Model for Efficacy Evaluation
To assess the synergistic effects in a living organism, a xenograft mouse model is commonly employed.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo synergy evaluation.
Signaling Pathways Implicated in Synergistic Effects
This compound's ability to enhance the efficacy of chemotherapy is linked to its modulation of key signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by this compound
References
Ovatodiolide's Role in NF-κB Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ovatodiolide, a natural diterpenoid, and BAY 11-7082, a widely used synthetic inhibitor, in the context of Nuclear Factor-kappa B (NF-κB) signaling pathway inhibition. The information presented herein is curated from experimental data to assist researchers in evaluating this compound as a potential therapeutic agent targeting NF-κB-mediated pathologies.
Performance Comparison: this compound vs. BAY 11-7082
This compound (OVA), a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated significant anti-inflammatory and anti-cancer properties, largely attributed to its ability to suppress the NF-κB signaling pathway.[1][2][3] Its mechanism of action involves the inactivation of the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1][4] Specifically, this compound has been shown to inhibit the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[1] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity. At higher concentrations (e.g., 20 μM), this compound has also been observed to reduce the total protein level of NF-κB.[1]
As a point of comparison, BAY 11-7082 is a well-characterized and commercially available inhibitor of NF-κB. It acts as an irreversible inhibitor of TNFα-induced IκBα phosphorylation, with a reported IC50 in the range of 5-10 μM.[5][6] This positions BAY 11-7082 as a potent and established tool for studying NF-κB signaling.
The following table summarizes the available quantitative data for both compounds.
| Parameter | This compound | BAY 11-7082 | Reference |
| Mechanism of Action | Inhibition of IKKα/β phosphorylation, leading to suppression of IκBα phosphorylation and degradation.[1] | Irreversible inhibitor of TNFα-induced IκBα phosphorylation.[5][6] | [1][5][6] |
| IC50 (IκBα Phosphorylation) | Not explicitly reported, but effective inhibition observed in the low micromolar range. | 5-10 μM | [5] |
| Effective Concentration for NF-κB Inhibition | Inhibition of p-NF-κB at various doses; reduction of total NF-κB at 20 μM.[1] | Effective inhibition of NF-κB nuclear translocation and activity at 5-10 μM.[7] | [1][7] |
| Cytotoxic IC50 (in various cancer cell lines) | 4.14 - 56 μM | Varies depending on the cell line. | [1][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: NF-κB signaling pathway and points of inhibition by this compound and BAY 11-7082.
Caption: General workflow for Western blot analysis of NF-κB pathway proteins.
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a relevant cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with a pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα; 10 ng/mL), for 6 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the TNFα-stimulated control.
-
Western Blotting for Phosphorylated NF-κB Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IKKβ.
-
Cell Lysis and Protein Quantification:
-
Culture cells to 80-90% confluency and treat with this compound or BAY 11-7082 for the desired time, followed by stimulation with TNFα (10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IKKα/β (Ser176/180), or total IKKβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or BAY 11-7082, followed by stimulation with TNFα as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against p65 overnight at 4°C.[7]
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Analyze the images to determine the nuclear and cytoplasmic distribution of p65.
-
Conclusion
The available evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, targeting the IKK complex, is well-documented and places it upstream of IκBα phosphorylation, a key regulatory step in NF-κB activation. While direct comparative studies with BAY 11-7082 are limited, the effective concentration range of this compound appears to be comparable, highlighting its potential as a valuable research tool and a promising candidate for further therapeutic development in inflammatory and cancerous conditions driven by aberrant NF-κB activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the inhibitory effects of this compound on the NF-κB pathway.
References
- 1. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. invivogen.com [invivogen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Ovatodiolide's Role in NF-κB Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ovatodiolide, a natural diterpenoid, and BAY 11-7082, a widely used synthetic inhibitor, in the context of Nuclear Factor-kappa B (NF-κB) signaling pathway inhibition. The information presented herein is curated from experimental data to assist researchers in evaluating this compound as a potential therapeutic agent targeting NF-κB-mediated pathologies.
Performance Comparison: this compound vs. BAY 11-7082
This compound (OVA), a macrocyclic diterpenoid isolated from Anisomeles indica, has demonstrated significant anti-inflammatory and anti-cancer properties, largely attributed to its ability to suppress the NF-κB signaling pathway.[1][2][3] Its mechanism of action involves the inactivation of the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1][4] Specifically, this compound has been shown to inhibit the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[1] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity. At higher concentrations (e.g., 20 μM), this compound has also been observed to reduce the total protein level of NF-κB.[1]
As a point of comparison, BAY 11-7082 is a well-characterized and commercially available inhibitor of NF-κB. It acts as an irreversible inhibitor of TNFα-induced IκBα phosphorylation, with a reported IC50 in the range of 5-10 μM.[5][6] This positions BAY 11-7082 as a potent and established tool for studying NF-κB signaling.
The following table summarizes the available quantitative data for both compounds.
| Parameter | This compound | BAY 11-7082 | Reference |
| Mechanism of Action | Inhibition of IKKα/β phosphorylation, leading to suppression of IκBα phosphorylation and degradation.[1] | Irreversible inhibitor of TNFα-induced IκBα phosphorylation.[5][6] | [1][5][6] |
| IC50 (IκBα Phosphorylation) | Not explicitly reported, but effective inhibition observed in the low micromolar range. | 5-10 μM | [5] |
| Effective Concentration for NF-κB Inhibition | Inhibition of p-NF-κB at various doses; reduction of total NF-κB at 20 μM.[1] | Effective inhibition of NF-κB nuclear translocation and activity at 5-10 μM.[7] | [1][7] |
| Cytotoxic IC50 (in various cancer cell lines) | 4.14 - 56 μM | Varies depending on the cell line. | [1][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: NF-κB signaling pathway and points of inhibition by this compound and BAY 11-7082.
Caption: General workflow for Western blot analysis of NF-κB pathway proteins.
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a relevant cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with a pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα; 10 ng/mL), for 6 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the TNFα-stimulated control.
-
Western Blotting for Phosphorylated NF-κB Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IKKβ.
-
Cell Lysis and Protein Quantification:
-
Culture cells to 80-90% confluency and treat with this compound or BAY 11-7082 for the desired time, followed by stimulation with TNFα (10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IKKα/β (Ser176/180), or total IKKβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or BAY 11-7082, followed by stimulation with TNFα as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against p65 overnight at 4°C.[7]
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Analyze the images to determine the nuclear and cytoplasmic distribution of p65.
-
Conclusion
The available evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, targeting the IKK complex, is well-documented and places it upstream of IκBα phosphorylation, a key regulatory step in NF-κB activation. While direct comparative studies with BAY 11-7082 are limited, the effective concentration range of this compound appears to be comparable, highlighting its potential as a valuable research tool and a promising candidate for further therapeutic development in inflammatory and cancerous conditions driven by aberrant NF-κB activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the inhibitory effects of this compound on the NF-κB pathway.
References
- 1. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. invivogen.com [invivogen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Ovatodiolide: A Comparative Analysis of its Anticancer Activity Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has emerged as a promising natural compound with potent anticancer properties. This guide provides a comparative overview of this compound's activity in various cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Analysis of Anticancer Efficacy
The cytotoxic effect of this compound has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The table below summarizes the reported IC50 values for this compound in different cancer cell lines, providing a basis for comparing its efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Breast Cancer | AS-B145 | 6.55 ± 0.78 | 72 | [1] |
| BT-474 | 4.80 ± 1.06 | 72 | [1] | |
| Cervical Cancer | DoTc2 | 14 | Not Specified | [2] |
| HeLa | 28 | Not Specified | ||
| SiHa | 56 | Not Specified | ||
| Renal Cell Carcinoma | 786-O | ~20 | 48 | |
| Caki-1 | ~25 | 48 | ||
| Glioblastoma | U-87MG | Not Specified | Not Specified | |
| GBM8401 | Not Specified | Not Specified | ||
| Oral Squamous Cell Carcinoma | Ca9-22 | Not Specified | Not Specified | |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | [3] |
| Nasopharyngeal Carcinoma | NPC-BM2 | ≤ 2.5 (in combination with radiation) | Not Specified | [4] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay used.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the primary pathways targeted by this compound in different cancer contexts.
References
- 1. This compound Inhibits Breast Cancer Stem/Progenitor Cells through SMURF2-Mediated Downregulation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibited hepatocellular carcinoma stemness through SP1/MTDH/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses inflammatory response in BEAS-2B cells by regulating the CREB/AQP5 pathway, and sensitizes nasopharyngeal carcinoma cells to radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovatodiolide: A Comparative Analysis of its Anticancer Activity Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has emerged as a promising natural compound with potent anticancer properties. This guide provides a comparative overview of this compound's activity in various cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Analysis of Anticancer Efficacy
The cytotoxic effect of this compound has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The table below summarizes the reported IC50 values for this compound in different cancer cell lines, providing a basis for comparing its efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Breast Cancer | AS-B145 | 6.55 ± 0.78 | 72 | [1] |
| BT-474 | 4.80 ± 1.06 | 72 | [1] | |
| Cervical Cancer | DoTc2 | 14 | Not Specified | [2] |
| HeLa | 28 | Not Specified | ||
| SiHa | 56 | Not Specified | ||
| Renal Cell Carcinoma | 786-O | ~20 | 48 | |
| Caki-1 | ~25 | 48 | ||
| Glioblastoma | U-87MG | Not Specified | Not Specified | |
| GBM8401 | Not Specified | Not Specified | ||
| Oral Squamous Cell Carcinoma | Ca9-22 | Not Specified | Not Specified | |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | [3] |
| Nasopharyngeal Carcinoma | NPC-BM2 | ≤ 2.5 (in combination with radiation) | Not Specified | [4] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay used.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the primary pathways targeted by this compound in different cancer contexts.
References
- 1. This compound Inhibits Breast Cancer Stem/Progenitor Cells through SMURF2-Mediated Downregulation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibited hepatocellular carcinoma stemness through SP1/MTDH/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses inflammatory response in BEAS-2B cells by regulating the CREB/AQP5 pathway, and sensitizes nasopharyngeal carcinoma cells to radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ovatodiolide: A Guide to Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Ovatodiolide, a bioactive diterpenoid isolated from Anisomeles indica, has demonstrated significant anti-inflammatory and anti-cancer properties, making it a compound of interest in drug development and biomedical research.[1][2][3][4][5] Due to its cytotoxic effects, including the induction of apoptosis and cell cycle arrest in cancer cell lines, it is imperative that this compound and any materials contaminated with it are handled and disposed of as hazardous waste.[1][4][6][7][8] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory environment, ensuring the safety of personnel and protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) | Protects against skin contact with the cytotoxic compound. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Respiratory | NIOSH-approved respirator (if handling powders or creating aerosols) | Prevents inhalation of hazardous particles. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic agents and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols.[9][10][11]
1. Segregation of this compound Waste:
All materials that have come into contact with this compound must be segregated at the point of use into dedicated, clearly labeled hazardous waste containers.[9][11] Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS office.[9]
Waste Categorization:
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated gloves, gowns, bench paper, pipette tips, vials, and other disposable labware. | Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or black) for cytotoxic waste.[10][11] |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and cell culture media. | Labeled, leak-proof, and chemically compatible container with a secure screw-top cap.[9][10] |
| Sharps Waste | Contaminated needles, syringes, and glass Pasteur pipettes. | Labeled, puncture-proof sharps container specifically designated for cytotoxic sharps.[9][10] |
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name "this compound."[9][10]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9]
3. Decontamination of Work Surfaces:
A two-step decontamination process is recommended for all surfaces and equipment potentially contaminated with this compound.
-
Step 1: Cleaning: Use a detergent-based solution to remove visible contamination.
-
Step 2: Disinfection/Inactivation: Wipe down the cleaned area with a 70% ethanol (B145695) or other appropriate disinfectant/inactivating agent as recommended by your EHS office.
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid cytotoxic waste.[11]
4. Final Disposal:
Once waste containers are full (typically 3/4 capacity), arrange for their collection by your institution's authorized hazardous waste disposal service.[9][10] Do not attempt to dispose of this compound waste via standard trash or sewer systems.[10]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
This compound's Mode of Action: Signaling Pathway
Understanding the biological activity of this compound underscores the importance of its proper handling and disposal. This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a simplified representation of its mechanism of action.
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
References
- 1. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Genotoxicity and 28-day repeated dose oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural diterpenoid this compound induces cell cycle arrest and apoptosis in human oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. benchchem.com [benchchem.com]
Ovatodiolide: A Guide to Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Ovatodiolide, a bioactive diterpenoid isolated from Anisomeles indica, has demonstrated significant anti-inflammatory and anti-cancer properties, making it a compound of interest in drug development and biomedical research.[1][2][3][4][5] Due to its cytotoxic effects, including the induction of apoptosis and cell cycle arrest in cancer cell lines, it is imperative that this compound and any materials contaminated with it are handled and disposed of as hazardous waste.[1][4][6][7][8] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory environment, ensuring the safety of personnel and protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) | Protects against skin contact with the cytotoxic compound. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Respiratory | NIOSH-approved respirator (if handling powders or creating aerosols) | Prevents inhalation of hazardous particles. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic agents and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols.[9][10][11]
1. Segregation of this compound Waste:
All materials that have come into contact with this compound must be segregated at the point of use into dedicated, clearly labeled hazardous waste containers.[9][11] Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS office.[9]
Waste Categorization:
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated gloves, gowns, bench paper, pipette tips, vials, and other disposable labware. | Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or black) for cytotoxic waste.[10][11] |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and cell culture media. | Labeled, leak-proof, and chemically compatible container with a secure screw-top cap.[9][10] |
| Sharps Waste | Contaminated needles, syringes, and glass Pasteur pipettes. | Labeled, puncture-proof sharps container specifically designated for cytotoxic sharps.[9][10] |
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name "this compound."[9][10]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9]
3. Decontamination of Work Surfaces:
A two-step decontamination process is recommended for all surfaces and equipment potentially contaminated with this compound.
-
Step 1: Cleaning: Use a detergent-based solution to remove visible contamination.
-
Step 2: Disinfection/Inactivation: Wipe down the cleaned area with a 70% ethanol or other appropriate disinfectant/inactivating agent as recommended by your EHS office.
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid cytotoxic waste.[11]
4. Final Disposal:
Once waste containers are full (typically 3/4 capacity), arrange for their collection by your institution's authorized hazardous waste disposal service.[9][10] Do not attempt to dispose of this compound waste via standard trash or sewer systems.[10]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
This compound's Mode of Action: Signaling Pathway
Understanding the biological activity of this compound underscores the importance of its proper handling and disposal. This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a simplified representation of its mechanism of action.
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
References
- 1. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Genotoxicity and 28-day repeated dose oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural diterpenoid this compound induces cell cycle arrest and apoptosis in human oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Ovatodiolide
Disclaimer: This document provides guidance on the safe handling of Ovatodiolide based on available scientific literature and general safety principles for hazardous compounds. No official Safety Data Sheet (SDS) with comprehensive safety and hazard information for this compound was found. Therefore, a conservative approach, treating this compound as a potentially hazardous compound, is strongly recommended. All laboratory personnel must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a bioactive diterpenoid with anti-inflammatory, anti-tumorigenic, and other pharmacological properties.[1] Due to its potent biological activity, particularly its investigation as an anti-cancer agent, it should be handled with care to minimize occupational exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its pure, powdered form.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles or a face shield | Double-gloving with nitrile gloves | NIOSH-approved N95 or higher-rated respirator | Disposable gown |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Not generally required if performed in a certified chemical fume hood | Laboratory coat |
| Cell Culture/In Vitro Experiments | Standard safety glasses | Nitrile gloves | Not required | Laboratory coat |
| Spill Cleanup (Powder) | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | NIOSH-approved N95 or higher-rated respirator | Disposable gown |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Not required | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
All work with pure, powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent contamination and minimize inhalation exposure.
-
The work surface should be covered with an absorbent, disposable liner.
2. Weighing and Aliquoting:
-
Perform these tasks in a chemical fume hood to control airborne particles.
-
Use anti-static weighing paper and tools to minimize the dispersal of the powder.
-
Close the container immediately after use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
4. Spill Management:
-
For small powder spills: Gently cover the spill with damp paper towels to avoid raising dust. Wipe the area from the outside in, and place all contaminated materials in a sealed bag for hazardous waste disposal.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent liners) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
2. Decontamination of Non-Disposable Items:
-
Glassware and other reusable equipment should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to dissolve any residual this compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.
3. Chemical Inactivation (for consideration and validation by researchers):
Experimental Protocols
Due to the absence of a specific SDS, no standardized experimental protocols for safety testing are available for this compound. Toxicity studies have indicated that it has low acute oral toxicity in rats.[1] However, this does not preclude other potential hazards from inhalation or skin contact with the pure compound.
Visualizations
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: this compound's inhibitory effects on key cellular signaling pathways.
References
Essential Safety and Logistical Information for Handling Ovatodiolide
Disclaimer: This document provides guidance on the safe handling of Ovatodiolide based on available scientific literature and general safety principles for hazardous compounds. No official Safety Data Sheet (SDS) with comprehensive safety and hazard information for this compound was found. Therefore, a conservative approach, treating this compound as a potentially hazardous compound, is strongly recommended. All laboratory personnel must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a bioactive diterpenoid with anti-inflammatory, anti-tumorigenic, and other pharmacological properties.[1] Due to its potent biological activity, particularly its investigation as an anti-cancer agent, it should be handled with care to minimize occupational exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its pure, powdered form.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles or a face shield | Double-gloving with nitrile gloves | NIOSH-approved N95 or higher-rated respirator | Disposable gown |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Not generally required if performed in a certified chemical fume hood | Laboratory coat |
| Cell Culture/In Vitro Experiments | Standard safety glasses | Nitrile gloves | Not required | Laboratory coat |
| Spill Cleanup (Powder) | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | NIOSH-approved N95 or higher-rated respirator | Disposable gown |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Not required | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
All work with pure, powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent contamination and minimize inhalation exposure.
-
The work surface should be covered with an absorbent, disposable liner.
2. Weighing and Aliquoting:
-
Perform these tasks in a chemical fume hood to control airborne particles.
-
Use anti-static weighing paper and tools to minimize the dispersal of the powder.
-
Close the container immediately after use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
4. Spill Management:
-
For small powder spills: Gently cover the spill with damp paper towels to avoid raising dust. Wipe the area from the outside in, and place all contaminated materials in a sealed bag for hazardous waste disposal.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent liners) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
2. Decontamination of Non-Disposable Items:
-
Glassware and other reusable equipment should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to dissolve any residual this compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.
3. Chemical Inactivation (for consideration and validation by researchers):
Experimental Protocols
Due to the absence of a specific SDS, no standardized experimental protocols for safety testing are available for this compound. Toxicity studies have indicated that it has low acute oral toxicity in rats.[1] However, this does not preclude other potential hazards from inhalation or skin contact with the pure compound.
Visualizations
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: this compound's inhibitory effects on key cellular signaling pathways.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
